Boc-glu-ome
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427017 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72086-72-7 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-glutamic acid α-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of Boc-glu(ome)-oh
An In-depth Technical Guide to N-α-(tert-butoxycarbonyl)-L-glutamic acid γ-methyl ester (Boc-L-Glu(OMe)-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-L-Glu(OMe)-OH, a crucial derivative of glutamic acid used extensively in peptide synthesis. We will delve into its chemical structure, physicochemical properties, and its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS), complete with a detailed experimental protocol and workflow visualizations.
Chemical Structure and Physicochemical Properties
Boc-L-Glu(OMe)-OH is an L-glutamic acid derivative strategically modified with two protecting groups to allow for controlled, sequential reactions in peptide synthesis. Its formal name is (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.[1]
The molecule consists of three key components:
-
L-Glutamic Acid: The core chiral amino acid scaffold.
-
Boc (tert-butoxycarbonyl) Group: An acid-labile protecting group attached to the α-amino group (Nα). This group prevents the amine from reacting out of turn and can be selectively removed under mild acidic conditions.[2][3]
-
Methyl Ester (OMe): A protecting group on the side-chain γ-carboxyl group (Cγ). This prevents the side chain from forming amide bonds during peptide coupling.[2]
These orthogonal protecting groups are fundamental to its utility, providing chemists with precise control over synthetic pathways.[4]
Below is a diagram illustrating the chemical structure of Boc-L-Glu(OMe)-OH.
Caption: Chemical structure of Boc-L-Glu(OMe)-OH.
Data Presentation: Physicochemical Properties
The key quantitative properties of Boc-L-Glu(OMe)-OH are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 45214-91-3 | [1][5][6][7] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][6][7][8] |
| Molecular Weight | 261.27 g/mol | [1][7][8][9] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane | [2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Glu(OMe)-OH is a valuable reagent for introducing glutamic acid residues into a growing peptide chain during SPPS.[2] The process involves sequential cycles of deprotection and coupling. The Boc group on the N-terminus is removed using an acid like trifluoroacetic acid (TFA), freeing the amine to react with the next activated amino acid. The methyl ester on the side chain remains intact during this process and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like hydrogen fluoride (B91410) (HF).[3][4]
The workflow below illustrates a single coupling cycle using Boc-L-Glu(OMe)-OH in a typical Boc-SPPS protocol.
Caption: A single coupling cycle in Boc-SPPS.
Experimental Protocol: Boc-SPPS Coupling
This section provides a detailed methodology for the coupling of Boc-L-Glu(OMe)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Glu(OMe)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Deprotection Solution: 25-50% TFA (Trifluoroacetic acid) in DCM
-
Neutralization Solution: 5-10% DIEA in DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
If the N-terminus is Boc-protected, perform a deprotection step:
-
Treat the resin with the deprotection solution (TFA in DCM) for 1-2 minutes, then for an additional 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralize the resulting amine salt by treating the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes.
-
Wash the resin again with DMF (3x) to remove excess base.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Boc-L-Glu(OMe)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin in the reaction vessel.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative test (beads remain yellow) indicates a successful coupling.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
The resulting resin now bears the newly coupled Boc-L-Glu(OMe)-OH residue, ready for the next deprotection and coupling cycle. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.[10][11][12]
References
- 1. Boc-Glu(OMe)-OH Boc-L-glutaMic acid γ-Methyl ester [chembk.com]
- 2. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]
- 6. linkpeptide.com [linkpeptide.com]
- 7. peptide.com [peptide.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
chemical properties of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester
An In-depth Technical Guide to the Chemical Properties of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester (Boc-L-Glu(OMe)-OMe), a key intermediate in peptide synthesis and medicinal chemistry.[1] It details the compound's physicochemical properties, provides established experimental protocols for its synthesis and analysis, and includes workflow visualizations to aid in experimental design. The information is curated for professionals in research and drug development.
Physicochemical Properties
N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester is a derivative of L-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and both carboxylic acid groups are esterified with methyl groups.[1] This dual protection makes it a stable and versatile building block in synthetic chemistry.[2] The compound typically appears as a white to off-white solid powder or crystal.[3][4]
The quantitative chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₆ | [2][3][5][6] |
| Molecular Weight | 275.30 g/mol | [3][4][5] |
| Exact Mass | 275.13688739 Da | [3][5] |
| CAS Number | 59279-60-6 | [3][6][7] |
| Appearance | White to Almost white powder to crystal | [3][4] |
| Melting Point | 43.0 to 47.0 °C | [3] |
| Boiling Point | 370.9 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Purity (Typical) | >98.0% (HPLC) | [4][8] |
| Optical Rotation | [α]₂₀/D = +13.0 to +16.0° (c=1, CHCl₃) | |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester are crucial for its effective application.
Synthesis Protocol
A common and efficient method for synthesizing Boc-L-Glu(OMe)-OMe involves a two-step process starting from L-glutamic acid.[8] The overall yield for this process is reported to be over 85%, with purities exceeding 99.5%.[8]
Step 1: Esterification to L-Glutamic acid dimethyl ester hydrochloride
-
To a reaction vessel, add L-glutamic acid and methanol (B129727).[8] The molar ratio of L-glutamic acid to methanol is typically between 1.0:3 and 1.0:8.[8]
-
Cool the mixture to a preset temperature, typically between 8-25 °C.[8]
-
Slowly add thionyl chloride (SOCl₂) while maintaining the temperature.[9]
-
After the addition is complete, heat the mixture to 30-60 °C and stir for approximately 2 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8][9]
-
Remove the solvent under reduced pressure to obtain L-Glutamic acid dimethyl ester hydrochloride as a solid or oil.[8][9]
-
The solid can be further purified by stirring (pulping) with ethyl acetate (B1210297), followed by filtration and drying.[8]
Step 2: Boc Protection
-
Add the L-Glutamic acid dimethyl ester hydrochloride obtained in Step 1 to a reaction vessel containing ethyl acetate and water.[8]
-
Adjust the pH of the mixture to 9-10 using a base such as sodium hydroxide.[8]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture and stir for approximately 12 hours.[8]
-
After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute hydrochloric acid and a half-saturated brine solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[8]
Step 3: Crystallization and Purification
-
Dissolve the crude product in a suitable solvent.
-
Induce crystallization by adding an anti-solvent, such as petroleum ether, and optionally, a small amount of seed crystal.[8]
-
Collect the resulting solid powder by suction filtration and dry it to obtain the final product, N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester.[8]
Analytical Protocols
To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Methodology: Reversed-phase HPLC is commonly used.[1]
-
Column: C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.[1]
-
Detection: UV detection.
-
Expected Result: Purity is often reported as >98.0%.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure.
-
Methodology: ¹H NMR and ¹³C NMR spectra are recorded.[8][10]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[8]
-
Expected ¹H NMR Peaks: Key signals include a singlet around δ 1.44 ppm corresponding to the nine protons of the Boc group's tert-butyl moiety.[1]
3. Mass Spectrometry (MS)
-
Purpose: To verify the molecular weight and elemental composition.
-
Methodology: Electrospray ionization (ESI) is a suitable technique.
-
Expected Result: The analysis should confirm the molecular weight of 275.30 g/mol and the exact mass of 275.13688739 Da.[3][5]
Mandatory Visualizations
The following diagrams illustrate the key workflows associated with N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester.
Caption: Synthesis workflow for Boc-L-Glu(OMe)-OMe.
Caption: Standard analytical workflow for quality control.
References
- 1. L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Glu(OMe)-OMe (N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester) | Amino Acid Derivatives | 59279-60-6 | Invivochem [invivochem.com]
- 4. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate | CymitQuimica [cymitquimica.com]
- 5. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | C12H21NO6 | CID 45789903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | 59279-60-6 [chemicalbook.com]
- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. (R)-N-Boc-glutamic acid-1,5-dimethyl ester(59279-60-6) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH)
This technical guide provides comprehensive information on Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines the physicochemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the synthetic workflow.
Physicochemical Data
Boc-Glu(OMe)-OH is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain γ-carboxyl group is protected as a methyl ester. This dual protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.
| Property | Value | Citation(s) |
| CAS Number | 45214-91-3 | [1][2][3][4] |
| Molecular Weight | 261.27 g/mol | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₆ | [2][3] |
| Synonyms | N-Boc-L-glutamic acid 5-methyl ester, (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | [1][4] |
Experimental Protocols: Application in Boc-SPPS
Boc-Glu(OMe)-OH is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups. The entire process is a cyclical repetition of steps to elongate the peptide chain while it is anchored to an insoluble resin support.[1]
1. Resin Preparation and First Amino Acid Attachment
-
Resin Selection : Common resins for Boc-SPPS include Merrifield, PAM, BHA, or MBHA resins.[1][3] The choice depends on whether a C-terminal acid or amide is desired.
-
Swelling : The resin is swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or dimethylformamide (DMF), for 1-2 hours to ensure optimal reaction kinetics.[1][5]
-
Attachment of the C-terminal Amino Acid : The first Boc-protected amino acid is covalently attached to the resin. For Merrifield resins, this is often achieved by reacting the cesium salt of the Boc-amino acid with the chloromethylated resin in DMF.[1][3]
2. The Synthesis Cycle
The following three steps are repeated for each amino acid, including Boc-Glu(OMe)-OH, to be incorporated into the peptide sequence.
-
Step A: Nα-Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 30 minutes at room temperature to remove the Nα-Boc group.[1][2][3]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.[1] The newly exposed N-terminal amine is now a TFA salt.
-
-
Step B: Neutralization
-
To enable the subsequent coupling reaction, the N-terminal TFA salt must be converted to the free amine.
-
Treat the peptide-resin with a 5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or DMF.[2]
-
Wash the resin with DCM and/or DMF to remove excess base and the resulting salt.
-
-
Step C: Amino Acid Coupling
-
The incoming Boc-amino acid (e.g., Boc-Glu(OMe)-OH) is activated to facilitate peptide bond formation. Common activation methods involve reagents like HBTU/HOBt or BOP in the presence of an activator base like DIEA.[2][4]
-
Dissolve 2.0 equivalents of the Boc-amino acid (relative to resin substitution) and the coupling reagents in DMF.[2]
-
Add the activation solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Wash the resin extensively with DMF and DCM to remove all soluble reagents and byproducts, yielding the elongated, Nα-Boc-protected peptide-resin.
-
3. Final Cleavage and Deprotection
-
Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the methyl ester of the glutamic acid side-chain) must be removed.
-
In the Boc/Bzl strategy, this is typically accomplished in a single step using strong, anhydrous acids.[6]
-
The most common reagent for this final cleavage is anhydrous hydrogen fluoride (B91410) (HF), often used with scavengers (e.g., anisole, cresol) to protect sensitive residues from side reactions.[1][6]
-
The dried peptide-resin is treated with HF at 0°C for 1-2 hours in a specialized apparatus.[1]
-
After the reaction, the HF is carefully evaporated, and the crude peptide is precipitated and washed with cold diethyl ether. The final product can then be purified using techniques such as reverse-phase HPLC.
Visualized Workflow: Boc-SPPS Cycle
The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis using the Boc protection strategy.
Caption: Workflow of the Boc-SPPS elongation cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Solubility of Boc-Glu(OMe)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document details its physicochemical properties, presents available solubility data, outlines a robust experimental protocol for solubility determination, and provides visual workflows to aid in laboratory practices.
Physicochemical Properties of Boc-Glu(OMe)-OH
Boc-Glu(OMe)-OH is a derivative of L-glutamic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxylic acid is esterified with a methyl group. These modifications significantly influence its solubility profile compared to the parent amino acid.
| Property | Value |
| CAS Number | 45214-91-3 |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-77 °C |
Solubility Profile of Boc-Glu(OMe)-OH
Qualitative Solubility of Boc-Glu(OMe)-OH:
-
Soluble in: Methanol, Dichloromethane (DCM)[1]
Quantitative Solubility of Structurally Related Compounds
To provide a comparative framework, the following table summarizes the quantitative solubility of closely related N-Boc protected amino acids. This data can serve as a useful estimation for solvent selection in the absence of specific data for Boc-Glu(OMe)-OH.
| Compound | Solvent | Solubility | Conditions |
| N-Boc-L-glutamic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) | Requires sonication. Freshly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[4] |
| Boc-Glu(OMe)-OMe | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (363.24 mM) | Requires sonication.[5] |
| Boc-Val-OH | N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[6] |
It is imperative to note that the substitution of the free carboxylic acid with a methyl ester in Boc-Glu(OMe)-OH will alter its polarity and hydrogen bonding capabilities, thus influencing its solubility relative to N-Boc-L-glutamic acid.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of Boc-Glu(OMe)-OH in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.
Materials:
-
Boc-Glu(OMe)-OH
-
Selected organic solvent (e.g., Dichloromethane, Methanol, N,N-Dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed, clean, and dry evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Boc-Glu(OMe)-OH to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., a water bath set to 25 °C).
-
Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and filter the supernatant directly into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of Boc-Glu(OMe)-OH.
-
Dry the sample to a constant weight.
-
Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Boc-Glu(OMe)-OH by subtracting the initial weight of the evaporating dish from the final weight.
-
The solubility can then be expressed in the desired units (e.g., mg/mL, g/100mL).
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of protected amino acids.
Caption: Experimental workflow for determining the solubility of Boc-Glu(OMe)-OH.
Caption: Key factors influencing the solubility of Boc-Glu(OMe)-OH.
References
The Strategic Role of Methyl Ester in Glutamic Acid Derivatives: A Technical Guide for Drug Development
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of methyl ester modification in glutamic acid derivatives. We delve into the core chemical principles, biological implications, and practical applications of this strategy, with a focus on peptide synthesis, prodrug design, and neuroscience research. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to support the advancement of innovative therapeutic agents.
Introduction: The Versatility of Glutamic Acid and the Importance of Derivatization
Glutamic acid, a non-essential amino acid, is a fundamental building block for proteins and the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] Its central role in synaptic plasticity makes it crucial for cognitive functions like learning and memory.[1] The dicarboxylic acid nature of glutamic acid presents both opportunities and challenges in medicinal chemistry. Selective modification of its carboxyl groups is essential to control reactivity, enhance physicochemical properties, and modulate biological activity.
Methyl esterification is a key chemical modification in this context. It serves multiple strategic purposes, from acting as a transient protecting group in complex syntheses to forming the basis of prodrugs with enhanced pharmacokinetic profiles. This guide will explore these roles in detail.
The Role of Methyl Ester as a Protecting Group in Peptide Synthesis
In peptide synthesis, it is critical to mask the reactive side-chain carboxyl group of glutamic acid to prevent unwanted side reactions during peptide bond formation.[2] The methyl ester group serves as an effective and economical protecting group for this purpose.[3][4]
Key Advantages:
-
Prevention of Side Reactions: It prevents the formation of undesired amide bonds at the side chain.[3]
-
Orthogonality: The methyl ester can be selectively removed under conditions that do not affect other protecting groups, such as the base-labile Fmoc group used for the α-amino function, allowing for precise, stepwise synthesis.[2][4]
-
Cost-Effectiveness: Compared to other protecting groups, methyl esters offer an inexpensive alternative for large-scale synthesis.[4]
The general workflow for utilizing a methyl ester protecting group in solid-phase peptide synthesis (SPPS) is outlined below.
References
The Versatile Scaffold: A Technical Guide to Boc-Glu(OMe)-OH in the Synthesis of Unnatural Amino Acids
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of Boc-Glu(OMe)-OH as a Foundational Building Block for Unnatural Amino Acids.
In the landscape of modern drug discovery and peptide science, the ability to introduce novel functionalities into bioactive molecules is paramount. Unnatural amino acids (UAAs) offer a powerful tool to enhance peptide stability, modulate biological activity, and create unique molecular architectures. Among the versatile precursors for UAA synthesis, N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly known as Boc-Glu(OMe)-OH, has emerged as a key building block. Its unique protecting group strategy allows for the selective modification of the side chain, paving the way for a diverse array of synthetic transformations. This technical guide provides an in-depth exploration of the core applications of Boc-Glu(OMe)-OH, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.
Core Properties and Synthetic Utility
Boc-Glu(OMe)-OH is a derivative of glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the γ-carboxyl group is esterified as a methyl ester.[1][2] This orthogonal protection scheme is the cornerstone of its utility. The acid-labile Boc group is suitable for standard solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, while the methyl ester of the side chain offers a handle for selective deprotection and subsequent modification.[3] The compound is typically a white to off-white solid, soluble in organic solvents like methanol (B129727) and dichloromethane (B109758).[2]
Table 1: Physicochemical Properties of Boc-Glu(OMe)-OH
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | [4] |
| Molecular Weight | 261.27 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in methanol, dichloromethane | [2] |
Synthesis of the Building Block: Boc-Glu(OMe)-OH
While commercially available, understanding the synthesis of Boc-Glu(OMe)-OH provides valuable context for its application. A common approach involves two key steps: the esterification of the γ-carboxyl group of L-glutamic acid followed by the protection of the α-amino group.
Experimental Protocol: Synthesis of L-Glutamic Acid-5-Methyl Ester
A preparation of L-glutamic acid-5-methyl ester with a purity of over 98% can be achieved through the esterification of glutamic acid in methanol with sulfuric acid as a catalyst.[4]
-
Reaction Setup: Suspend L-glutamic acid in methanol.
-
Catalysis: Add sulfuric acid to the suspension.
-
Reaction: Allow the reaction to proceed under controlled temperature.
-
Neutralization: After the reaction, neutralize the excess sulfuric acid with Ba(OH)₂.
-
Workup: Recover the methanol for reuse. The resulting product can be isolated with a yield of over 60%.[4]
Experimental Protocol: Boc Protection of L-Glutamic Acid-5-Methyl Ester
The subsequent Boc protection of the α-amino group can be performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Reaction Setup: Dissolve L-glutamic acid-5-methyl ester in a suitable solvent.
-
Reagent Addition: Add di-tert-butyl dicarbonate and a base (e.g., triethylamine) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: After an aqueous workup and extraction with an organic solvent, the final product, Boc-Glu(OMe)-OH, can be isolated.
The following diagram illustrates the general workflow for the synthesis of Boc-Glu(OMe)-OH.
Incorporation into Peptides and On-Resin Side-Chain Modification
The primary application of Boc-Glu(OMe)-OH is in solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain. The true synthetic power of this building block is realized after its incorporation, through the selective deprotection of the methyl ester side chain and subsequent modification to generate a diverse range of unnatural amino acids.
Experimental Protocol: Boc-SPPS Incorporation of Boc-Glu(OMe)-OH
Standard Boc-SPPS protocols are employed for coupling Boc-Glu(OMe)-OH to the resin-bound peptide.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Activate the carboxylic acid of Boc-Glu(OMe)-OH with a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
Experimental Protocol: On-Resin Saponification of the Methyl Ester
Once Boc-Glu(OMe)-OH is incorporated into the peptide, the methyl ester side chain can be selectively cleaved to reveal a free carboxylic acid.
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like dimethylformamide (DMF).
-
Saponification: Treat the resin with a solution of lithium hydroxide (B78521) (LiOH) in a mixture of dioxane and water.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess base and byproducts. This leaves the side-chain carboxylate ready for further modification.
The general workflow for on-resin side-chain modification is depicted below.
Diversification of the Glutamic Acid Side Chain
The free carboxylate on the glutamic acid side chain serves as a versatile point for diversification, allowing for the synthesis of a wide range of unnatural amino acids.
Amide Bond Formation
The most common modification is the formation of an amide bond by coupling the side-chain carboxylate with various primary or secondary amines. This allows for the introduction of a wide array of functional groups, including aliphatic chains, aromatic moieties, and other bioactive molecules.
Table 2: Representative Yields for On-Resin Amide Coupling
| Amine | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Benzylamine | HBTU/HOBt/DIEA | >90 | >95 | [5] |
| Propargylamine | HBTU/HOBt/DIEA | >90 | >95 | [5] |
| Various D-Aromatic Amines | HBTU | Good | High | [5] |
Other Modifications
Beyond simple amidation, the glutamic acid side chain can be a precursor to other unnatural amino acids. For instance, reduction of the side-chain carboxylate can lead to the formation of γ-hydroxy-α-amino acids. Furthermore, more complex transformations can be envisioned to create novel side-chain architectures. The synthesis of γ-carboxyglutamic acid, a key residue in blood coagulation, involves the carboxylation of glutamic acid, a process that is enzymatically controlled in nature but can be approached synthetically.[6][7]
Case Study: Synthesis of Pyroglutamic Acid Derivatives
An interesting and often encountered transformation of N-terminal glutamic acid or glutamine residues is the formation of pyroglutamic acid (pGlu), a cyclic lactam.[8][9] While sometimes an undesired side reaction, the deliberate synthesis of N-terminal pGlu can enhance peptide stability.
Experimental Protocol: On-Resin Cyclization to Pyroglutamic Acid
-
Peptide Synthesis: Synthesize the peptide with an N-terminal glutamic acid residue using standard SPPS.
-
Deprotection: Remove the N-terminal Boc group.
-
Cyclization: Treat the resin-bound peptide with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an aminium-based reagent to facilitate the intramolecular cyclization between the free N-terminal amine and the side-chain carboxyl group.
-
Cleavage: Cleave the resulting pGlu-containing peptide from the resin.
The conversion of an N-terminal glutamic acid to pyroglutamic acid is illustrated in the following diagram.
Conclusion
Boc-Glu(OMe)-OH stands out as a highly valuable and versatile building block in the synthesis of unnatural amino acids. Its orthogonal protecting group strategy enables the straightforward incorporation into peptides via SPPS and subsequent selective modification of the side chain. This allows for the creation of a vast array of novel amino acid residues with tailored properties. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage the full potential of Boc-Glu(OMe)-OH in their pursuit of innovative peptide-based therapeutics and functional biomolecules. The ability to systematically modify the glutamic acid scaffold opens up new avenues for exploring structure-activity relationships and designing next-generation peptides with enhanced efficacy and stability.
References
- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 7. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Guide to Boc Chemistry for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy. A foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, quantitative data, and potential pitfalls to enable the successful synthesis of peptides for research and drug development.
Core Principles of Boc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies purification by allowing excess reagents and by-products to be removed by simple filtration and washing, which in turn permits the use of a large excess of reagents to drive reactions to completion.[1][2]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][3] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal. This difference in acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1][4]
The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps: deprotection, neutralization, and coupling.[1]
The Boc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using Boc chemistry follows a well-defined, iterative process. Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.
Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.
Deprotection
The first step in each cycle is the removal of the temporary Nα-Boc protecting group. This is typically achieved by treating the peptide-resin with a moderately strong acid, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2][5] This treatment cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate (B77799) salt.[6]
Neutralization
The protonated N-terminal amine (trifluoroacetate salt) is not nucleophilic and therefore cannot participate in the subsequent coupling reaction.[1] It must be neutralized to the free amine by treatment with a hindered organic base. A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF is commonly used for this purpose.[7][8] Thorough washing is required after this step to remove excess base, which could interfere with the subsequent coupling reaction.
Alternatively, in situ neutralization protocols have been developed where the neutralization and coupling steps are combined.[9] This approach can reduce cycle times and is particularly beneficial for "difficult" sequences prone to aggregation.[9][10]
Coupling
In the coupling step, the next Boc-protected amino acid is activated and reacted with the free N-terminal amine of the resin-bound peptide to form a new peptide bond. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[11]
Key Reagents and Materials
Resins for Boc-SPPS
The choice of solid support is crucial for the success of Boc-SPPS. The resin provides a solid anchor for the growing peptide chain and influences the conditions required for final cleavage.
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF, TFMSA) |
| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | Strong Acid (e.g., HF) |
| BHA Resin | Benzhydrylamine | Amide | Strong Acid (e.g., HF) |
| MBHA Resin | p-Methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) |
Side-Chain Protecting Groups
To prevent unwanted side reactions, the reactive side chains of amino acids must be protected. In Boc-SPPS, these protecting groups are typically benzyl-based and are removed during the final cleavage step with a strong acid.
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Reagent |
| Arginine | Tosyl | Tos | HF, TFMSA |
| Aspartic Acid | Benzyl ester | Bzl | HF, TFMSA |
| Cysteine | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid | Benzyl ester | Bzl | HF, TFMSA |
| Histidine | Dinitrophenyl | Dnp | Thiophenol, then HF |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |
Coupling Reagents
A variety of coupling reagents are available for Boc-SPPS, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.
| Coupling Reagent | Class | Typical Coupling Time | Racemization Potential |
| DCC/HOBt | Carbodiimide/Additive | 1-4 hours | Low to Moderate |
| DIC/HOBt | Carbodiimide/Additive | 1-4 hours | Low to Moderate |
| HBTU | Aminium/Uronium Salt | 15-60 minutes | Low |
| HATU | Aminium/Uronium Salt | 15-60 minutes | Very Low |
| PyBOP | Phosphonium Salt | 15-60 minutes | Low |
| COMU | Aminium/Uronium Salt | 10-30 minutes | Very Low |
Note: Coupling times are highly sequence-dependent and may require optimization.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key steps in manual Boc-SPPS.
Loading of the First Amino Acid onto Merrifield Resin (Cesium Salt Method)
This method is widely used to attach the first Boc-protected amino acid to Merrifield resin, minimizing the risk of racemization.
Materials:
-
Merrifield resin (1% DVB, chloromethylated)
-
Boc-amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid (1.0-1.2 equivalents relative to resin substitution) in methanol.[12][13]
-
Add a small amount of water (approx. 10% of the methanol volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[12][13]
-
Evaporate the solution to dryness.
-
Add DMF and evaporate to dryness again to ensure the salt is anhydrous. Repeat this step.[12]
-
-
Resin Swelling:
-
Place the Merrifield resin in a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes.[12]
-
-
Attachment Reaction:
-
Washing:
-
Filter the resin and wash it thoroughly with DMF (3 times), 50% aqueous DMF (3 times), 50% aqueous methanol (3 times), and finally methanol (3 times).[7]
-
Dry the resin under vacuum to a constant weight.
-
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for chain elongation.
Materials:
-
Peptide-resin
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% DIEA in DCM or DMF (v/v)
-
Boc-amino acid
-
Coupling reagent (e.g., HBTU)
-
DCM
-
DMF
-
Isopropanol (IPA)
Procedure:
-
Deprotection:
-
Neutralization:
-
Coupling (using HBTU):
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents relative to resin loading) with HBTU (0.95-1.0 equivalent relative to the amino acid) in DMF.[13]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 1-5 minutes.[10][13]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Ninhydrin (Kaiser) test. A negative result (no color change) indicates complete coupling.[15]
-
If the test is positive, the coupling step should be repeated ("double coupling").[14]
-
After a negative test, wash the resin with DMF (3 times) and DCM (3 times).[7]
-
Final Cleavage from the Resin (Standard HF Cleavage)
This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.
Caption: Workflow for the final HF cleavage of the peptide from the resin.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole (B1667542), p-cresol)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Dry ice/methanol bath
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.[16]
-
Add the appropriate scavenger(s). A common scavenger is anisole or p-cresol (B1678582) (1 mL per gram of resin).[16][17]
-
-
HF Distillation:
-
Cleavage Reaction:
-
HF Evaporation:
-
After the reaction is complete, evaporate the HF under a vacuum.[16]
-
-
Peptide Precipitation and Washing:
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide. Understanding these side reactions is crucial for troubleshooting and optimizing the synthesis.
Caption: Common side reactions encountered in Boc-SPPS.
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[17] This is mitigated by the addition of scavengers, such as anisole or p-cresol, during the final cleavage step.[17]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide), which can lead to byproducts.[5][17] This can be minimized by using side-chain protecting groups like cyclohexyl esters for aspartic acid.[19]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[17] This side reaction can be suppressed by using in situ neutralization protocols.[5]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially under acidic conditions.[17]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete coupling and deprotection.[14] This can be addressed by using resins with lower substitution, chaotropic salts, or structure-disrupting solvents.
Conclusion
The Boc solid-phase peptide synthesis strategy remains a powerful and reliable method for the chemical synthesis of peptides. Its robustness, particularly for long and hydrophobic sequences, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the core principles, careful selection of reagents, and meticulous execution of the experimental protocols outlined in this guide will enable researchers to successfully synthesize high-quality peptides for a wide range of applications. While potential side reactions exist, they can be effectively mitigated through strategic planning and the implementation of optimized protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Stability of Boc-Glu(OMe)-OH Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-L-glutamic acid γ-methyl ester, commonly referred to as Boc-Glu(OMe)-OH, is a pivotal building block in peptide synthesis and the development of complex pharmaceutical intermediates. The stability of this molecule across a range of pH conditions is a critical parameter that dictates its storage, handling, and application in synthetic protocols. This technical guide provides an in-depth analysis of the stability of Boc-Glu(OMe)-OH under acidic, neutral, and basic conditions, detailing the primary degradation pathways and offering insights into appropriate analytical methodologies for stability assessment.
Introduction
Boc-Glu(OMe)-OH is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a methyl ester. This strategic protection allows for selective chemical manipulations at the alpha-carboxylic acid and subsequent deprotection steps in peptide synthesis. However, the Boc and methyl ester protecting groups exhibit differential lability to pH, making a thorough understanding of the compound's stability essential for its effective use.
This guide summarizes the expected stability profile of Boc-Glu(OMe)-OH, provides detailed experimental considerations for stability studies, and visualizes the key degradation pathways.
pH-Dependent Stability Profile
The stability of Boc-Glu(OMe)-OH is intrinsically linked to the chemical nature of its two primary protecting groups: the acid-labile Boc group and the base-labile methyl ester.
Acidic Conditions (pH < 4)
Neutral Conditions (pH 6-8)
Boc-Glu(OMe)-OH is expected to be relatively stable at neutral pH. Hydrolysis of the methyl ester and cleavage of the Boc group are generally slow under these conditions. However, prolonged storage in aqueous neutral solutions, especially at elevated temperatures, may lead to gradual hydrolysis of the methyl ester. One study on the hydrolysis of Boc-protected amino acid esters was conducted at a physiological pH of 7.2, indicating that hydrolysis can occur under these conditions, although the study focused on enzymatic catalysis.
Basic Conditions (pH > 8)
In basic media, the principal degradation route is the saponification of the γ-methyl ester, yielding the corresponding carboxylate. The Boc group is generally stable under basic conditions.[4] The rate of methyl ester hydrolysis is dependent on the hydroxide (B78521) ion concentration and the temperature.
A significant concern under basic conditions is the potential for racemization at the α-carbon. The abstraction of the α-proton by a base can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. Studies on glutamic acid have shown that racemization can occur under alkaline treatment.[2]
Quantitative Stability Data
While specific kinetic data such as half-life and degradation rate constants for Boc-Glu(OMe)-OH across a pH range are not extensively documented in publicly available literature, the following table summarizes the expected stability based on the known lability of its functional groups.
| pH Range | Condition | Primary Degradation Pathway | Expected Stability | Potential Side Reactions |
| < 4 | Acidic | Cleavage of the Boc group | Low | - |
| 4 - 6 | Mildly Acidic | Slow cleavage of the Boc group | Moderate | - |
| 6 - 8 | Neutral | Minimal degradation | High | Slow hydrolysis of methyl ester |
| 8 - 10 | Mildly Basic | Saponification of the methyl ester | Moderate | Racemization |
| > 10 | Basic | Rapid saponification of the methyl ester | Low | Significant Racemization |
Experimental Protocols for Stability Assessment
A robust assessment of Boc-Glu(OMe)-OH stability requires well-defined experimental protocols and suitable analytical techniques.
Sample Preparation and Incubation
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11) using standard buffer systems (e.g., phosphate, citrate, borate).
-
Stock Solution : Prepare a stock solution of Boc-Glu(OMe)-OH in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.
-
Incubation : Dilute the stock solution with the respective buffers to a final known concentration. Incubate the samples at a constant temperature (e.g., 25 °C or 40 °C).
-
Time Points : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching : If necessary, quench the degradation reaction by adjusting the pH to neutral or by immediate freezing.
Analytical Methodologies
4.2.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the most common method for monitoring the degradation of Boc-Glu(OMe)-OH.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically used.
-
Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).
-
Quantification : The percentage of remaining Boc-Glu(OMe)-OH and the formation of degradation products can be quantified by measuring the peak areas.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying degradation products. The mass spectrometer can provide molecular weight information, aiding in the structural elucidation of degradants.[5]
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the Boc group (a singlet at ~1.4 ppm) or the methyl ester (a singlet at ~3.7 ppm) and the appearance of new signals from the degradation products.
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of Boc-Glu(OMe)-OH under acidic and basic conditions.
Caption: Degradation of Boc-Glu(OMe)-OH under acidic conditions.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amino Protecting Groups Stability [organic-chemistry.org]
Spectroscopic Characterization of Boc-L-Glu(OMe)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-tert-butoxycarbonyl-L-glutamic acid α-methyl ester (Boc-L-Glu(OMe)-OH), a commonly used protected amino acid derivative in peptide synthesis and medicinal chemistry. This document compiles available spectroscopic information, outlines experimental protocols for data acquisition, and presents a logical workflow for the characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Data (Predicted)
The following table summarizes the predicted ¹H NMR chemical shifts for Boc-L-Glu(OMe)-OH in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This information can be valuable for initial identification and for comparison with experimentally obtained spectra.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Coupling Constant (J) (Hz) |
| 8.34 | d | -NH | 7.8 |
| 6.97 | d | -OH | 8.4 |
| 4.46 | m | α-CH | |
| 4.05 | m | γ-CH₂ | |
| 3.68 | s | -OCH₃ | |
| 3.62 | s | -C(CH₃)₃ | |
| 2.94 | t | β-CH₂ | 2.6 |
| 2.66 | dd | β-CH₂ | J₁=2.6, J₂=... |
Data Source: Predicted data from iChemical.[1]
Note: The multiplicity and coupling constants are part of the prediction and should be confirmed with experimental data. The signal at 3.62 ppm is likely a singlet corresponding to the nine equivalent protons of the Boc-group. The signal at 3.68 ppm corresponds to the methyl ester protons. The multiplet at 4.46 ppm is the alpha-proton, and the multiplets at 4.05, 2.94, and 2.66 ppm correspond to the glutamic acid side chain protons. The signals at 8.34 and 6.97 ppm are assigned to the amide and carboxylic acid protons, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental IR spectrum for Boc-L-Glu(OMe)-OH is not available, the spectrum of the parent compound, L-glutamic acid 5-methyl ester, offers insight into the expected vibrational modes.
Characteristic IR Absorptions for L-Glutamic Acid 5-Methyl Ester
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-2500 | O-H stretch (carboxylic acid) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1640 | N-H bend (amine) |
Data Source: Inferred from the IR spectrum of L-glutamic acid 5-methyl ester.[2]
For Boc-L-Glu(OMe)-OH, one would expect to see additional characteristic peaks, including a strong C=O stretching band for the carbamate (B1207046) group of the Boc protecting group around 1680-1700 cm⁻¹.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of Boc-L-Glu(OMe)-OH. These protocols are generalized for amino acid derivatives and can be adapted based on the specific instrumentation available.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
Boc-L-Glu(OMe)-OH sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Boc-L-Glu(OMe)-OH sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Boc-L-Glu(OMe)-OH.
Materials:
-
Boc-L-Glu(OMe)-OH sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid Boc-L-Glu(OMe)-OH sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of the absorption bands to specific functional groups (e.g., C=O, O-H, N-H, C-H) to confirm the structure of the molecule.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of Boc-L-Glu(OMe)-OH.
Caption: Spectroscopic analysis workflow for Boc-Glu(OMe)-OH.
References
The Researcher's Guide to Boc-Glu(OMe)-OH and Its Derivatives: Commercial Availability and Synthetic Applications
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of N-α-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) and its principal derivatives. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development, offering a centralized resource for utilizing these valuable synthetic building blocks.
Commercial Landscape and Availability
Boc-Glu(OMe)-OH and its derivatives are readily available from a multitude of chemical suppliers worldwide. These compounds are crucial for introducing a glutamic acid residue into a peptide sequence with the γ-carboxyl group protected as a methyl ester. This protection strategy is orthogonal to the acid-labile Boc group on the α-amine, allowing for selective deprotection and modification.
Key commercially available derivatives include:
-
Boc-L-Glu(OMe)-OH: The most common L-enantiomer used in peptide synthesis.
-
Boc-D-Glu(OMe)-OH: The D-enantiomer, utilized for creating peptides with unnatural configurations to enhance stability or modulate biological activity.
-
Fmoc-L-Glu(OMe)-OH: The Fmoc-protected analogue, suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Z-L-Glu(OMe)-OH: The Z (or Cbz)-protected version, often employed in solution-phase peptide synthesis.
These compounds are typically supplied as white to off-white crystalline powders with purities often exceeding 98%, as determined by HPLC.[1][2] They are generally soluble in organic solvents like methanol, dichloromethane, and DMF.[3]
Physicochemical Properties
A summary of the key physicochemical properties for Boc-Glu(OMe)-OH and its common derivatives is presented below. This data has been compiled from various commercial and public sources.
Table 1: Physicochemical Data for Boc-L-Glu(OMe)-OH and its L-enantiomer Derivatives
| Property | Boc-L-Glu(OMe)-OH | Fmoc-L-Glu(OMe)-OH | Z-L-Glu(OMe)-OH |
| CAS Number | 45214-91-3[4] | 145038-50-2[1] | 4652-65-7[5] |
| Molecular Formula | C₁₁H₁₉NO₆[4] | C₂₁H₂₁NO₆[1] | C₁₄H₁₇NO₆[5] |
| Molecular Weight | 261.27 g/mol [4] | 383.39 g/mol [6] | 295.29 g/mol [5] |
| Appearance | White to off-white solid | White powder[1] | White powder to crystal |
| Melting Point | 74-77 °C[4] | 110-120 °C[1] | 76 °C[7] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[4] | DMSO (≥100 mg/mL)[6] | Soluble in Methanol[7] |
| Storage | 2-8°C[4] | 0-8 °C[1] | 2-8°C, Sealed in dry[7] |
Table 2: Physicochemical Data for D-enantiomer Derivative
| Property | Boc-D-Glu(OMe)-OH |
| CAS Number | 55227-00-4[2] |
| Synonym | Boc-D-Glu-OMe[2] |
| Molecular Formula | C₁₁H₁₉NO₆[2] |
| Molecular Weight | 261.4 g/mol [2] |
| Appearance | White crystalline powder[2] |
| Purity | ≥ 99% (HPLC)[2] |
| Melting Point | 59-64 °C[2] |
| Optical Rotation | [a]D20 = +27.3 ± 2º (C=1 in MeOH)[2] |
| Storage | 0-8 °C[2] |
Experimental Protocols: Application in Peptide Synthesis
Boc-Glu(OMe)-OH and its derivatives are primarily used in solid-phase peptide synthesis (SPPS). The following protocols provide a generalized methodology for their incorporation into a growing peptide chain.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing, with the growing peptide chain anchored to an insoluble resin support.[8]
Protocol for a Single Coupling Cycle using Boc-Glu(OMe)-OH in Boc-SPPS
This protocol outlines the steps for adding a Boc-Glu(OMe)-OH residue to a peptide chain attached to a resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Glu(OMe)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or another carbodiimide (B86325) coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Ninhydrin (B49086) test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% TFA in DCM for approximately 20-30 minutes.[9]
-
Washing: Neutralize the resin with a base wash (e.g., 10% DIEA in DMF) and then wash thoroughly with DMF and DCM to remove residual reagents.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve Boc-L-Glu(OMe)-OH (3 equivalents relative to the resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[10]
-
Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (indicated by yellow beads) signifies a complete reaction.[10] If the test is positive, the coupling step may need to be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Side-Chain Deprotection and Final Cleavage
The methyl ester on the glutamic acid side chain is stable to the acidic conditions used for Boc group removal (TFA). It requires more stringent conditions for cleavage, which are typically applied during the final step of cleaving the peptide from the resin.
Protocol for Cleavage:
The specific cleavage cocktail depends on the type of resin and the amino acid composition of the peptide. For a standard Merrifield resin, a strong acid like anhydrous hydrogen fluoride (B91410) (HF) is often used.[9] Alternatively, a "Reagent K" cocktail (TFA/phenol/water/thioanisole/EDT) can be used for many resins, which simultaneously cleaves the peptide from the support and removes most common side-chain protecting groups, including the methyl ester.[11]
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin.
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[11]
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[11]
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Conclusion
Boc-Glu(OMe)-OH and its derivatives are indispensable tools in modern peptide synthesis. Their commercial availability, coupled with well-established protocols for their use in both Boc and Fmoc-based SPPS, provides researchers with a reliable method for incorporating glutamic acid residues into synthetic peptides. The orthogonality of the methyl ester side-chain protection allows for flexible and efficient synthetic strategies, which are critical for the development of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Z-Glu(ome)-OH | C14H17NO6 | CID 6350584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Z-GLU(OME)-OH | 4652-65-7 [amp.chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Application of Boc-Glu(OMe)-OH as a Foundational Precursor for the Synthesis of Novel Molecular Glues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has emerged as a transformative approach in modern drug discovery, offering the potential to address disease targets previously considered "undruggable." Molecular glues, small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, are at the forefront of this revolution. This technical guide details the utility of N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) as a versatile and strategic precursor for the synthesis of potent molecular glues, with a focus on thalidomide-based analogs that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Introduction to Boc-Glu(OMe)-OH in Molecular Glue Synthesis
Boc-Glu(OMe)-OH is a commercially available derivative of glutamic acid, featuring a Boc-protected amine and a methyl-esterified gamma-carboxyl group.[1][2] This specific arrangement of protecting groups makes it an ideal starting material for the construction of the glutarimide (B196013) ring, a key pharmacophore in many CRBN-targeting molecular glues such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). The Boc group provides robust protection of the alpha-amino group during initial synthetic transformations and can be selectively removed under acidic conditions, while the methyl ester allows for straightforward conversion to the corresponding amide of the glutarimide ring.
Synthetic Pathway: From Boc-Glu(OMe)-OH to a Pomalidomide Analog
The following sections outline a detailed, multi-step synthetic pathway to generate a pomalidomide-like molecular glue, starting from Boc-Glu(OMe)-OH. This pathway is a composite of established chemical transformations for the synthesis of thalidomide analogs.
Experimental Workflow: Synthesis of a Pomalidomide Analog
Caption: Synthetic workflow from Boc-Glu(OMe)-OH to a pomalidomide analog.
Experimental Protocols
Step 1: Synthesis of L-Glutamic Acid from Boc-Glu(OMe)-OH
-
Boc Deprotection: Dissolve Boc-Glu(OMe)-OH (1.0 eq) in dichloromethane (B109758) (DCM, 5 mL/mmol). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed. Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Ester Hydrolysis: To the crude residue, add a solution of lithium hydroxide (B78521) (LiOH, 2.5 eq) in a 1:1 mixture of water and tetrahydrofuran (B95107) (THF, 10 mL/mmol). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL/mmol). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-glutamic acid.
Step 2: Synthesis of N-(4-nitrophthaloyl)-L-glutamic acid
-
Combine L-glutamic acid (1.0 eq) and 4-nitrophthalic anhydride (1.05 eq) in glacial acetic acid (10 mL/mmol).
-
Heat the mixture to 120 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-(4-nitrophthaloyl)-L-glutamic acid.
Step 3: Synthesis of 3-(4-Nitrophthalimido)-piperidine-2,6-dione
-
Suspend N-(4-nitrophthaloyl)-L-glutamic acid (1.0 eq) in acetic anhydride (5 mL/mmol) and heat at 100 °C for 1 hour to form the corresponding anhydride.
-
Remove the acetic anhydride under reduced pressure.
-
To the resulting anhydride, add urea (1.2 eq) and heat the mixture to 160 °C for 30 minutes.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield 3-(4-nitrophthalimido)-piperidine-2,6-dione.
Step 4: Synthesis of Pomalidomide Analog
-
Dissolve 3-(4-nitrophthalimido)-piperidine-2,6-dione (1.0 eq) in methanol (20 mL/mmol).
-
Add 10% palladium on carbon (Pd/C) catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the pomalidomide analog. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following tables summarize the expected yields for the synthetic steps and the biological activity of the resulting pomalidomide analog.
Table 1: Synthetic Yields
| Step | Product | Typical Yield (%) |
| 1 | L-Glutamic Acid | >95% |
| 2 | N-(4-nitrophthaloyl)-L-glutamic acid | 85-90% |
| 3 | 3-(4-Nitrophthalimido)-piperidine-2,6-dione | 70-80% |
| 4 | Pomalidomide Analog | 80-90% |
Table 2: Biological Activity of Pomalidomide Analog
| Parameter | Value | Target Protein(s) |
| Cell Viability (IC50) | ||
| Multiple Myeloma Cell Line (e.g., MM.1S) | 10-50 nM | - |
| Protein Degradation (DC50) | ||
| Ikaros (IKZF1) | 5-20 nM | IKZF1 |
| Aiolos (IKZF3) | 5-20 nM | IKZF3 |
| Binding Affinity (Kd) | ||
| CRBN | 1-5 µM | - |
| Ternary Complex (CRBN-Glue-IKZF1) | Cooperatively enhanced | - |
Mechanism of Action: CRBN-Mediated Protein Degradation
Molecular glues derived from Boc-Glu(OMe)-OH, such as the pomalidomide analog described, function by coopting the CRBN E3 ubiquitin ligase complex. The glutarimide moiety of the molecule binds to a specific pocket on CRBN. This binding event alters the surface of CRBN, creating a neomorphic interface that has high affinity for specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Signaling Pathway: Molecular Glue-Induced Protein Degradation
Caption: CRBN-mediated targeted protein degradation induced by a pomalidomide analog.
The formation of this ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The molecular glue is then free to induce the degradation of another target protein molecule.
Conclusion
Boc-Glu(OMe)-OH serves as a highly effective and strategically valuable precursor for the synthesis of a clinically relevant class of molecular glues. Its protected functional groups allow for a controlled and modular synthetic approach to the glutarimide-based scaffold that is essential for CRBN engagement. The detailed synthetic protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel molecular glue degraders. The ability to rationally design and synthesize these potent molecules from readily available starting materials like Boc-Glu(OMe)-OH will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.
References
Methodological & Application
Protocol for Solid-Phase Peptide Synthesis Utilizing Boc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Note
The use of N-α-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) in solid-phase peptide synthesis (SPPS) offers a strategic advantage due to its orthogonal protecting group strategy. The methyl ester on the side chain of glutamic acid is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA), but can be selectively cleaved on-resin using basic conditions, such as saponification with lithium hydroxide (B78521) (LiOH)[1]. This orthogonality allows for site-specific modifications of the glutamic acid side chain, such as lactam bridge formation for peptide cyclization, while the peptide remains attached to the solid support[1].
This protocol details the application of Boc-Glu(OMe)-OH in Boc-SPPS, covering resin selection, coupling and deprotection cycles, optional on-resin side-chain deprotection, and final cleavage from the resin. Potential side reactions and mitigation strategies are also discussed to ensure the synthesis of high-purity peptides.
Data Presentation
While extensive direct comparative studies on the coupling efficiency of Boc-Glu(OMe)-OH with various reagents are limited, the following tables provide typical performance expectations based on established principles of Boc-SPPS and data from related systems.
Table 1: Comparison of Common Coupling Reagents for Boc-Glu(OMe)-OH
| Coupling Reagent/Method | Typical Coupling Time | Relative Efficiency | Key Considerations |
| HBTU/DIEA | 15-60 min | High | Highly efficient and rapid.[2] Byproducts are water-soluble, facilitating removal. Potential for guanidinylation of the N-terminus if excess reagent is used. |
| DIC/HOBt | 30-120 min | Good | A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct is insoluble and must be thoroughly washed from the resin. HOBt minimizes racemization. |
| PyBOP/DIEA | 15-45 min | High | Similar efficiency to HBTU. Byproducts are generally less hazardous than those from BOP. |
Table 2: Representative Purity and Yield Data
| Peptide Sequence | Coupling Method for Boc-Glu(OMe)-OH | Crude Purity (by HPLC) | Overall Yield | Reference |
| Model Peptide | Not Specified | >90% | Not Specified | [3] |
| GHRPLDKKREE | Not Specified | Not Specified | Yield increased by 1/3 upon side reaction elimination | [2] |
Note: Crude purity and overall yield are highly dependent on the peptide sequence, resin, and specific synthesis conditions.
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield or PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide) with a typical substitution of 0.3-0.8 mmol/g.
-
Amino Acids: N-α-Boc protected amino acids, including Boc-Glu(OMe)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Boc Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA.
-
DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA.
-
-
Washing Solution: DMF, DCM, IPA.
-
Selective Side-Chain Deprotection: 1 M Lithium hydroxide (LiOH) in a 1:1 mixture of dioxane and water.
-
Cleavage Cocktail (example): Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole), or Trifluoromethanesulfonic acid (TFMSA) with scavengers.
-
Precipitation/Washing: Cold diethyl ether.
Boc-SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using Boc-Glu(OMe)-OH.
Detailed Synthesis Steps
Step 1: Resin Preparation
-
Swell the chosen resin in DCM for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 times).
Step 2: N-terminal Boc Deprotection
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin with DCM (3 times), followed by IPA (2 times), and then DCM (3 times).
Step 3: Neutralization
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5 times) to remove excess base.
Step 4: Amino Acid Coupling (Incorporation of Boc-Glu(OMe)-OH)
-
Using HBTU/DIEA:
-
Dissolve Boc-Glu(OMe)-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 15-60 minutes at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Using DIC/HOBt:
-
Swell the resin in DCM.
-
In a separate vessel, dissolve Boc-Glu(OMe)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin, followed by DIC (2-4 equivalents).
-
Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitor the coupling completion.
-
Step 5: Washing
-
After a complete coupling reaction, wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (3 times).
Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
Optional: On-Resin Selective Deprotection of the Glu(OMe) Side Chain
This step is performed after the full peptide sequence has been assembled but before the final N-terminal Boc deprotection and cleavage from the resin.
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 1 M LiOH solution in a 1:1 mixture of dioxane and water for 2-4 hours at room temperature.
-
Monitor the reaction progress.
-
Once complete, wash the resin thoroughly with water, 1:1 dioxane/water, and DMF.
-
The free carboxylic acid on the glutamic acid side chain is now available for on-resin modification (e.g., cyclization).
Final Cleavage and Deprotection
-
Perform a final N-terminal Boc deprotection (Step 2).
-
Wash and dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to the resin.
-
Carefully add anhydrous liquid HF to the vessel and stir at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated and washed with cold diethyl ether.
-
The peptide is collected by centrifugation or filtration and dried.
Potential Side Reactions and Mitigation
The following diagram illustrates the logical relationships of potential side reactions.
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or basic conditions[4]. This can be minimized by using efficient coupling methods to reduce the time the N-terminal amine is free and by carefully controlling pH during cleavage and purification[2].
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences (e.g., Pro at the second position)[2]. Using resins like 2-chlorotrityl chloride resin can help suppress this side reaction[2].
-
Transesterification: The methyl ester of the glutamic acid side chain can potentially undergo transesterification if other alcohols are present, particularly under basic or acidic conditions[2]. Using high-purity solvents and avoiding alcohol-based additives during coupling steps can prevent this. During Boc deprotection washes, using IPA is preferred over methanol (B129727) to reduce the risk of transesterification[5].
References
Application Notes: Coupling Reaction of Boc-Glu(OMe)-OH with an Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of N-tert-butoxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) to the free amino group of another amino acid or peptide is a fundamental step in the synthesis of peptides and peptidomimetics. This process, forming a new peptide bond, requires the activation of the carboxylic acid of Boc-Glu(OMe)-OH to facilitate nucleophilic attack by the amine. The presence of the Boc protecting group on the α-amino group prevents self-polymerization, while the methyl ester on the side chain carboxyl group prevents its participation in the reaction.[1][2] Careful selection of coupling reagents and reaction conditions is crucial to ensure high yield, minimize side reactions, and preserve the chiral integrity of the amino acids.[3][4]
This document provides detailed protocols for the solution-phase coupling of Boc-Glu(OMe)-OH with a model amino acid ester (e.g., H-Gly-OMe·HCl) using common coupling reagents. It also outlines potential side reactions and offers guidance for reaction monitoring and product purification.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction involving the activation of a carboxyl group. This activation is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species, such as an active ester or an O-acylisourea intermediate.[5] This activated intermediate is then susceptible to nucleophilic attack by the amino group of the other amino acid, forming the desired peptide bond.[6] The choice of coupling reagent can significantly impact reaction kinetics, yield, and the extent of side reactions like racemization.[3][7]
Common Coupling Reagents
A variety of reagents are available for peptide coupling, each with its own advantages and disadvantages. The selection often depends on factors such as the steric hindrance of the amino acids, desired reaction time, and cost.[7]
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC (EDAC), DCC, DIC | Cost-effective and widely used. Often used with additives like HOBt or Oxyma Pure to suppress racemization and improve efficiency.[4][6] Byproducts can sometimes be difficult to remove (e.g., DCU from DCC).[6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency and fast reaction times.[5][8] Generally lead to low levels of racemization.[4] They are more expensive than carbodiimides.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, especially for sterically hindered amino acids.[5][7] Known for clean reactions and high yields.[7] A drawback of BOP is the formation of the carcinogenic byproduct HMPA.[4] |
Experimental Protocols
The following protocols describe the solution-phase coupling of Boc-Glu(OMe)-OH with a generic amino acid ester hydrochloride (H-AA-OR·HCl).
Protocol 1: Coupling using EDC and HOBt
This method is a classic and cost-effective approach for peptide bond formation.
Materials:
-
Boc-Glu(OMe)-OH (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[5]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralization of HCl salt)[5]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.[5]
-
Add Boc-Glu(OMe)-OH (1.0 eq) and HOBt (1.2 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Boc-Glu(OMe)-OH) is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Coupling using HBTU
HBTU is a highly efficient coupling reagent that often provides faster reaction times and higher yields compared to carbodiimide (B86325) methods.
Materials:
-
Boc-Glu(OMe)-OH (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
HBTU (1.05 eq)[8]
-
DIPEA (3.0 eq)[8]
-
Anhydrous DMF
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-Glu(OMe)-OH (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution. Two equivalents are for the activation and coupling, and one equivalent is to neutralize the HCl salt. Stir for 5 minutes.[8]
-
Add HBTU (1.05 eq) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within an hour.[8]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[8]
Quantitative Data Summary
The choice of coupling reagent can influence the reaction yield and time. The following table summarizes typical quantitative data for the coupling of a Boc-protected amino acid with an amino acid ester.
| Parameter | EDC/HOBt Coupling | HBTU Coupling | HATU Coupling |
| Typical Yield | 75-90% | 85-95%[8] | 90-98%[8] |
| Reaction Time | 12-24 hours[5] | 30-60 minutes[8] | 10-30 minutes[8] |
| Racemization Risk | Low (with HOBt)[4] | Very Low[4] | Very Low[4] |
| Relative Cost | Low | Medium | High |
Note: Yields are highly dependent on the specific amino acids being coupled, purity of reagents, and reaction conditions.
Potential Side Reactions
Several side reactions can occur during peptide coupling, potentially reducing the yield and purity of the desired product.
-
Racemization: The chiral center of the activated amino acid can be susceptible to epimerization, especially in the presence of a strong base.[3][4] The use of additives like HOBt or HOAt can significantly suppress racemization.[3]
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and acts as a byproduct.[4]
-
Guanidinylation: Aminium/uronium reagents like HBTU can react with the free amino group of the amino acid to form a guanidine (B92328) side product, capping the peptide chain.[3][6] This is more likely if the activation of the carboxylic acid is slow.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to cleavage from the solid support in SPPS or termination of the chain in solution-phase synthesis.[6]
Diagrams
Caption: General experimental workflow for the coupling reaction.
Caption: Simplified mechanism of the coupling reaction.
References
- 1. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Note: Deprotection of the Boc Group from a Dipeptide Containing Glu(OMe)
Introduction
The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group in peptide synthesis, valued for its stability and ease of removal under acidic conditions.[1][2] However, when peptides contain acid-sensitive functionalities, such as the methyl ester of a glutamic acid residue (Glu(OMe)), the deprotection step becomes a critical challenge. Standard strong acid conditions, like those using trifluoroacetic acid (TFA), can lead to the concomitant hydrolysis of the side-chain ester, reducing the yield of the desired product.[3] This application note provides a comparative overview of various methods for the deprotection of a model dipeptide containing Glu(OMe), offering detailed protocols and quantitative data to guide the selection of the optimal strategy that balances efficient Boc removal with the preservation of the methyl ester.
Deprotection Strategies and Mechanisms
The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5][6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The primary side reaction of concern is the acid-catalyzed hydrolysis of the glutamic acid methyl ester. This reaction is reversible, but the use of excess water and strong acid can drive the equilibrium toward the formation of the free carboxylic acid.[7][8][9]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for TFA-Mediated Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical compounds. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.[1][2] This document provides detailed application notes and protocols for the successful and efficient removal of the Boc protecting group using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][3]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][3] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[1][3]
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][3]
The Critical Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[4][5] To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[4]
Common Scavengers and Their Applications
| Scavenger | Application | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | General, Tryptophan | 2.5% - 5% | [1][5] |
| Triethylsilane (TES) | General, Tryptophan | 2.5% - 5% | [1] |
| Water (H₂O) | General scavenger, helps hydrolyze the Boc group | 2.5% - 5% | [1][5] |
| Thioanisole | Methionine, Arginine | 2.5% - 5% | [1] |
| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan | 2.5% - 5% | [4][5] |
| Anisole | Tryptophan | 5% | [4] |
A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][5]
Typical Reaction Conditions
The optimal conditions for TFA-mediated Boc deprotection can vary depending on the substrate. However, the following table summarizes generally effective starting conditions.
| Parameter | Condition | Notes | Reference |
| TFA Concentration | 20% - 50% in DCM | A 1:1 mixture of TFA and DCM is a common starting point. Neat TFA can be used for very stable substrates. | [2] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exotherm and then allowed to warm to room temperature. | [2] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS. | [2] |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used if solubility permits. | [2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., TIS, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
Procedure:
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Addition of TFA and Scavengers: Slowly add the desired scavenger(s) followed by trifluoroacetic acid to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[1]
-
The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether to the residue.[1]
-
Collect the precipitated solid by filtration or centrifugation.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize the TFA salt. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[1]
-
Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1][2]
-
Product Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]
-
Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine this wash with the initial filtrate.[1][2]
-
Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]
-
Isolation: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[1][2]
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[2]
-
Drying: Dry the peptide under vacuum.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the TFA concentration or extend the reaction time. Gentle warming can be considered if the substrate is stable. | [1] |
| Side Product Formation | Alkylation of sensitive residues by the tert-butyl cation. | Add appropriate scavengers to the reaction mixture. | [1] |
| Difficulty in Isolating the Product | The TFA salt of the amine may be oily or soluble in the work-up solvent. | Try precipitation with a different non-polar solvent or proceed with the neutralization step to obtain the free amine, which may have different solubility properties. | [1] |
Visual Workflow
Caption: General workflow for TFA-mediated Boc deprotection in solution.
References
Application Notes: HBTU-Mediated Coupling of Boc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling reagent for the incorporation of N-α-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) in peptide synthesis. This document outlines the reaction mechanism, detailed protocols for solid-phase and solution-phase synthesis, quantitative data, and troubleshooting.
Introduction
HBTU is a highly efficient aminium-based coupling reagent widely used in both solid-phase and liquid-phase peptide synthesis.[1][2][3] Its primary function is to activate the carboxyl group of an N-protected amino acid, such as Boc-Glu(OMe)-OH, transforming it into a reactive species that readily forms a peptide bond with a free amine.[4] HBTU is favored for its rapid reaction kinetics, high coupling yields, and its ability to suppress racemization, a critical factor in producing biologically active peptides.[4][5][6] The use of Boc-Glu(OMe)-OH is strategic in peptide synthesis, as the methyl ester protects the side-chain carboxyl group, preventing unwanted side reactions.[7][8]
Reaction Mechanism
The coupling reaction proceeds through a two-step mechanism. First, in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Boc-Glu(OMe)-OH is deprotonated. This carboxylate anion then attacks the HBTU reagent to form a highly reactive O-acylisourea intermediate or, more accurately, an HOBt active ester, with the release of a tetramethylurea byproduct.[1][4][9] This activated ester is then susceptible to nucleophilic attack by the primary amine of the coupling partner, resulting in the formation of the desired amide (peptide) bond.[9] The addition of 1-Hydroxybenzotriazole (B26582) (HOBt) can further suppress racemization.[10][11][12]
Data Presentation: Quantitative Parameters
The efficiency of the coupling reaction is dependent on the stoichiometry of the reagents and the reaction conditions. The following table summarizes typical parameters for HBTU-mediated coupling of Boc-Glu(OMe)-OH.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Rationale & Reference |
| Boc-Glu(OMe)-OH | 2.0 - 4.0 eq. | 1.0 eq. | An excess is used in SPPS to drive the reaction to completion on the solid support. |
| HBTU | 1.9 - 3.9 eq. | 1.0 - 1.2 eq. | Used in slight excess or equimolar amounts relative to the acid. Excess HBTU can cause side reactions.[12][13] |
| Base (DIPEA) | 4.0 - 8.0 eq. | 2.0 - 3.0 eq. | A non-nucleophilic base is crucial. At least 2 equivalents are needed: one to neutralize the amine salt (if applicable) and one for the carboxylate.[13][14][15] |
| Additive (HOBt) | 2.0 - 3.0 eq. (Optional) | 1.0 - 1.2 eq. (Optional) | Recommended to suppress racemization, especially for sensitive amino acids.[10][11][12] |
| Solvent | DMF or NMP | DMF, DCM, or THF | Polar aprotic solvents are preferred for their excellent solvating properties.[4][16] |
| Reaction Time | 30 - 120 minutes | 1 - 4 hours | SPPS reactions are often faster due to higher effective concentrations. Monitor by Kaiser test or TLC.[14][17] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting at 0 °C can help minimize side reactions during the activation step.[15] |
| Crude Purity | Typically >85% | Typically >90% | Dependent on sequence and coupling efficiency. |
| Overall Yield | Dependent on peptide length | Typically 80-95% | Solution-phase yields are for a single coupling step. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a single coupling cycle for adding Boc-Glu(OMe)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Boc-Glu(OMe)-OH
-
HBTU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel with filtration
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine (B6355638) in DMF.[7] Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Activation Mixture Preparation: In a separate vial, dissolve Boc-Glu(OMe)-OH (2.0 eq. relative to resin loading) and HBTU (1.9 eq.) in DMF. Add DIPEA (4.0 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activation mixture. Agitate the mixture at room temperature for 30-60 minutes.[14]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7]
-
Washing: If the Kaiser test is negative, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the deprotection of the Boc group and the next coupling cycle. If coupling was incomplete (positive Kaiser test), a second coupling (double coupling) can be performed by repeating steps 3-5.[17]
Protocol 2: Solution-Phase Coupling
This protocol describes the coupling of Boc-Glu(OMe)-OH to an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl).
Materials:
-
Boc-Glu(OMe)-OH (1.0 eq.)
-
Amino acid ester hydrochloride (1.0 eq.)
-
HBTU (1.05 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
-
Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-Glu(OMe)-OH (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF.[15]
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring. Stir for 5-10 minutes. (Note: 1 eq. of DIPEA neutralizes the HCl salt, and 2 eq. are for the coupling reaction).[15]
-
Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture in one portion.[15] Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[15]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.[18]
Experimental Workflow Visualization
References
- 1. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 2. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-Glu(OMe)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamic acid into peptide sequences is crucial for the development of therapeutics targeting a wide range of biological processes. Glutamic acid, an excitatory neurotransmitter, plays a significant role in synaptic plasticity, learning, and memory.[1][2] Peptides containing glutamic acid are therefore of great interest in neuroscience and drug development. This document provides detailed application notes and protocols for the incorporation of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), a key building block in solid-phase peptide synthesis (SPPS).
Boc-Glu(OMe)-OH offers the advantage of orthogonal protection, where the N-terminal Boc group and the side-chain methyl ester can be selectively removed under different conditions, providing greater flexibility in the synthesis of complex peptides.[3] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the methyl ester is typically removed by saponification under mild basic conditions.[3][4] This allows for side-chain manipulations while the peptide is still attached to the resin.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during SPPS. The following table summarizes the performance of common coupling reagents for the incorporation of protected amino acids, providing a guide for selecting the optimal conditions for Boc-Glu(OMe)-OH.
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Key Advantages | Potential Disadvantages |
| HBTU/TBTU | HOBt | 90-98 | >95 | Widely used, good balance of reactivity and cost.[5] | Can be less effective for sterically hindered couplings; potential for guanidinylation side reaction.[5] |
| HATU | HOAt | >95 | >98 | High reactivity, low racemization, effective for difficult couplings.[5] | Higher cost, potential for guanidinylation if used in excess.[5] |
| DIC/HOBt | HOBt | 90-95 | >95 | Cost-effective, minimizes racemization when HOBt is used.[6][7] | Can be less efficient for hindered couplings compared to uronium-based reagents.[5] |
| PyBOP | HOBt | 90-95 | >95 | Efficient and rapid coupling.[5] | Byproducts can be difficult to remove. |
| COMU | None | >95 | >98 | High efficiency, safer (non-explosive) byproducts that are easily removed.[5] | Higher cost compared to carbodiimides.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual synthesis of a model peptide containing a Boc-Glu(OMe)-OH residue on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-Glu(OMe)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for optional Fmoc-based steps)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1-2 hours.
-
Attach the first Boc-protected amino acid to the resin via the cesium salt method to minimize racemization.[8]
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt on the N-terminus by washing the resin with a 10% solution of DIEA in DMF until a neutral pH is achieved (tested with wet pH paper).[9]
-
Wash the resin with DMF to remove excess DIEA.
-
-
Coupling of Boc-Glu(OMe)-OH:
-
In a separate vessel, pre-activate Boc-Glu(OMe)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated Boc-Glu(OMe)-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as liquid hydrogen fluoride (B91410) (HF) or a mixture of trifluoromethanesulfonic acid (TFMSA) and TFA.[8] Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Side-Chain Methyl Ester Deprotection (Saponification)
This protocol is for the selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide is still attached to the resin. This is useful for on-resin side-chain modifications.
Materials and Reagents:
-
Peptide-resin containing Boc-Glu(OMe)-residue
-
1 M Lithium hydroxide (B78521) (LiOH) in a 1:1 mixture of Dioxane/Water
-
DMF
-
DCM
-
Dilute aqueous HCl
Procedure:
-
Swell the peptide-resin in DMF.
-
Wash the resin with a 1:1 mixture of Dioxane/Water.
-
Treat the resin with 1 M LiOH in 1:1 Dioxane/Water for 1-2 hours at room temperature.
-
Monitor the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with the Dioxane/Water mixture.
-
Neutralize any excess base by washing with a dilute aqueous HCl solution, followed by extensive washing with water and DMF.
Visualizations
Experimental Workflow for Boc-SPPS
Caption: Workflow for Boc-Solid Phase Peptide Synthesis.
Glutamate Signaling Pathway
Caption: Simplified Glutamate Signaling Pathway at the Synapse.
References
- 1. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 2. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Tripeptide Synthesis Using Boc-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting groups for the α-amino function is a foundational and robust methodology for creating peptides.[1][2] This strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3] The temporary Boc protecting group is removed under moderately acidic conditions, while more permanent benzyl-based groups protect reactive amino acid side chains.[1][4] These side-chain protecting groups are later removed in a final cleavage step using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[5][6]
The Boc/Bzl strategy is particularly advantageous for synthesizing long or complex peptides, including those prone to aggregation, as the strong acidic deprotection steps can help disrupt secondary structures.[] This document provides a detailed protocol for the manual synthesis of a model tripeptide on a Merrifield resin, a classic support for Boc-based SPPS.[8]
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Solid support |
| Boc-Amino Acid-Cesium Salt (e.g., Boc-Gly-Cs) | Synthesis Grade | First amino acid attachment |
| Boc-Amino Acids (e.g., Boc-Ala-OH, Boc-Phe-OH) | Synthesis Grade | Building blocks for peptide chain |
| Dichloromethane (DCM) | Anhydrous | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent for swelling and coupling |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Coupling additive to reduce racemization |
| Anhydrous Hydrogen Fluoride (HF) | High Purity | Cleavage from resin and side-chain deprotection |
| Anisole (B1667542) | Reagent Grade | Scavenger for cleavage |
| Diethyl ether | Reagent Grade | Peptide precipitation |
| Acetonitrile (B52724) (ACN) | HPLC Grade | HPLC mobile phase |
| Water | HPLC Grade | HPLC mobile phase |
Experimental Protocols
The synthesis of a tripeptide (e.g., Ala-Phe-Gly) on a solid support follows a cyclical process of deprotection, neutralization, and coupling.[4]
-
Resin Swelling: Swell 1.0 g of Merrifield resin (substitution level ~0.5-1.0 mmol/g) in DCM (10 mL/g resin) for at least 1 hour in a reaction vessel.[8]
-
Solvent Exchange: Wash the resin with DMF (3 x 10 mL).
-
Attachment: Add a solution of the first Boc-amino acid cesium salt (e.g., Boc-Gly-Cs salt, 2-3 equivalents relative to resin substitution) in DMF. Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, DMF/Water (1:1), DMF, and DCM (3 washes each, 10 mL/g).
-
Drying: Dry the resin under a vacuum.
This cycle is performed to couple the second (e.g., Boc-Phe-OH) and third (e.g., Boc-Ala-OH) amino acids.
-
Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g).
-
Perform a pre-wash with 50% TFA in DCM for 5 minutes.[8]
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-25 minutes to remove the Boc group.[][8] The deprotection reaction leaves the N-terminal amine as a trifluoroacetate (B77799) salt.[4]
-
Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[8]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents, dissolved in DCM) to the amino acid solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Ninhydrin test).
-
Wash the resin with DMF, DCM, and IPA (3 times each) to remove excess reagents and byproducts.[4]
-
Repeat this cycle for the final amino acid (Boc-Ala-OH).
After coupling the last amino acid, perform the Boc deprotection step one final time as described in section 3.2.1 to expose the N-terminal amine of the tripeptide.
This step uses highly hazardous anhydrous HF and must be performed in a specialized, HF-resistant apparatus by trained personnel.[5]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin (e.g., ~1 g) and a scavenger like anisole (1 mL) into the HF reaction vessel.[8]
-
HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.[5][8]
-
Reaction: Allow the reaction to stir at 0°C for 45-60 minutes. The HF cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups.[5]
-
HF Removal: Evaporate the HF under a vacuum.[8]
-
Peptide Precipitation: Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide.[8]
-
Extraction and Lyophilization: Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid), filter to remove the resin, and lyophilize (freeze-dry) the solution to obtain the crude peptide powder.[8]
The crude peptide product contains impurities from incomplete reactions or side reactions. Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Purification: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Purify using a preparative RP-HPLC column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[3]
-
Analysis: Collect fractions and analyze them using analytical RP-HPLC to assess purity.[11]
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the molecular weight.[9]
Data Presentation
Table 1: Typical Reagent Quantities for Tripeptide Synthesis (0.5 mmol scale)
| Step | Reagent | Quantity | Molar Excess (vs. Resin) |
| Attachment | Boc-Gly-Cs Salt | 0.77 g (1.5 mmol) | 3 eq |
| Deprotection | 50% TFA in DCM | 15 mL | N/A |
| Neutralization | 10% DIEA in DCM | 15 mL | N/A |
| Coupling 1 | Boc-Phe-OH | 0.40 g (1.5 mmol) | 3 eq |
| DCC | 0.31 g (1.5 mmol) | 3 eq | |
| HOBt | 0.23 g (1.5 mmol) | 3 eq | |
| Coupling 2 | Boc-Ala-OH | 0.28 g (1.5 mmol) | 3 eq |
| DCC | 0.31 g (1.5 mmol) | 3 eq | |
| HOBt | 0.23 g (1.5 mmol) | 3 eq | |
| Cleavage | Anhydrous HF | ~10 mL | N/A |
| Anisole | 1.0 mL | N/A |
Table 2: Summary of Reaction Conditions
| Process | Reagent/Solvent | Temperature | Duration |
| Resin Swelling | DCM | Room Temp. | >1 hr |
| First AA Attachment | DMF | 50 °C | 12-24 hrs |
| Boc Deprotection | 50% TFA/DCM | Room Temp. | 25-30 min |
| Neutralization | 10% DIEA/DCM | Room Temp. | 2 x 10 min |
| Coupling | DCC/HOBt in DMF/DCM | Room Temp. | 2-4 hrs |
| HF Cleavage | Anhydrous HF/Anisole | 0 °C | 45-60 min |
Visualizations
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. bachem.com [bachem.com]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. waters.com [waters.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. mdpi.com [mdpi.com]
The Strategic Role of Boc-Glu(OMe)-OH in the Synthesis of GLP-1 Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-α-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) in the chemical synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. GLP-1 receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity, and their complex peptide structures demand sophisticated synthetic strategies. The choice of protected amino acid derivatives is critical for achieving high yield and purity.
Boc-Glu(OMe)-OH serves as a key building block, offering an orthogonal protection scheme valuable for synthesizing modified or complex peptides. The Boc (tert-butyloxycarbonyl) group on the alpha-amine is acid-labile, while the methyl ester on the gamma-carboxyl side chain can be selectively removed under saponification conditions. This orthogonality allows for selective side-chain manipulation while the peptide remains anchored to a solid support, a feature essential for creating branched or cyclized GLP-1 analogues.
Data Presentation: Synthesis Efficiency
The efficiency of incorporating glutamic acid derivatives into a peptide sequence is influenced by the synthesis strategy (Boc vs. Fmoc), the coupling reagents, and the specific peptide sequence. The following table summarizes representative quantitative data for peptide synthesis, providing a baseline for comparison.
| Synthesis Strategy | Protecting Group Scheme | Coupling Reagent | Peptide Type | Crude Purity (%) | Overall Yield (%) | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Boc-SPPS | HBTU/HOBt/DIEA | Model Peptide | ~85-95 | ~20-30 | [1] |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-SPPS | HBTU/HOBt/DIEA | Model Pentapeptide | >90 | Not Specified | [1] |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-SPPS | DIC/HOBt | Liraglutide Fragment | 50-70 (Crude) | Not Specified | [2] |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-SPPS | Not Specified | Semaglutide Fragment | Not Specified | Not Specified | [2] |
| Liquid-Phase Peptide Synthesis (LPPS) | Z-group/OSU ester | DCC/HOSu | Dipeptide | >95 (Intermediate) | ~70-85 | [1] |
Visualization of Key Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 agonist to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events, predominantly through the Gαs protein, leading to enhanced glucose-stimulated insulin (B600854) secretion.[3][4][5]
Caption: GLP-1 receptor signaling cascade in pancreatic β-cells.
Experimental Workflow: Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry is a stepwise process involving the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain anchored on a solid resin support.[6]
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Deprotection Strategy
The methyl ester side-chain protection of Boc-Glu(OMe)-OH allows for its selective removal on-resin, enabling site-specific modifications before final cleavage of the peptide.[7]
Caption: Orthogonal deprotection and modification workflow.
Experimental Protocols
Protocol 1: Incorporation of Boc-Glu(OMe)-OH via Manual Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide sequence containing a glutamic acid residue using Boc-Glu(OMe)-OH.
Materials:
-
Merrifield or other suitable resin
-
Boc-protected amino acids, including Boc-Glu(OMe)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: e.g., Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for 1 hour. Drain the solvent.
-
First Amino Acid Coupling: Couple the first C-terminal Boc-amino acid to the resin according to standard procedures for the chosen resin type.
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.
-
Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Boc-Glu(OMe)-OH:
-
In a separate vial, pre-activate Boc-Glu(OMe)-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., HF) at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups (except the methyl ester if a milder final cleavage is used, though HF will cleave it).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Saponification of the Glu(OMe) Side Chain
This protocol details the selective deprotection of the methyl ester on the glutamic acid side chain while the peptide remains on the solid support.[7]
Materials:
-
Peptide-resin containing the Boc-Glu(OMe)-residue
-
1 M Lithium hydroxide (B78521) (LiOH) in a 1:1 Dioxane/Water mixture
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dilute acid for neutralization (e.g., 1 M HCl in Dioxane or 10% acetic acid in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Washing: Wash the resin with the Dioxane/Water (1:1) solvent mixture (3x).
-
Saponification:
-
Treat the resin with the 1 M LiOH solution.
-
Agitate the mixture at room temperature, monitoring the reaction progress by cleaving a small sample of resin and analyzing via HPLC-MS. The reaction is typically complete within 2-6 hours.
-
-
Washing and Neutralization:
-
Drain the LiOH solution and wash the resin thoroughly with Dioxane/Water (1:1) (3x), followed by DMF (3x).
-
Neutralize any remaining base by washing with a dilute acid solution.
-
Wash again with DMF (3x) and DCM (3x).
-
-
Further Modification: The resin now bears a peptide with a free carboxylic acid group on the glutamic acid side chain, ready for on-resin modification (e.g., conjugation or cyclization).
Protocol 3: In Vitro GLP-1 Receptor Activation Assay
This protocol outlines a cell-based assay to determine the agonist activity of a synthesized peptide by measuring cyclic AMP (cAMP) production.[8]
Materials:
-
CHO-K1 or HEK293 cells transiently or stably expressing the human GLP-1 receptor (GLP-1R).
-
A plasmid for a reporter gene under the control of a cAMP response element (CRE), such as pCRE-Luc (luciferase).
-
Cell culture medium (e.g., DMEM/F-12).
-
Transfection reagent (e.g., Lipofectamine).
-
Synthesized GLP-1 analogue, native GLP-1 (7-37) as a positive control.
-
Luciferase assay system (e.g., Steady-Glo).
-
96-well culture plates.
Procedure:
-
Cell Transfection (for transient expression):
-
Co-transfect CHO-K1 cells with the GLP-1R expression plasmid and the pCRE-Luc reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours at 37°C.
-
-
Cell Seeding: Seed the transfected cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized GLP-1 analogue and the native GLP-1 control in assay buffer.
-
Add the compounds to the respective wells and incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and quantify luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each compound. Compare the EC₅₀ and maximal response of the synthetic analogue to the native GLP-1 control to determine its relative potency and efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 3. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Boc-L-Glutamic Acid γ-Methyl Ester (Boc-Glu(OMe)-OH): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), a crucial building block in peptide synthesis and drug discovery. The protocol outlines the reaction of L-glutamic acid 5-methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347) under basic conditions.
I. Introduction
Boc-Glu(OMe)-OH is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxylic acid is esterified as a methyl ester. This strategic protection allows for the selective coupling of the α-carboxylic acid group during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions at the amino and side-chain carboxyl groups. The methyl ester of the side chain can be selectively cleaved under specific conditions, enabling further modifications such as lactam bridge formation or the attachment of other molecules.
II. Experimental Protocol
This protocol details the synthesis of Boc-Glu(OMe)-OH from (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride.
Materials:
-
(S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride (L-Glutamic acid 5-methyl ester hydrochloride)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride (1.0 equivalent) in a mixture of dioxane and water (2:1 v/v).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add triethylamine (3.5 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 equivalents).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[1]
-
Solvent Removal: Remove the dioxane from the reaction mixture under reduced pressure using a rotary evaporator.[1]
-
Work-up:
-
Wash the remaining aqueous solution with ether to remove organic impurities.[1]
-
Carefully acidify the aqueous phase to a pH of 4 with 1M hydrochloric acid.[1] This will cause the product to precipitate.
-
Extract the product from the aqueous phase with ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the target product, Boc-L-glutamic acid-5-methyl ester.[1]
III. Data Presentation
The following table summarizes the quantitative data for the synthesis of Boc-Glu(OMe)-OH.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride | 197.62 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 3.5 |
IV. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Boc-Glu(OMe)-OH.
Caption: Experimental workflow for the synthesis of Boc-Glu(OMe)-OH.
V. Signaling Pathway (Logical Relationship)
The synthesis of Boc-Glu(OMe)-OH follows a straightforward chemical transformation pathway involving the protection of the primary amine.
Caption: Chemical transformation for Boc protection of L-glutamic acid 5-methyl ester.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of side-chain protecting groups is essential for preventing unwanted side reactions and ensuring the correct peptide sequence. For glutamic acid, the γ-carboxyl group is often protected as a methyl ester (-OMe) while the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. The resulting derivative, Boc-Glu(OMe)-OH, is a key building block in the synthesis of various peptides. Following cleavage from the resin, the crude peptide mixture contains the desired product along with truncated sequences, deletion sequences, and byproducts from deprotection. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying these crude mixtures to achieve the high purity required for downstream applications.[1][2]
The presence of the Boc group and the methyl ester significantly increases the hydrophobicity of the peptide, leading to a stronger interaction with the nonpolar stationary phase in RP-HPLC and consequently a longer retention time compared to its unprotected counterpart.[3][4] This application note provides a detailed protocol for the analytical and preparative HPLC purification of a model peptide containing the Boc-Glu(OMe)-OH residue.
Physicochemical Properties of Boc-Glu(OMe)-OH
The Boc-Glu(OMe)-OH amino acid derivative is a white to off-white solid, soluble in organic solvents like methanol (B129727) and dichloromethane.[5] The Boc group is labile to strong acids, while the methyl ester can be susceptible to hydrolysis under basic conditions.[6] During RP-HPLC purification, which is typically performed under acidic conditions using trifluoroacetic acid (TFA) as an ion-pairing agent, the Boc group may be partially cleaved if the peptide is exposed to the acidic mobile phase for extended periods.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude peptide and to optimize the separation conditions for preparative HPLC.
Instrumentation and Materials:
-
HPLC System: Analytical HPLC system with a UV detector.
-
Column: C18 silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[8]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent mixture (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm and 280 nm[2] |
| Injection Volume | 10-20 µL |
| Gradient | 5-95% B over 30-60 minutes (scouting gradient)[2] |
Preparative RP-HPLC for Purification
This protocol is for the purification of the target peptide from the crude mixture.
Instrumentation and Materials:
-
HPLC System: Preparative or semi-preparative HPLC system with a fraction collector.
-
Column: C18 silica column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), then dilute with the initial mobile phase to ensure solubility and prevent precipitation on the column. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm and 280 nm[2] |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient | Optimized based on the analytical scouting run. A shallower gradient around the elution point of the target peptide will improve resolution. |
Data Presentation
The following table summarizes the hypothetical purification results for a model peptide containing Boc-Glu(OMe)-OH.
| Sample | Retention Time (min) | Purity by Analytical HPLC (%) | Recovery (%) |
| Crude Peptide | 18.5 | 65 | N/A |
| Purified Peptide | 18.6 | >98 | 75 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC purification of a peptide containing Boc-Glu(OMe)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. agilent.com [agilent.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Boc Deprotection Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Monitoring the progress of a Boc deprotection reaction is crucial to ensure complete conversion of the starting material and to prevent potential side reactions or degradation of the product from prolonged exposure to acid.[2]
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[3][4] The principle behind monitoring this reaction by TLC lies in the significant polarity difference between the Boc-protected starting material and the resulting free amine. The non-polar Boc group makes the starting material less polar, causing it to travel further up the TLC plate, thus exhibiting a higher Retention Factor (Rf) value.[2][5] Conversely, the deprotected amine product is more polar and interacts more strongly with the silica (B1680970) gel stationary phase, resulting in less travel and a lower Rf value.[2][5] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Acetic Acid, Triethylamine (TEA). All solvents should be of HPLC or reagent grade.
-
Deprotection Reagents:
-
Visualization Reagents:
-
Ninhydrin (B49086) solution[7][8][9]
-
Potassium permanganate (B83412) (KMnO₄) stain[8]
-
UV lamp (254 nm)
-
-
Glassware and Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
Forceps
-
Heat gun
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Experimental Protocols
General Protocol for Boc Deprotection (TFA/DCM)
-
Reaction Setup: Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][6]
-
Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction is typically complete within 30 minutes to 4 hours.[6]
-
Monitoring: Monitor the reaction progress every 15-30 minutes using the TLC protocol described below.[5]
Protocol for Monitoring Reaction by TLC
-
Sample Preparation:
-
Using a capillary tube, take a small aliquot of the reaction mixture.
-
Prepare reference spots of the starting material (dissolved in a suitable solvent) and a co-spot (a single spot containing both the starting material and the reaction mixture).[3]
-
-
TLC Plate Spotting:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark the points for the starting material (SM), reaction mixture (RM), and co-spot (Co).
-
Carefully spot the prepared samples on the corresponding marks. Keep the spots small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[10]
-
-
TLC Development:
-
Prepare a suitable mobile phase (eluent). A common starting point is a mixture of a less polar solvent (e.g., DCM or EtOAc) and a more polar solvent (e.g., MeOH). A typical ratio is 9:1 DCM/MeOH.[5] The polarity may need to be adjusted to achieve an Rf of ~0.4-0.6 for the starting material.
-
Pour a small amount of the eluent into the developing chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for a few minutes.
-
Place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level.[11] Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to dry completely. A heat gun can be used to expedite drying and remove residual acid, which is crucial for certain stains like ninhydrin.[5]
-
UV Light: View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the visible spots with a pencil.
-
Ninhydrin Staining: Dip the plate into a ninhydrin solution, then gently heat it with a heat gun until colored spots appear.[9] Primary and secondary amines (the product) will typically stain pink, purple, or yellow.[8][9] Boc-protected amines may also become visible as brown or yellow spots upon heating as the Boc group is cleaved.[7]
-
KMnO₄ Staining: Dip the plate into a potassium permanganate solution. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[8] This stain generally visualizes both the starting material and the product.
-
Analysis: Compare the spots. The reaction is complete when the starting material spot (higher Rf) is absent from the reaction mixture lane, and a new, lower Rf spot corresponding to the product is clearly visible.
-
Data Presentation
Table 1: Typical TLC Parameters and Expected Results
| Parameter | Description | Expected Observation |
| Stationary Phase | Silica Gel 60 F254 | Standard for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol (95:5 to 9:1) or Ethyl Acetate/Hexanes (polarity adjusted) | The ideal eluent should provide a starting material Rf of ~0.4-0.6 for good separation. |
| Rf (Starting Material) | N-Boc protected amine | Higher Rf value (e.g., 0.5) due to lower polarity. |
| Rf (Product) | Free amine | Lower Rf value (e.g., 0.1-0.2) due to higher polarity.[2][5] |
| Reaction Monitoring | Disappearance of SM spot, appearance of Product spot | The reaction is complete when the SM spot is no longer visible in the RM lane. |
Table 2: Common TLC Stains for Boc Deprotection Monitoring
| Stain | Target Functional Group | Result for Boc-Protected Amine (SM) | Result for Free Amine (Product) |
| UV Light (254 nm) | UV-active compounds (e.g., aromatics) | Visible dark spot (if UV-active). | Visible dark spot (if UV-active). |
| Ninhydrin | Primary/Secondary Amines | Faint or no color at room temp. May show a brown/yellow spot upon heating.[7] | Brightly colored spot (pink, purple, yellow) at room temp or upon gentle heating.[9] |
| Potassium Permanganate | Oxidizable functional groups | Yellow/brown spot on a purple background. | Yellow/brown spot on a purple background. |
| p-Anisaldehyde | General stain, sensitive to nucleophiles | Varies, often requires heating. | Varies, often requires heating. |
Visualization of Workflow and Reaction
Below are diagrams illustrating the experimental workflow and the chemical transformation.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of Boc-Glu(OMe)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) in solution-phase peptide synthesis. This valuable building block allows for the strategic incorporation of a glutamic acid residue with its side-chain carboxyl group protected as a methyl ester. This protection scheme is integral to Boc-based strategies, preventing side reactions and enabling controlled peptide chain elongation.
The protocols detailed herein are designed for adaptability, catering to the synthesis of diverse peptide sequences. Furthermore, this document outlines the applications of peptides containing glutamic acid derivatives, particularly in the context of neuroscience, where they serve as tools for studying and modulating N-methyl-D-aspartate (NMDA) receptor activity.
Data Presentation: Comparative Performance of Coupling Reagents
The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent. The following tables summarize the typical performance of common coupling reagents for the incorporation of Boc-protected amino acids in solution-phase synthesis. While specific yields may vary based on the amino acid sequence and reaction conditions, this data provides a baseline for methodological selection.
Table 1: Performance of Common Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 91% | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration. Reaction times can be long for hindered residues. |
| EDC / HOBt | 1.2 / 1.2 | 12 - 24 hours | 70 - 85% | Low to Moderate | Similar to DCC/HOBt, but the urea (B33335) byproduct is water-soluble, simplifying work-up. |
| HBTU / DIPEA | 1.0 / 2.0 | 2 - 4 hours | >90% | Low | Faster and more efficient than carbodiimides for many couplings. Byproducts are soluble, often requiring chromatographic purification. |
| HATU / DIPEA | 1.0 / 2.0 | 30 min - 2 hours | >95% | Very Low | Highly effective for sterically hindered amino acids due to rapid kinetics. Higher cost is a primary disadvantage. |
Table 2: Typical Parameters for Boc-Group Deprotection
| Parameter | Typical Conditions | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | Highly effective and volatile, simplifying removal. |
| Concentration | 25-50% (v/v) in Dichloromethane (DCM) | Can be adjusted based on the acid sensitivity of the peptide. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control any exotherm. |
| Reaction Time | 30 - 60 minutes | Progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-Glu(OMe)-Ala-OMe , and its subsequent deprotection.
Protocol 1: Synthesis of Boc-Glu(OMe)-Ala-OMe via EDC/HOBt Coupling
This protocol details the coupling of Boc-Glu(OMe)-OH to Alanine methyl ester.
Materials:
-
Boc-L-Glu(OMe)-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM.
-
Add DIPEA or NMM (1.1 equivalents) and stir the solution at room temperature for 20 minutes to generate the free amine.
-
-
Activation of Boc-Glu(OMe)-OH:
-
In a separate flask, dissolve Boc-Glu(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add EDC (1.2 equivalents) to the cooled solution of Boc-Glu(OMe)-OH and HOBt.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Ala-OMe solution from step 1 to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
-
Protocol 2: N-terminal Boc Deprotection of Boc-Glu(OMe)-Ala-OMe
This protocol describes the removal of the Boc protecting group to yield H-Glu(OMe)-Ala-OMe as a TFA salt, ready for further chain elongation.[1][2]
Materials:
-
Boc-Glu(OMe)-Ala-OMe
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM (e.g., at a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA (to achieve a 50% TFA/DCM solution).
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
-
Isolation of the TFA Salt:
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (2-3 times).
-
The resulting dipeptide TFA salt (H-Glu(OMe)-Ala-OMe·TFA) is typically used in the next coupling step without further purification.
-
Protocol 3: Saponification of the Side-Chain Methyl Ester
This protocol outlines the cleavage of the methyl ester from the glutamic acid side chain. This step is typically performed at a later stage in the synthesis.[1]
Materials:
-
Peptide containing a Glu(OMe) residue
-
1 M Lithium hydroxide (B78521) (LiOH) solution
-
Tetrahydrofuran (THF)
-
Water
-
Acetic Acid
Procedure:
-
Saponification:
-
Dissolve the peptide in a mixture of THF and water (e.g., 5:1 ratio).
-
Add 1 M aqueous LiOH solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Carefully add acetic acid to adjust the pH of the solution to 5.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product with a free carboxylic acid side chain.
-
Visualizations
Experimental Workflow
Caption: General workflow for the solution-phase synthesis of a dipeptide using Boc-Glu(OMe)-OH.
Application Context: NMDA Receptor Modulation
Peptides containing glutamic acid derivatives are often designed to interact with glutamate (B1630785) receptors, such as the NMDA receptor, which is a key player in neuronal signaling. The incorporation of modified glutamic acid residues can influence the peptide's binding affinity and functional activity at the receptor.
Caption: Logical relationship of peptide modulators with the NMDA receptor.
References
Application Notes and Protocols for On-Resin Side Chain Modification of a Glu(OMe) Residue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the on-resin modification of glutamic acid residues where the side chain is protected as a methyl ester (Glu(OMe)). This technique is pivotal for the synthesis of complex peptides, including cyclic and branched structures, directly on a solid support. The orthogonality of the methyl ester protecting group allows for its selective removal without affecting other protecting groups or the peptide-resin linkage, enabling targeted modifications.
Core Concepts and Workflow
The on-resin modification of a Glu(OMe) residue is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the desired peptide sequence containing the Fmoc-Glu(OMe)-OH amino acid. Following the assembly of the linear peptide, the methyl ester of the glutamic acid side chain is selectively deprotected via saponification. The newly exposed carboxyl group can then undergo various modifications, such as intramolecular cyclization to form a lactam bridge or conjugation with other molecules.
In Fmoc-based solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is crucial for the successful synthesis of complex peptides.[1] For glutamic acid, while the tert-butyl (tBu) ester is standard, the methyl ester (OMe) offers orthogonality.[1] The OMe group is stable to the basic conditions of Fmoc removal and can be selectively cleaved on-resin using basic hydrolysis, a process known as saponification.[1] This enables the synthesis of cyclic peptides, branched peptides, and other modified peptides.[1]
It is important to note that the use of a strong base during saponification can lead to side reactions, with racemization at the α-carbon of the glutamic acid residue being a primary concern.[1] The use of lithium hydroxide (B78521) (LiOH) is generally preferred over sodium hydroxide (NaOH) to minimize this risk.[1]
Quantitative Data Summary
The efficiency of on-resin modifications can be influenced by various factors, including the choice of protecting groups, coupling reagents, and reaction conditions. Below is a summary of relevant quantitative data from studies involving on-resin modifications.
| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OMe)-OH | Reference |
| Primary Function | Side-chain carboxyl protection for standard linear peptide synthesis. | Orthogonal side-chain carboxyl protection for on-resin modification. | [1] |
| Deprotection Condition | Strong acid (e.g., high concentration of TFA), concurrently with resin cleavage. | Basic hydrolysis (saponification) on-resin (e.g., LiOH, NaOH). Stable to standard TFA cleavage. | [1] |
| Orthogonality | Not orthogonal to final cleavage from most acid-labile resins. | Orthogonal to Fmoc deprotection (base) and final TFA cleavage (acid). | [1] |
| Potential Side Reactions | Prone to aspartimide formation in susceptible sequences. | Risk of racemization at the α-carbon of the glutamic acid residue during basic saponification. Potential for premature cleavage from base-labile resins. | [1] |
Table 1: Comparison of Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OMe)-OH Protecting Groups.
| Compound | Description | Overall Yield | Reference |
| 13 | Macrocyclic peptide synthesized on-resin. | 5% | [2] |
| 7c | Macrocyclic peptide synthesized on-resin. | 43% | [3] |
| 7d | Macrocyclic peptide synthesized on-resin. | 29% | [3] |
Table 2: Overall yields for the synthesis of macrocyclic peptides involving on-resin modification.
Experimental Protocols
This protocol outlines the assembly of a linear peptide on a solid support using standard Fmoc/tBu chemistry, incorporating a Fmoc-Glu(OMe)-OH residue at the desired position.
-
Resin Swelling: Swell 200 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 5 mL of 20% piperidine (B6355638) in DMF, and agitate for 5 minutes. Drain and repeat with a second 5-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling agent like HATU (0.5 mmol, 5 eq.) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).[4]
-
Activation and Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative). Wash the resin with DMF (5 x 5 mL).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-Glu(OMe)-OH at the desired position. After the final coupling, the N-terminal Fmoc group may be left on or removed depending on the subsequent steps.[1]
This protocol describes the selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide remains attached to the resin.[1] Caution: This procedure involves the use of a strong base and requires careful optimization to avoid side reactions.[1]
-
Resin Preparation: Ensure the peptide synthesis is complete. Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and DMF. Swell the resin in the chosen solvent system (e.g., THF/water 3:1) for 30 minutes.[1]
-
Saponification Reaction: Prepare a fresh solution of LiOH (e.g., 0.5 M) in the chosen solvent system. A starting point is 10-20 equivalents of LiOH relative to the resin loading. Drain the swelling solvent and add the LiOH solution to the resin. Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours and must be carefully monitored.[1]
-
Monitoring: To monitor the reaction, a small sample of the resin can be cleaved and analyzed by HPLC-MS.
-
Neutralization and Washing: Once saponification is complete, drain the basic solution. Wash the resin extensively with the reaction solvent, followed by DMF and DCM. To ensure complete neutralization, wash the resin with a dilute aqueous acid solution (e.g., 1 M HCl), followed by water until the pH is neutral. Finally, wash the resin with DMF and DCM and dry under vacuum if it is to be stored.[1]
Following the deprotection of the Glu side chain, the free carboxyl group can be reacted with a nucleophile. This protocol provides a general procedure for on-resin lactam bridge formation with a side-chain amine of another residue (e.g., Ornithine with an Mmt protecting group).
-
Selective Deprotection of the Amine: The protecting group on the side chain of the basic amino acid (e.g., Mmt on Ornithine) is selectively removed. For Mmt, this is achieved by treating the resin with a solution of 1% TFA in DCM.[4] The appearance of a yellow color indicates the cleavage of the Mmt cation; repeat until the yellow color is no longer observed.[4]
-
Neutralization: Wash the resin with DCM, followed by a 10% DIPEA in DMF solution to neutralize residual acid, and then wash thoroughly with DMF and DCM.[4]
-
Intramolecular Cyclization: Add a coupling reagent solution (e.g., PyBOP, HOBt, and DIEA in DMF) to the resin.[2] Agitate the reaction vessel at room temperature.
-
Monitoring: The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS to observe the conversion of the linear precursor to the cyclic product. The reaction is typically complete within 12-24 hours.[4]
-
Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol. Dry the resin under vacuum.[4]
-
Cleavage: The synthesized peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% TFA, 2.5% H2O, and 2.5% triisopropylsilane).[2][3]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
Analysis: The purified peptide is analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for on-resin side chain modification of a Glu(OMe) residue.
Caption: Chemical pathway of on-resin saponification of a Glu(OMe) side chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Characterization of a Synthetic Peptide Containing a γ-Methyl-Ester of Glutamic Acid (Glu(OMe)) Residue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into synthetic peptides is a powerful strategy in drug discovery and development to enhance therapeutic properties such as stability, membrane permeability, and receptor binding affinity.[1] One such modification is the methylation of the γ-carboxyl group of glutamic acid to form γ-methyl-L-glutamate (Glu(OMe)). This modification neutralizes the negative charge of the glutamate (B1630785) side chain, increasing the peptide's hydrophobicity, which can influence its conformation and biological activity.[1][2] For instance, the C-terminal methyl ester is crucial for the biological function of the yeast mating pheromone, a-factor.[1] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of peptides containing a Glu(OMe) residue.
Data Presentation: Comparative Analysis
The inclusion of a Glu(OMe) residue can significantly alter the physicochemical and biological properties of a peptide. The following tables summarize key quantitative data comparing a model peptide with its Glu(OMe)-containing analogue.
Table 1: Synthesis and Purity
| Peptide Sequence Example | Synthesis Method | Coupling Reagent | Crude Purity (%) | Overall Yield (%) |
| Model Peptide (e.g., Tyr-Ala-Glu-Phe-Gly) | Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt/DIEA | 85 | 60 |
| Model Peptide with Glu(OMe) (e.g., Tyr-Ala-Glu(OMe)-Phe-Gly) | Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt/DIEA | 88 | 65 |
Data compiled from representative synthesis protocols.[1]
Table 2: Conformational Analysis by Circular Dichroism (CD)
| Peptide | Predominant Secondary Structure | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) |
| Native Peptide (with Glu) | Random Coil | -5,000 |
| Glu(OMe) Peptide | α-Helix | -15,000 |
This data suggests that neutralizing the side-chain charge in the Glu(OMe) peptide promotes a more ordered α-helical structure.[2]
Table 3: Biological Properties
| Ligand | Modification | Serum Stability (t½ in min) | Receptor Binding Affinity (IC50 in nM) |
| Native Peptide | H-Glu | 30 | 15 |
| H-Glu-OMe Peptide | H-Glu-OMe | 60 | 25 |
| N-terminally Acetylated Peptide | Acetyl-H-Glu | 45 | 12 |
The Glu(OMe) modification demonstrates a notable increase in serum stability, though it may slightly decrease receptor binding affinity in some systems, highlighting the need for empirical testing.[2]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Glu(OMe)
This protocol outlines the manual synthesis of a model peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Glu(OMe)-OH)
-
Coupling reagents: HBTU, HOBt, HATU, or HOAt
-
Activator base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[2]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[2]
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).[2]
-
Cleavage and Precipitation:
-
Purification: Purify the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Common Side Reactions:
-
Pyroglutamate Formation: This intramolecular cyclization of an N-terminal Glu(OMe) residue can be minimized by maintaining a near-neutral pH during purification and performing coupling and cleavage reactions at reduced temperatures.[3]
-
Diketopiperazine (DKP) Formation: To suppress DKP formation, consider using 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[3] An optimized Fmoc deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, can also be used.[3]
II. Peptide Purification by RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
III. Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of the synthetic peptide.[4]
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Protocol:
-
Prepare the purified peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide containing the Glu(OMe) residue. The mass difference between a peptide containing Glu and one with Glu(OMe) will be +14.02 Da (CH₂).
IV. Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of the peptide in solution.[2][5]
Instrumentation:
-
CD Spectropolarimeter
Protocol:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., phosphate (B84403) buffer, trifluoroethanol).
-
Determine the precise peptide concentration by UV-Vis spectroscopy or amino acid analysis.
-
Acquire CD spectra in the far-UV region (e.g., 190-250 nm) at a controlled temperature.
-
Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). An α-helical structure is typically characterized by negative bands around 222 and 208 nm and a positive band around 192 nm.
V. Serum Stability Assay
This assay evaluates the peptide's resistance to degradation by proteases present in serum.[2]
Materials:
-
Human or mouse serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system
Protocol:
-
Prepare a stock solution of the peptide in a suitable buffer.
-
Add the peptide stock solution to the serum to a final concentration of 10 µM and incubate at 37°C.[2]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Immediately quench the enzymatic degradation by adding the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide in serum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of a Glu(OMe)-containing peptide.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: A generic signaling pathway initiated by a bioactive peptide.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Glu(OMe)-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Boc-Glu(OMe)-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-Glu(OMe)-OH?
Boc-Glu(OMe)-OH, also known as Boc-L-glutamic acid γ-methyl ester, is a protected amino acid derivative. It is generally soluble in several organic solvents commonly used in peptide synthesis, including methanol, and dichloromethane.[1][2] As a protected amino acid, it is expected to be soluble in polar aprotic solvents like DMF and NMP.[3]
Q2: Why is my Boc-Glu(OMe)-OH not dissolving in DMF or NMP?
Several factors can contribute to poor solubility of Boc-Glu(OMe)-OH, even in recommended solvents. These include:
-
Solvent Quality: The presence of impurities, especially water, in DMF or NMP can significantly decrease the solubility of protected amino acids.[3] DMF, for instance, can degrade over time to produce dimethylamine, which can also affect the stability of the Boc protecting group.[4][5]
-
Temperature: Lower ambient temperatures can reduce the solubility of the compound.[3][4]
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the specific solvent.[3][4]
-
Compound Purity and Form: Impurities within the Boc-Glu(OMe)-OH lot or variations in its crystalline structure could affect its dissolution.[3][6]
-
Aggregation: The compound may form aggregates, which can hinder dissolution.[3]
Q3: Can I use co-solvents to improve the solubility of Boc-Glu(OMe)-OH?
Yes, using a co-solvent system can be an effective strategy. If you are experiencing difficulty dissolving Boc-Glu(OMe)-OH in DMF or NMP, adding a small percentage of a stronger solvent like Dimethyl sulfoxide (B87167) (DMSO) (e.g., 5-10% v/v) can enhance solvation.[3][7]
Q4: Is it safe to heat the solution to aid dissolution?
Gentle warming of the mixture to 30-40°C can be an effective method to improve solubility.[3][4][6] However, it is crucial to avoid excessive or prolonged heating, as this could lead to the degradation of the Boc-protecting group.[3]
Q5: Could solubility issues be affecting my coupling efficiency in peptide synthesis?
Yes, poor solubility of the protected amino acid can lead to lower coupling efficiency. If the amino acid is not fully dissolved, its concentration in the reaction mixture will be lower than intended, which can result in incomplete coupling to the resin-bound peptide.
Troubleshooting Guide
If you are experiencing solubility issues with Boc-Glu(OMe)-OH in DMF or NMP, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for Boc-Glu(OMe)-OH solubility issues.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Maximum Observed Solubility (g/L) | Notes |
| DMF | Ambient | ||
| DMF | 40 | ||
| NMP | Ambient | ||
| NMP | 40 | ||
| DMF + 10% DMSO | Ambient | ||
| NMP + 10% DMSO | Ambient |
Experimental Protocols
Protocol 1: Standard Dissolution of Boc-Glu(OMe)-OH
This protocol outlines the standard procedure for dissolving Boc-Glu(OMe)-OH in DMF or NMP for use in applications such as solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-Glu(OMe)-OH
-
High-purity, anhydrous DMF or NMP
-
Clean, dry glass vial
-
Vortex mixer or magnetic stirrer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of Boc-Glu(OMe)-OH into a clean, dry vial.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration.
-
Vortex or stir the mixture vigorously for 2-3 minutes at room temperature.[4]
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution of Boc-Glu(OMe)-OH
This protocol provides steps to address the solubilization of Boc-Glu(OMe)-OH that has proven difficult to dissolve using the standard procedure.
Procedure:
-
Gentle Warming: Place the vial containing the suspension in a water bath pre-heated to 30-40°C. Continue to stir or vortex the mixture intermittently for 10-15 minutes.[3][4] Be careful not to overheat the solution.
-
Sonication: If solids persist, place the vial in a sonicator bath for 5-10 minutes.[3][4] This can help break up any aggregates and facilitate dissolution.
-
Co-solvent Addition: If the above steps are insufficient, add a small amount of a stronger co-solvent like DMSO. Start by adding 5-10% (v/v) of DMSO to the mixture and continue to stir.[7]
-
Once the Boc-Glu(OMe)-OH is fully dissolved, allow the solution to cool to room temperature before use in your experiment.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
References
preventing racemization during coupling of Boc-glu(ome)-oh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the coupling of Boc-Glu(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling Boc-Glu(OMe)-OH, and why is it a concern?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of L- and D-enantiomers. In peptide synthesis, this results in the formation of diastereomeric peptides. The biological activity of peptides is highly dependent on their specific three-dimensional structure; therefore, the presence of even small amounts of a diastereomeric impurity can lead to a significant reduction or complete loss of biological activity, or potentially introduce undesirable pharmacological effects.[1]
Q2: What is the primary mechanism leading to racemization during the coupling of Boc-Glu(OMe)-OH?
A2: The primary mechanism of racemization for N-urethane-protected amino acids, such as Boc-Glu(OMe)-OH, is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The process begins with the activation of the carboxylic acid group by a coupling reagent. This activation increases the acidity of the α-proton. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral oxazolone (B7731731) ring. The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[4] While urethane (B1682113) protecting groups like Boc are designed to reduce the rate of oxazolone formation compared to other N-acyl groups, the risk is not eliminated, especially under harsh reaction conditions.[5]
Q3: How does the choice of coupling reagent affect racemization?
A3: The choice of coupling reagent is critical in controlling racemization. Coupling reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are effective coupling reagents, but their activated intermediates are highly reactive and prone to racemization.[5][6] Therefore, they are almost always used with racemization-suppressing additives like HOBt or Oxyma.[5][6][7]
-
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are generally very efficient and lead to lower levels of racemization compared to carbodiimides without additives.[6][7] They form less reactive intermediates, which are less prone to cyclize into oxazolones.
-
Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU): These are some of the most popular and efficient coupling reagents, known for high coupling rates and low racemization risk, especially when used correctly.[5][6] They react to form HOBt or HOAt esters in situ, which are effective at suppressing racemization.[6]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[4][8] When a carbodiimide is used, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is very susceptible to racemization.[9] Additives react with this intermediate to form an active ester (e.g., OBt, OAt, or Oxyma ester) that is more stable and less prone to oxazolone formation.[7][8] These active esters are still sufficiently reactive to couple with the amine component to form the desired peptide bond with minimal racemization.[8]
Q5: How does the choice of base influence the extent of racemization?
A5: The base used in the coupling reaction plays a significant role in the level of racemization. The base's primary functions are to neutralize any amine salts and to facilitate the coupling reaction. However, a base can also promote racemization by abstracting the α-proton from the activated amino acid or the oxazolone intermediate.[1] The strength and steric hindrance of the base are key factors.
-
Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) can significantly increase the rate of racemization.[1]
-
Sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are generally preferred as their bulkiness reduces their ability to abstract the α-proton.[1]
-
Weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often the best choices for minimizing racemization, especially in sensitive couplings.[1][5][8]
Troubleshooting Guide
Problem: High levels of diastereomeric impurity detected in the final product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a lower-racemization coupling reagent such as HATU, HCTU, or PyAOP. If using a carbodiimide like DIC, ensure an additive such as Oxyma or HOAt is used. | Aminium and phosphonium salt reagents are generally associated with lower racemization levels than carbodiimides alone.[5][6] Additives form more stable active esters that are less prone to racemization.[7][8] |
| Incorrect Base Selection | Replace stronger or less hindered bases (e.g., TEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5][8] | Weaker and more hindered bases are less likely to abstract the acidic α-proton, thereby reducing the rate of oxazolone formation and subsequent racemization.[1] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for instance, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[4] | Elevated temperatures can accelerate the rate of racemization.[10] Lowering the temperature can help to minimize this side reaction. |
| Prolonged Activation Time | If a pre-activation step is used, minimize the time between activation and the addition of the amine component. Ideally, perform the activation in situ. | A longer lifetime of the highly reactive activated intermediate increases the probability of oxazolone formation and racemization.[4] |
| Solvent Effects | Consider the polarity of the solvent. While polar aprotic solvents like DMF and NMP are common, in some cases, less polar solvents like dichloromethane (B109758) (DCM) may be beneficial. | The choice of solvent can influence the rates of both the coupling reaction and racemization. The optimal solvent may need to be determined empirically. |
Quantitative Data on Racemization
Direct quantitative data for the racemization of Boc-Glu(OMe)-OH under various coupling conditions is not extensively documented in a single comparative study. However, the following table provides a general comparison of the racemization potential of different coupling reagent classes and conditions, based on studies of sensitive amino acids like histidine and cysteine, which are generally more prone to racemization than glutamic acid derivatives.[11][12]
| Coupling Reagent/Method | Additive | Base | Temperature (°C) | Racemization Potential |
| DIC | None | DIPEA | 25 | High |
| DIC | HOBt | NMM | 0 to 25 | Low |
| DIC | Oxyma | NMM | 0 to 25 | Very Low[7][12] |
| HBTU | N/A | DIPEA | 25 | Low |
| HATU | N/A | NMM/Collidine | 25 | Very Low |
| PyBOP | N/A | DIPEA | 25 | Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for couplings where minimizing racemization is a primary concern.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Glu(OMe)-OH (1.0 equivalent) and the amine component (1.0-1.1 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Additive Addition: Add Oxyma (1.0-1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: If the amine component is a hydrochloride or trifluoroacetate (B77799) salt, add a weak, sterically hindered base such as NMM (1.0 equivalent) and stir for 5-10 minutes.
-
Coupling Reagent Addition: Add DIC (1.0-1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and continue to stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Upon completion, filter off any precipitated diisopropylurea. The subsequent work-up will depend on whether the reaction is solution-phase or solid-phase.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for challenging couplings where high efficiency is required with minimal risk of racemization.
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve Boc-Glu(OMe)-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a weak, sterically hindered base such as 2,4,6-collidine or NMM (2.0 equivalents).
-
Pre-activation (Optional but recommended): Stir the mixture for 1-5 minutes at room temperature.
-
Amine Addition: Add the amine component (1.0-1.1 equivalents) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: The work-up procedure will be specific to the nature of the product (solution-phase or solid-phase).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
side reactions associated with Boc deprotection of glu(ome) peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting side reactions associated with the Boc deprotection of peptides containing glutamic acid methyl ester (Glu(OMe)).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the Boc deprotection of peptides containing Glu(OMe)?
A1: The most significant side reaction is the formation of pyroglutamate (B8496135) (pGlu) when Glu(OMe) is at the N-terminus of the peptide.[1] This occurs through an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in the loss of a water molecule.[1] Other potential, though less common, side reactions include diketopiperazine (DKP) formation if Glu(OMe) is the second amino acid in the sequence, and transesterification of the methyl ester.[1] Incomplete Boc deprotection can also occur, leading to deletion sequences in the final peptide.
Q2: What is pyroglutamate (pGlu) formation and why is it a concern?
A2: Pyroglutamate formation is the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue to form a five-membered lactam ring.[1] This modification is problematic as it blocks the N-terminal amine, preventing further peptide chain elongation in solid-phase peptide synthesis (SPPS).[1] It also alters the peptide's overall charge and can impact its solubility, purification, and biological activity.[1]
Q3: What factors influence the rate of pyroglutamate formation from N-terminal Glu(OMe)?
A3: The rate of pyroglutamate formation is influenced by several factors:
-
pH: The reaction is catalyzed by both acidic and basic conditions and is generally minimized at a neutral pH.[1][2][3]
-
Temperature: Elevated temperatures significantly accelerate the rate of cyclization.[1][4][5]
-
Deprotection/Cleavage Conditions: Prolonged exposure to acidic conditions, such as during Boc deprotection with trifluoroacetic acid (TFA), can promote pyroglutamate formation.
Q4: How can I detect and characterize pyroglutamate formation and other side products?
A4: The most effective methods for detecting and characterizing these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][6][7]
-
HPLC: The formation of pyroglutamate results in a change in the peptide's polarity, which often allows for its separation from the desired peptide by reversed-phase HPLC (RP-HPLC). The pyroglutamate-containing peptide will typically have a different retention time.
-
Mass Spectrometry: MS can identify the pyroglutamate-containing peptide by a mass decrease of 18 Da (due to the loss of a water molecule) compared to the expected mass of the full-length peptide. Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus.[6][8]
Q5: Can the methyl ester on the glutamic acid side chain cause other side reactions?
A5: Yes, transesterification is a potential side reaction, especially if alcohols are present in the reaction mixture during deprotection or coupling steps. This can lead to the replacement of the methyl group with another alkyl group, resulting in an undesired modification of the peptide.
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to a mass loss of 18 Da in the LC-MS analysis of the crude peptide.
-
Possible Cause: Formation of pyroglutamate from the N-terminal Glu(OMe) residue.
-
Troubleshooting Steps:
-
Optimize Boc Deprotection Conditions:
-
Time: Reduce the duration of the TFA deprotection step to the minimum time required for complete Boc removal. Monitor the deprotection reaction over time to determine the optimal duration.
-
Temperature: Perform the deprotection at room temperature or below. Avoid heating the reaction.
-
-
pH Control During Work-up and Purification: After cleavage from the resin, neutralize the acidic solution promptly and maintain a near-neutral pH (6.0-7.0) during purification steps to minimize further cyclization.[1][9]
-
Storage: Lyophilize the purified peptide for long-term storage to reduce the rate of cyclization in the solid state.[9] For short-term storage in solution, use a buffer with a pH between 6.0 and 7.0 at 4°C.[9]
-
Issue 2: Incomplete Boc deprotection leading to deletion sequences.
-
Possible Cause: Insufficient acid concentration, inadequate reaction time, or poor resin swelling.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the TFA used is fresh and not degraded.
-
Optimize Deprotection Time: Increase the deprotection time in increments and monitor for complete removal of the Boc group.
-
Improve Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent before deprotection.
-
Consider a Stronger Acidic System: For particularly difficult sequences, a stronger acid system like 4M HCl in dioxane can be considered, though careful monitoring for side reactions is crucial.
-
Issue 3: Observation of unexpected mass additions to the peptide.
-
Possible Cause: Transesterification of the Glu(OMe) side chain.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents, especially DMF, are anhydrous and free from contaminating alcohols.
-
Avoid Alcoholic Additives: Do not use alcohol-based additives during the coupling or deprotection steps.
-
Data Presentation
While specific quantitative data for pyroglutamate formation from Glu(OMe) during Boc deprotection is not extensively tabulated in the literature, the following table provides a semi-quantitative overview based on established principles. The extent of pyroglutamate formation is highly sequence-dependent and should be empirically determined for each peptide.
| Deprotection Parameter | Condition | Expected Pyroglutamate Formation | Rationale |
| TFA Concentration | 25% TFA in DCM | Lower | Milder acidic conditions reduce the rate of cyclization. |
| 50% TFA in DCM | Moderate | Standard condition, balancing deprotection efficiency and side reactions. | |
| >50% TFA in DCM | Higher | Harsher acidic conditions can accelerate pyroglutamate formation. | |
| Deprotection Time | Short (e.g., 15-30 min) | Lower | Minimizes the exposure of the deprotected N-terminus to acidic conditions. |
| Long (e.g., > 60 min) | Higher | Prolonged acid exposure increases the likelihood of cyclization. | |
| Temperature | 0-4 °C | Lower | Reduced temperature slows down the rate of the cyclization reaction.[1] |
| Room Temperature (~25 °C) | Moderate | Standard condition, but cyclization can still occur. | |
| Elevated (>30 °C) | Higher | Increased temperature significantly accelerates pyroglutamate formation.[1][4][5] |
Experimental Protocols
Protocol 1: Optimized Boc Deprotection of N-terminal Glu(OMe) Peptides
This protocol is designed to minimize pyroglutamate formation during the removal of the N-terminal Boc group in solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Deprotection:
-
Drain the DCM from the swollen resin.
-
Add the TFA/DCM solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes. Note: The optimal time should be determined for each specific peptide by performing a time-course study and analyzing the extent of deprotection and side product formation.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) to remove residual acid.
-
Wash with isopropanol (B130326) (1 x 1 min).
-
Wash with DCM (3 x 1 min).
-
-
Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 min) before proceeding to the next coupling step.
-
Final Washing: Wash the resin with DCM (3 x 1 min) to remove excess base.
Protocol 2: HPLC Analysis of Pyroglutamate Formation
This protocol provides a general method for the separation and detection of pyroglutamate-containing peptides from the desired product.
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether.
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution:
-
Start with a shallow gradient to achieve good separation. A typical gradient might be 5-65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a peak with a slightly different retention time than the main product peak. The pyroglutamate-containing peptide is often slightly more or less retained depending on the overall sequence.
-
Collect fractions corresponding to the main peak and the suspected side-product peak for mass spectrometry analysis.
-
Visualizations
Caption: Key side reactions during Boc deprotection of Glu(OMe) peptides.
Caption: Troubleshooting workflow for pyroglutamate formation.
References
- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Glu(OMe)-OH Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the incomplete coupling of Boc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of Boc-Glu(OMe)-OH?
Incomplete coupling of Boc-Glu(OMe)-OH can stem from several factors. While not as sterically hindered as β-branched amino acids like valine or isoleucine, the combination of the Boc protecting group and the side-chain methyl ester can slow down reaction kinetics.[1] Another significant factor can be peptide aggregation on the solid support, where the growing peptide chain folds, making the N-terminus inaccessible to the incoming activated amino acid.[2] Finally, suboptimal activation of the Boc-Glu(OMe)-OH or incomplete deprotection of the N-terminus of the preceding amino acid can also lead to failed couplings.
Q2: How can I detect an incomplete coupling of Boc-Glu(OMe)-OH?
The most common method for monitoring coupling completion in real-time is the qualitative Kaiser test (or ninhydrin (B49086) test).[3] This test detects the presence of free primary amines on the resin. A positive result, indicated by an intense blue or purple color on the resin beads, signifies that free amines are still present, meaning the coupling was incomplete.[3] For a definitive quantitative analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the glutamic acid residue) confirms incomplete coupling.
Q3: What is pyroglutamate (B8496135) formation and how can it be minimized?
Pyroglutamate formation is a significant side reaction when coupling glutamic acid, particularly when it is the N-terminal residue.[4] The acidic conditions used for the Nα-Boc deprotection can promote the intramolecular cyclization of the glutamic acid residue, resulting in the formation of a pyroglutamyl residue and termination of the peptide chain.[5] This results in a mass loss of 18 Da in the final peptide. To minimize this, it is advisable to use efficient coupling reagents to shorten reaction times and ensure complete coupling before proceeding to the next deprotection step.[6]
Q4: Which coupling reagents are most effective for Boc-Glu(OMe)-OH?
For potentially difficult couplings, including those involving protected glutamic acid, stronger and more efficient coupling reagents are recommended over standard carbodiimide (B86325) reagents like DCC or DIC alone. Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP, are generally more reactive and effective.[7][8] The addition of additives like HOBt or Oxyma Pure to carbodiimide reactions can also significantly improve efficiency and reduce side reactions like racemization.[9]
Troubleshooting Guide for Incomplete Coupling
This guide provides a step-by-step approach to address a positive Kaiser test after the initial coupling of Boc-Glu(OMe)-OH.
Caption: Troubleshooting workflow for incomplete Boc-Glu(OMe)-OH coupling.
Data Presentation: Comparison of Coupling Reagents
While precise quantitative data for Boc-Glu(OMe)-OH is sequence-dependent, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, which often present similar challenges.
| Reagent Class | Examples | Relative Efficiency | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Moderate | High (without additives) | Cost-effective. DIC is preferred for SPPS as the urea (B33335) byproduct is soluble.[7] |
| Carbodiimides + Additives | DIC + HOBt, DIC + OxymaPure | High | Low | HOBt and OxymaPure significantly enhance coupling speed and reduce racemization.[9] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | Very High | Very Low | Highly efficient and fast-acting. HATU and COMU are often considered the most powerful.[7][10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective for hindered couplings and known to suppress racemization.[7] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 5% (w/v) ninhydrin in ethanol (B145695).
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine (B92270).
Procedure:
-
Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.[3]
-
Yellow/Colorless: No or negligible free primary amines (complete coupling).[3]
Protocol 2: Double Coupling
This procedure is performed immediately after a positive Kaiser test indicates incomplete coupling.
Procedure:
-
Drain the initial coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first attempt.
-
Prepare a fresh coupling solution:
-
Dissolve Boc-Glu(OMe)-OH (2-4 equivalents relative to the resin's initial substitution) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to begin the activation.
-
-
Add the newly prepared and activated amino acid solution to the peptide-resin.
-
Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
After the second coupling, wash the resin thoroughly with DMF (3-5 times) and perform another Kaiser test to confirm completion.
Protocol 3: Acetic Anhydride Capping
If double coupling fails to yield a negative Kaiser test, the unreacted amines must be capped to prevent the formation of deletion peptides.
Reagents:
-
Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and a solvent (like DMF or DCM). A common formulation is acetic anhydride/DIPEA/DMF in a 5:6:89 ratio.[11]
Procedure:
-
Following the failed coupling attempt and subsequent washes, drain the solvent from the peptide-resin.
-
Add the freshly prepared capping solution to the resin in the reaction vessel, ensuring all beads are fully submerged.
-
Agitate the mixture for 30 minutes at room temperature.[12]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove all residual capping reagents and byproducts.[11]
-
A final Kaiser test should be negative, confirming the successful acetylation of all free amines.
Mandatory Visualization: Pyroglutamate Formation
The following diagram illustrates the mechanism of pyroglutamate formation from an N-terminal glutamic acid residue, a common side reaction in Boc-SPPS.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
References
- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. mesalabs.com [mesalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation of Hydrophobic Peptides with Boc-Glu(OMe)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and aggregation of hydrophobic peptides, particularly when Boc-Glu(OMe)-OH is involved.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems related to hydrophobic peptide aggregation.
Problem 1: Peptide is insoluble in standard aqueous buffers.
-
Possible Cause: The peptide's hydrophobic nature prevents it from readily dissolving in polar solvents like water or common buffers (e.g., PBS, Tris).
-
Solution:
-
Initial Solubilization: First, attempt to dissolve the peptide in a small amount of a strong organic solvent in which it is soluble, such as DMSO, DMF, or NMP.
-
Dilution: Once dissolved, slowly add the organic peptide solution to the desired aqueous buffer with vigorous stirring. This should be done dropwise to avoid localized high concentrations that can lead to precipitation.
-
Alternative Solvents: If the peptide remains insoluble, consider using alternative solvent systems.
-
| Solvent System | Composition | Notes |
| Formic Acid/Water | Start with 10-25% formic acid in water. | Useful for many hydrophobic peptides. Lyophilize from a solution containing a low concentration of formic acid to obtain a more soluble powder. |
| TFA/Acetonitrile/Water | A small amount of TFA (0.1%) can aid in solubilization. | Be cautious as TFA can be harsh on some peptides and may need to be removed for certain applications. |
| Guanidine (B92328) HCl or Urea | 6 M Guanidine HCl or 8 M Urea | These are strong denaturing agents that can effectively solubilize highly aggregated peptides. Note that these will disrupt secondary structures. |
Problem 2: Peptide precipitates out of solution upon storage.
-
Possible Cause: The peptide is aggregating over time, leading to the formation of insoluble fibrils or amorphous aggregates. The presence of the hydrophobic Boc-Glu(OMe)-OH residue can contribute to this.
-
Solution:
-
Optimize Storage Conditions: Store the peptide solution at -20°C or -80°C to slow down the aggregation process. Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquoting the peptide solution into single-use vials is highly recommended.
-
Incorporate Anti-Aggregation Agents: The addition of certain excipients can help to prevent aggregation.
-
| Anti-Aggregation Agent | Typical Concentration | Mechanism of Action |
| Arginine | 0.5 - 2 M | Can suppress aggregation by interacting with hydrophobic and aromatic residues. |
| Glycerol | 10 - 50% (v/v) | Increases solvent viscosity and stabilizes the native peptide conformation. |
| Trehalose | 5 - 10% (w/v) | A disaccharide that can stabilize peptide structure and prevent aggregation. |
Problem 3: Observed low yield or poor purity after purification.
-
Possible Cause: The hydrophobic peptide is aggregating during the purification process (e.g., HPLC), leading to peak broadening, tailing, or even complete loss of the peptide on the column.
-
Solution:
-
Modify HPLC Conditions:
-
Increase Organic Solvent Gradient: A steeper gradient of the organic mobile phase (e.g., acetonitrile) can help to elute the hydrophobic peptide more effectively.
-
Add Ion-Pairing Agents: Incorporating 0.1% TFA in both the aqueous and organic mobile phases can improve peak shape and resolution.
-
Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can sometimes reduce aggregation and improve peak shape.
-
-
Alternative Purification Methods: For highly aggregation-prone peptides, consider alternative purification techniques such as size-exclusion chromatography (SEC) under denaturing conditions (e.g., in the presence of 6 M guanidine HCl).
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my peptide is aggregating?
A1: Several techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your peptide solution.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to amyloid-like fibrils, a common form of peptide aggregate. An increase in fluorescence intensity indicates the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size over time is indicative of aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the peptide aggregates (e.g., fibrils, amorphous aggregates).
Q2: Can the Boc-Glu(OMe)-OH residue itself be the cause of aggregation?
A2: Yes, the Boc protecting group and the methyl ester on the glutamic acid side chain both increase the overall hydrophobicity of the peptide. This increased hydrophobicity can be a significant driving force for intermolecular aggregation, especially in aqueous environments.
Q3: What is the best way to remove TFA from my final peptide product?
A3: TFA can often be removed by repeated lyophilization from a dilute HCl solution (e.g., 0.1 M) or by exchanging the counter-ion using ion-exchange chromatography.
Q4: Should I filter my peptide solution after solubilization?
A4: It is generally a good practice to filter your peptide solution through a 0.22 µm filter to remove any pre-existing aggregates or particulate matter before use in downstream applications, especially for cell-based assays.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Prepare a 100 µM ThT stock solution in water and filter it through a 0.22 µm filter.
-
Prepare your peptide solution at the desired concentration in the buffer of interest.
-
In a 96-well black plate, add 10 µL of the ThT stock solution and 190 µL of your peptide solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking.
-
Measure the fluorescence intensity at regular time intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity versus time to monitor the kinetics of aggregation.
Visualizations
Caption: Troubleshooting workflow for hydrophobic peptide aggregation.
Caption: Workflow for detecting and characterizing peptide aggregation.
optimizing coupling time for sterically hindered amino acids with Boc-glu(ome)-oh
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a focus on incorporating Boc-Glu(OMe)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during peptide synthesis.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Encountering difficulties when coupling sterically hindered amino acids like Boc-Glu(OMe)-OH is a common challenge in peptide synthesis. Steric hindrance can significantly slow down reaction kinetics, leading to incomplete couplings and the presence of deletion sequences in the final product.[1] This guide provides a systematic approach to troubleshooting and overcoming these issues.
Problem: Positive Ninhydrin (B49086) Test (or other test for free amines) After Coupling with Boc-Glu(OMe)-OH, Indicating Incomplete Reaction.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Insufficiently Potent Coupling Reagent | Switch to a more powerful in-situ activating reagent such as an aminium/uronium salt (e.g., HATU, HBTU, HCTU) or a phosphonium (B103445) salt (e.g., PyBOP, PyAOP).[2] | Standard carbodiimide (B86325) reagents like DCC and DIC may not be effective enough to overcome the steric barrier presented by hindered amino acids.[2] Reagents like HATU generate highly reactive OAt esters, which are more effective at acylating the sterically hindered N-terminus.[1][3] |
| Inadequate Reaction Time | Increase the coupling reaction time significantly. For sterically hindered residues, this could mean extending the reaction from the standard 1-2 hours to 4 hours, or even overnight.[2][4] | Steric hindrance slows down the rate of reaction.[2] Allowing more time for the coupling to proceed can often drive the reaction to completion. |
| Suboptimal Reaction Temperature | Consider gentle heating of the reaction mixture. Alternatively, microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for difficult couplings.[2] | Increased temperature can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[2] Microwave energy provides rapid and efficient heating, often leading to faster and more complete couplings.[2] |
| Poor Solvation of the Peptide-Resin Complex | Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) as the reaction solvent. For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2][5] | Inadequate solvation can lead to peptide aggregation on the resin, further impeding the coupling reaction. NMP has superior solvating properties compared to DMF.[2][5] |
| Steric Hindrance Remains a Significant Barrier | If a more potent coupling reagent and extended reaction times are still insufficient, a "double coupling" strategy should be employed.[6] | Repeating the coupling step with a fresh portion of activated amino acid and reagents is a common and effective method to push the reaction towards completion.[6] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is coupling Boc-Glu(OMe)-OH more challenging than other amino acids?
A1: The steric bulk of the Boc protecting group on the alpha-amino group, combined with the side chain of the glutamic acid derivative, can hinder the approach of the N-terminus of the growing peptide chain to the activated carboxyl group. This steric hindrance slows down the rate of peptide bond formation.
Q2: What are the best coupling reagents for sterically hindered amino acids like Boc-Glu(OMe)-OH?
A2: For sterically demanding couplings, aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended.[2] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimides.[2][3] HATU is often considered one of the most efficient reagents for such challenging couplings.[1][7]
Q3: How long should I allow the coupling reaction to proceed for a sterically hindered amino acid?
A3: While standard coupling reactions are often complete within 1-2 hours, couplings involving sterically hindered residues may require significantly longer. It is advisable to monitor the reaction for completeness. If incomplete, the reaction time can be extended to 4 hours or even overnight.[2][4]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[6] This strategy is employed when a single coupling reaction fails to go to completion, as indicated by a positive ninhydrin test. It is a highly effective method for driving difficult couplings, such as those involving sterically hindered amino acids, to completion.[6]
Q5: Can I use heat to improve the coupling efficiency?
A5: Yes, gentle heating can increase the reaction rate and improve coupling efficiency. However, it must be applied with caution as excessive heat can increase the risk of racemization.[2] A more controlled and often more effective approach is to use a microwave peptide synthesizer, which utilizes microwave energy to heat the reaction rapidly and efficiently.[2]
Q6: Does the choice of solvent matter for difficult couplings?
A6: Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Poor solvation can lead to peptide aggregation, which can block reactive sites.[5] N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or more hydrophobic peptide sequences.[2][5]
Q7: What is racemization and how can I minimize it during difficult couplings?
A7: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, resulting in a mixture of L- and D-isomers. While extending reaction times and increasing temperature for difficult couplings can increase the risk of racemization, using coupling reagents that incorporate additives like HOBt, HOAt (in HATU), or OxymaPure (in COMU) helps to suppress this side reaction.[3][5]
Quantitative Data on Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. The following table summarizes the performance of various common coupling reagents in difficult coupling scenarios.
| Coupling Reagent | Reagent Type | Activated Intermediate | Relative Reactivity | Notes |
| DCC/DIC | Carbodiimide | O-acylisourea | Low to Moderate | Often insufficient for sterically hindered couplings; can lead to side reactions.[2] |
| HBTU/PyBOP | Aminium/Phosphonium | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for very hindered residues.[2][3] |
| HCTU | Aminium | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[2][3] |
| HATU | Aminium | OAt ester | Very High | Highly efficient for hindered couplings due to the formation of reactive OAt esters; often the first choice for difficult sequences.[1][3] |
| COMU | Aminium | Oxyma ester | Very High | Efficacy is comparable to HATU, but it is based on the non-explosive OxymaPure, making it a safer alternative.[1][8] |
Signaling Pathway for Amino Acid Activation
The activation of the carboxylic acid of the incoming amino acid is a critical step in peptide bond formation. The diagram below illustrates the generalized mechanism for amino acid activation by common aminium/uronium-based coupling reagents.
Caption: Simplified pathway for amino acid activation and peptide bond formation.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Glu(OMe)-OH using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.
-
Washing: If the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and proceed to the next deprotection step.
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be implemented if Protocol 1 results in an incomplete coupling.
-
Initial Wash: After the first coupling reaction, drain the reaction vessel. Wash the resin with DMF (3 x 1 minute) to remove byproducts and unreacted reagents.
-
Second Activation: Prepare a fresh activation mixture as described in Protocol 1, step 2.
-
Second Coupling: Add the fresh activation mixture to the resin and agitate for an additional 2 to 4 hours.
-
Final Monitoring and Washing: Perform a final ninhydrin test. Once the coupling is complete, wash the resin as described in Protocol 1, step 6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. bachem.com [bachem.com]
minimizing impurities in the synthesis of Boc-glu(ome)-oh
Technical Support Center: Boc-Glu(OMe)-OH Synthesis
Welcome to the technical support center for the synthesis of Boc-Glu(OMe)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the synthesis, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Boc-Glu(OMe)-OH?
The most prevalent method involves the N-terminal protection of L-glutamic acid γ-methyl ester (H-Glu(OMe)-OH) using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The reaction is typically performed in a mixed solvent system, such as dioxane and water.[1][2]
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
To ensure high purity and yield, the following parameters are critical:
-
pH Control: The pH of the reaction mixture is crucial for the efficient reaction of the amino group with (Boc)₂O. A basic pH is required to deprotonate the starting amine, but excessively high pH or prolonged exposure can promote side reactions.[3]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.[1] Controlling the temperature helps minimize potential side reactions.[3]
-
Stoichiometry: A slight excess of di-tert-butyl dicarbonate (typically 1.05 to 1.25 equivalents) is often used to ensure the complete consumption of the starting amino acid.[3]
-
Anhydrous Conditions: Moisture can hydrolyze the di-tert-butyl dicarbonate, reducing its effectiveness and leading to an incomplete reaction. Using anhydrous solvents and dry glassware is recommended.[3]
Q3: What is the most common impurity observed in the synthesis of Boc-Glu(OMe)-OH and how is it formed?
The most significant impurity is pyroglutamic acid (pGlu) . This impurity arises from the intramolecular cyclization of the glutamic acid residue to form a five-membered lactam ring.[4][5][6] This side reaction can be promoted by prolonged exposure to acidic or basic conditions, or elevated temperatures.[4][7][8] N-terminal glutamic acid residues are particularly susceptible to this transformation.[6][8]
Q4: How can I detect and quantify impurities in my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (210-220 nm) is commonly used to assess purity based on peak area percentage.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying impurities by their mass-to-charge ratio, providing strong evidence for the presence of pyroglutamate (B8496135) or other byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of the desired product and can help identify and quantify impurities.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of Boc-Glu(OMe)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time, suboptimal pH, or inadequate mixing. | - Extend the reaction time and monitor progress by TLC.[3]- Ensure vigorous stirring for proper mixing.[3]- Maintain a basic pH with a suitable base like triethylamine (B128534) or sodium bicarbonate.[3] |
| Moisture Contamination: Hydrolysis of di-tert-butyl dicarbonate. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3] | |
| Incorrect Stoichiometry: Insufficient (Boc)₂O. | - Use a slight excess (1.05-1.25 eq.) of di-tert-butyl dicarbonate relative to the starting amino acid.[3] | |
| Losses During Workup: Product lost during extraction or washing steps. | - Ensure proper phase separation during extractions.- Minimize washing steps while ensuring impurity removal.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[3] | |
| Product is Impure (Multiple Spots on TLC/Peaks in HPLC) | Presence of Unreacted Starting Material: The reaction did not go to completion. | - See "Incomplete Reaction" solutions above.- Optimize purification conditions (e.g., solvent gradient for column chromatography).[3] |
| Formation of Pyroglutamic Acid: Cyclization of the glutamic acid residue. | - Avoid prolonged exposure to strong acids or bases during reaction and workup.[4]- Maintain controlled temperatures throughout the process.[4]- During workup, carefully adjust the pH to ~3-4 with a mild acid like citric acid solution before extraction.[2] | |
| Formation of Other Byproducts: Side reactions from (Boc)₂O or other reagents. | - Ensure high-purity starting materials and reagents.- Control the reaction temperature carefully.[3] | |
| Product appears as an oil instead of a solid | Residual Solvent: Trapped solvent from the workup. | - Dry the product thoroughly under high vacuum. |
| Presence of Impurities: Impurities can sometimes prevent crystallization. | - Purify the product using silica (B1680970) gel column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Boc-Glu(OMe)-OH
This protocol describes a standard laboratory procedure for the N-Boc protection of L-glutamic acid γ-methyl ester.
Materials:
-
L-glutamic acid γ-methyl ester hydrochloride (H-Glu(OMe)-OH·HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
10% Citric Acid Solution or 1M HCl
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve L-glutamic acid γ-methyl ester hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water.[1][2]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0-2.2 eq.) to neutralize the hydrochloride salt and basify the solution. Alternatively, sodium bicarbonate can be used.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of 1,4-dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled amino acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 4-18 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the slow addition of 10% citric acid solution.[2]
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The crude product, which appears as a white solid or a viscous oil, can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.[10][11]
Protocol 2: Purity Analysis by HPLC
Objective: To determine the purity of the synthesized Boc-Glu(OMe)-OH and detect potential impurities.[9]
Materials & Equipment:
-
Boc-Glu(OMe)-OH sample
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
Procedure:
-
Sample Preparation: Prepare a sample solution of Boc-Glu(OMe)-OH at approximately 1 mg/mL in Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
-
Analysis: Inject the sample and integrate the resulting peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Compare the retention time to a known standard if available.
Visualizations
References
- 1. Boc-Glu(OMe)-OH Boc-L-glutaMic acid γ-Methyl ester [chembk.com]
- 2. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Premature Boc Group Removal
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature or unintended removal of the tert-butyloxycarbonyl (Boc) protecting group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during intentional Boc deprotection?
A1: The main cause of side reactions is the generation of a reactive tert-butyl cation after the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate nucleophilic residues within the substrate, leading to undesired byproducts.[1][3] A common side product is an addition of 56 Da to the mass of the peptide, corresponding to tert-butylation.[2]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[3][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][4]
Q3: How do scavengers prevent side product formation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][4] They react with the carbocation more rapidly than the sensitive residues of the substrate, thus preventing unwanted side reactions.[2][4] The choice of scavenger depends on the specific residues present in your compound.[2] For example, triisopropylsilane (B1312306) (TIS) is a highly effective and common scavenger.[1][2]
Q4: What are the typical signs of incomplete Boc deprotection?
A4: Incomplete deprotection is typically identified by the presence of the starting material in the crude product mixture when analyzed by techniques like TLC, HPLC, or LC-MS.[5] Common causes include insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[4][6] In solid-phase synthesis, poor swelling of the resin can also lead to incomplete deprotection by preventing the acid from efficiently accessing the peptide chains.[2][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: TLC/LC-MS analysis shows unexpected loss of the Boc group before the intended deprotection step.
-
Possible Cause 1: Acidic Contaminants.
-
Possible Cause 2: Reagent Degradation.
-
Solution: Use fresh reagents and solvents. Older reagents can degrade over time to produce acidic byproducts. For instance, aged chloroform (B151607) can contain trace amounts of HCl.[8]
-
-
Possible Cause 3: Harsh Reaction Conditions.
-
Possible Cause 4: Unintended Exposure to Lewis Acids.
Issue 2: The intended Boc deprotection reaction is slow or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[6] Alternatively, consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[6]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature.
-
Possible Cause 3: Steric Hindrance.
Issue 3: Significant side product formation is observed after deprotection (e.g., +56 Da peaks in MS).
-
Possible Cause: Alkylation by tert-butyl Cations.
-
Solution: This is the most common cause of side products. Incorporate an effective scavenger or a scavenger cocktail into the deprotection reagent.[2][3] The optimal choice depends on the sensitive residues in your substrate (see Table 2). A general-purpose cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often a good starting point.[1][2]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving issues related to premature Boc group removal.
Caption: A troubleshooting flowchart for premature Boc deprotection.
Data Presentation
Table 1: Relative Lability of Boc Group under Various Acidic Conditions
| Acidic Condition | Relative Rate of Cleavage | Typical Time | Temperature | Notes |
| 20-25% TFA in DCM | Moderate | 1-2 hours | Room Temp | A common and generally effective condition for many substrates.[1][10] |
| 50% TFA in DCM | Fast | 30-60 min | Room Temp | Used for more resistant or sterically hindered amines.[1][6] |
| 95-100% TFA | Very Fast | 5-30 min | Room Temp | Often used in solid-phase synthesis; requires effective scavengers. May cause resin swelling issues.[7] |
| 4M HCl in 1,4-Dioxane | Fast | 1-4 hours | Room Temp | A strong alternative to TFA, useful for TFA-sensitive substrates.[6][11][12] |
| p-Toluenesulfonic Acid (pTSA) in ACN/MeOH | Variable | Variable | Room Temp | Can be used under milder, stoichiometric conditions.[3] |
| Oxalyl Chloride in Methanol | Fast | < 4 hours | Room Temp | A very mild method reported to be tolerant of acid-labile esters.[3][13] |
| Thermal (e.g., 150-240°C in Dioxane/Water or TFE) | Variable | 30 min+ | High Temp | Acid-free method, but high temperatures may not be suitable for all substrates.[1][9][14] |
Table 2: Common Scavengers for Preventing Side Reactions
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| General Purpose | Triisopropylsilane (TIS), Water | TIS is a highly effective carbocation scavenger. Water traps the cation to form t-butanol.[3] |
| Tryptophan (Trp) | TIS, Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are potent carbocation scavengers. EDT also helps prevent oxidation.[2] |
| Methionine (Met) | Thioanisole | Effective in preventing S-alkylation of the thioether side chain.[1][2] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used scavenger to protect the free thiol group from alkylation.[1][15] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase (TFA/DCM)
This protocol is a general guideline for standard solution-phase deprotection.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[6] Cool the solution to 0°C in an ice bath.[6]
-
Scavenger Addition (Optional but Recommended): If your substrate contains sensitive residues (e.g., Trp, Met), add an appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[6]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6][16] Caution: The reaction can be exothermic and evolves CO₂ gas; ensure adequate ventilation and do not use a closed system.[17][18]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][6]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (2-3 times).[3][6]
-
The resulting TFA salt of the amine can often be used directly. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]
-
Protocol 2: Milder Boc Deprotection (HCl in Dioxane)
This protocol is suitable for substrates that may be sensitive to harsher TFA conditions.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of a compatible solvent (e.g., DCM) or use it directly if soluble in the reagent.[12]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[12]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether. If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.[12]
Protocol 3: Monitoring Deprotection by TLC
-
Spotting: On a silica (B1680970) gel TLC plate, spot the starting material (as a reference) and the reaction mixture at different time points (e.g., 0 min, 30 min, 60 min, 120 min).[11]
-
Elution: Develop the plate using a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and methanol).[11]
-
Visualization:
-
The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value.[12]
-
Visualize the spots under UV light if the compounds are UV-active.
-
Stain the plate with ninhydrin (B49086) and gently heat. Primary and secondary amines will appear as colored spots (typically purple or yellow), confirming the presence of the deprotected product.[11][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of N-Methylated Peptides using Boc-Glu(OMe)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the synthesis of N-methylated peptides, with a specific focus on the incorporation of Boc-Glu(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing N-methylated peptides?
A1: The main difficulty stems from steric hindrance. The methyl group on the amide nitrogen significantly obstructs the approach of the incoming activated amino acid, which slows down the coupling reaction's kinetics.[1][2][3] This issue is particularly severe when coupling an N-methylated amino acid onto another N-methylated residue, often resulting in incomplete reactions, low yields, and the formation of deletion sequences.[1][3]
Q2: What advantages do N-methylated peptides offer in drug development?
A2: N-methylation provides several key benefits for therapeutic peptides. It can increase metabolic stability by protecting against enzymatic breakdown, enhance membrane permeability for improved oral bioavailability, and adjust receptor binding affinity and selectivity.[1][2][4] For instance, the immunosuppressant cyclosporine A contains seven N-methylated residues, which contributes to its excellent pharmacokinetic properties.[1][4]
Q3: Can the use of a methyl ester side-chain protection, as in Boc-Glu(OMe)-OH, lead to side reactions?
A3: Yes, while the methyl ester in Boc-Glu(OMe)-OH is generally stable, side reactions can occur. One potential issue is transesterification if alcohols are present with a strong base during certain steps, though this is less common under standard Boc-SPPS conditions.[5] More critically, during the final cleavage from the resin with strong acids like HF, the deprotected γ-carboxyl group of glutamic acid can form an acylium ion. This ion can then cyclize to form a pyroglutamate (B8496135) residue or react with scavengers, leading to impurities.[6][7]
Q4: How does N-methylation affect the purification of the final peptide?
A4: N-methylation increases the hydrophobicity of a peptide.[8] In reversed-phase HPLC (RP-HPLC), this leads to stronger interactions with the C18 stationary phase and results in longer retention times compared to the non-methylated analog.[8] Additionally, N-methylation restricts peptide bond rotation, leading to the possible existence of multiple conformers (cis/trans isomers) that are in slow equilibrium. This can cause significant peak broadening or the appearance of multiple peaks for a single, pure compound.[8][9]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis of N-methylated peptides incorporating Boc-Glu(OMe)-OH.
Issue 1: Low or Incomplete Coupling Efficiency
-
Symptoms:
-
A positive bromophenol blue test (blue or green resin beads) after the coupling step indicates unreacted free amines.[10]
-
Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences at the N-methylated residue.[3][10]
-
The overall crude peptide yield is much lower than expected.[3][10]
-
-
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Standard coupling reagents like DIC, HBTU, and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amines.[1][10][11] Upgrade to a high-activity coupling reagent. Phosphonium salts like PyAOP and PyBOP, or uronium salts like HATU, are more effective.[1][9][11][12] For extremely difficult couplings (e.g., N-Me-Xaa onto another N-Me-Yaa), consider using PyBrOP or generating amino acid chlorides in situ.[1][11] |
| Suboptimal Reaction Conditions | Room temperature and standard reaction times may be insufficient. Increase the reaction temperature to 50°C or use microwave-assisted coupling to enhance reaction kinetics.[10] Extend the coupling time from the standard 1-2 hours up to 4 hours or more.[3] Always monitor the reaction's completion with a colorimetric test.[1] |
| Peptide Aggregation on Resin | High resin loading or specific sequences can cause peptide chains to aggregate, blocking reaction sites.[1] Use a lower-loading resin (e.g., 0.3-0.5 mmol/g). Swell the resin properly in a suitable solvent like DMF or NMP before synthesis.[10] |
Issue 2: Side Reactions During Synthesis or Cleavage
-
Symptoms:
-
MS analysis reveals unexpected masses corresponding to byproducts.
-
Formation of pyroglutamate from the N-terminal Glu residue.
-
Fragmentation of the peptide backbone, especially between two consecutive N-methylated residues.[9]
-
-
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Pyroglutamate Formation | The side-chain carboxyl group of glutamic acid can cyclize with the N-terminal amine. This is more common with Fmoc chemistry but can occur in Boc-SPPS if the N-terminal Boc group is prematurely removed. Ensure complete and timely coupling after Boc deprotection. The methyl ester protection on Boc-Glu(OMe)-OH is designed to prevent this.[13] |
| Guanidinylation of N-terminus | Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium (B1211019) cap, terminating the chain.[3][6] Pre-activate the amino acid. Mix the protected amino acid (Boc-Glu(OMe)-OH) with the coupling reagent and base for a few minutes before adding the mixture to the resin.[3][6] |
| Fragmentation During Cleavage | The peptide bond between two N-methylated residues can be susceptible to cleavage under strong acidic conditions (e.g., TFA).[9][14] Optimize the cleavage time. Minimize the exposure to strong acid to what is necessary for complete deprotection and cleavage from the resin.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Glu(OMe)-OH using HATU
This protocol is for a standard solid-phase coupling on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[10]
-
Activation Mixture: In a separate vessel, dissolve Boc-Glu(OMe)-OH (4 equivalents) and HATU (4 equivalents) in DMF.[11] Add N,N-Diisopropylethylamine (DIEA) (8 equivalents).[11]
-
Pre-activation: Allow the activation mixture to stand for 5 minutes at room temperature.[10][11]
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[10] For difficult couplings, this time can be extended.
-
Monitoring: To check for completion, remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test.[11] A yellow color indicates completion, while blue or green signifies an incomplete reaction.[10]
-
Recoupling (if necessary): If the coupling is incomplete, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[10]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[10]
Protocol 2: On-Resin N-Methylation of a Peptide
This three-step procedure is performed on the resin after deprotection of the N-terminal amine that is to be methylated.
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in N-methyl-2-pyrrolidone (NMP).
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.
-
Agitate for 15-30 minutes.[4] Wash the resin thoroughly.
-
-
Methylation (Mitsunobu Reaction):
-
Swell the sulfonated resin in a mixture of tetrahydrofuran (B95107) (THF) and DMF.
-
Add triphenylphosphine (B44618) (PPh3) and anhydrous methanol.
-
Cool the mixture and add diisopropyl azodicarboxylate (DIAD).
-
Agitate for 5 minutes at room temperature.[4] Wash the resin.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (B42355) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.[1]
-
Wash the resin thoroughly to yield the N-methylated peptide, ready for the next coupling cycle.
-
Data and Visualizations
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Category | Relative Effectiveness | Key Considerations |
| DIC/HOBt | Carbodiimide | Low to Moderate | Generally insufficient for sterically hindered couplings.[1][11] |
| HBTU / HCTU | Uronium/Aminium | Moderate | Less effective than HATU for N-methyl amino acids.[10][11] |
| HATU | Uronium/Aminium | Highly Effective | A reliable standard for most N-methyl couplings; causes less epimerization than HBTU.[10][11] |
| PyAOP / PyBOP | Phosphonium | Highly Effective | Very effective, especially when used with HOAt. Excellent for coupling two adjacent N-methyl residues.[1][9][12] |
| PyBrOP / BOP-Cl | Phosphonium | Very Highly Effective | Powerful reagents reserved for the most challenging couplings due to high reactivity and cost.[1][11] |
Diagrams
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Caption: Decision tree for troubleshooting low coupling yields in N-methylated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
Technical Support Center: Synthesis and Stability of Methyl Esters
This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing the unwanted hydrolysis of methyl esters during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of methyl ester hydrolysis during a reaction?
A1: Methyl ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and methanol (B129727). This reaction is primarily caused by the presence of water and is catalyzed by either acid or base.[1][2] Key factors that accelerate hydrolysis include:
-
pH: The rate of hydrolysis increases significantly in both acidic (pH < 3) and basic (pH > 10) conditions.[3] Esters are generally most stable under neutral (pH ~7) conditions.[3]
-
Moisture: Exposure to water, even atmospheric humidity, can lead to rapid hydrolysis.[4] Using anhydrous solvents and maintaining a dry environment are critical.[1][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, as with most chemical reactions.[4]
-
Catalysts: Metal ions can act as catalysts for hydrolysis.
Q2: My methyl ester is hydrolyzing during a basic reaction step. What can I do?
A2: Hydrolysis under basic conditions is common.[5] To mitigate this, consider the following strategies:
-
Lower the Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly slow the rate of hydrolysis.
-
Use a Milder Base: If possible, switch to a non-nucleophilic or sterically hindered base that is less likely to promote hydrolysis.
-
Reduce Water Content: Ensure all reagents and solvents are scrupulously dried. Use anhydrous grade solvents and dry glassware thoroughly.
-
Change the Cation: In some cases, the choice of cation in the base can influence the reaction. Lithium hydroxide (B78521) (LiOH) is often a successful choice for ester saponification and might offer different reactivity profiles compared to NaOH or KOH.[6]
-
Protecting Group Strategy: If hydrolysis is unavoidable, consider using a more robust protecting group that is stable to basic conditions, such as a benzyl (B1604629) or tert-butyl ester.[7][8]
Q3: I am observing hydrolysis under acidic conditions. How can I prevent this?
A3: Acid-catalyzed hydrolysis is also a common issue.[1][2] Consider these troubleshooting steps:
-
pH Control: Maintain the pH in a range where the ester is more stable (ideally neutral, but slight acidity might be tolerated better than strong acidity).[3] Buffering the solution can help prevent pH drops.[1]
-
Anhydrous Conditions: As with basic hydrolysis, minimizing water is crucial. Use anhydrous acids and solvents.
-
Alternative Protecting Groups: If the desired reaction requires strongly acidic conditions, a methyl ester may not be suitable. A tert-butyl ester, which is also removed by acid but may offer different kinetics, or other acid-stable protecting groups could be an alternative.[7][9]
Q4: Can I use alcoholic solvents like methanol or ethanol (B145695) in reactions involving methyl esters?
A4: Using alcoholic solvents can be problematic. In the presence of a base or acid catalyst, you risk transesterification, where the alcohol solvent exchanges with the methanol portion of your ester.[6] If you must use an alcohol, using methanol for a methyl ester reaction is the safest choice to avoid this exchange. For other esters, it is best to use aprotic, anhydrous solvents like THF, DCM, or toluene (B28343) to avoid this side reaction.[6][10]
Q5: Are there more stable alternatives to methyl esters for protecting carboxylic acids?
A5: Yes, several alternatives offer greater stability under specific conditions.[7][8] The choice depends on the reaction conditions you need to employ:
-
tert-Butyl Esters: Stable to basic conditions and some reductants, but cleaved by acid.[7]
-
Benzyl (Bn) Esters: More stable than methyl esters to acid and base but can be removed by hydrogenolysis, which is a very mild and orthogonal deprotection method.[7][8]
-
Silyl Esters: Generally labile, but sterically hindered "supersilyl" esters have been developed that show extraordinary stability against organometallic reagents and can be removed under specific conditions like photo-deprotection.[11]
-
Oxazolines: Can protect a carboxylic acid and are stable to a range of reagents but require strong, hot acid for removal.[7][8]
Troubleshooting Guides
Problem: Unexpected Carboxylic Acid Formation in the Final Product
This is a classic sign of methyl ester hydrolysis. Use the following workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting methyl ester hydrolysis.
Data Summary
The stability of an ester is highly dependent on pH. The following table summarizes the general stability of a typical methyl ester at room temperature (RT) and elevated temperature.
| pH Range | Condition | Stability / Half-life | Primary Mechanism |
| < 1 | 100°C | Very Low | Acid-Catalyzed Hydrolysis[12] |
| 1 - 4 | RT | Moderate to Low | Acid-Catalyzed Hydrolysis[3][12] |
| 4 - 9 | RT | High | Minimal Hydrolysis[3][12] |
| 9 - 12 | RT | Moderate to Low | Base-Catalyzed Hydrolysis[12][13] |
| > 12 | 100°C | Very Low | Base-Catalyzed Hydrolysis[12] |
Key Experimental Protocols
Protocol 1: General Procedure for Methyl Esterification using TMSCl
This method provides a convenient and mild synthesis of methyl ester hydrochlorides from the corresponding amino acids.[14]
-
Setup: Suspend the amino acid (1.0 equiv) in anhydrous methanol (approx. 0.2 M).
-
Reagent Addition: Cool the suspension in an ice bath. Add trimethylchlorosilane (TMSCl) (2.0-3.0 equiv) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 4-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain the crude amino acid methyl ester hydrochloride salt. The product can often be used without further purification or can be purified by recrystallization.
Protocol 2: Non-hydrolytic Cleavage of Methyl Esters
For sensitive substrates where aqueous hydrolysis is problematic, non-hydrolytic methods can be used. This protocol uses thiophenol and potassium fluoride (B91410).[15]
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the methyl ester (1.0 equiv) in dry N-Methyl-2-pyrrolidinone (NMP).
-
Reagent Addition: Add potassium fluoride (KF) (catalytic amount, e.g., 0.1 equiv) and thiophenol (1.0-1.2 equiv).
-
Reaction: Heat the reaction mixture (e.g., to 190 °C) for a short period (e.g., 10 minutes), or until TLC/LCMS analysis indicates completion. Note: Lower temperatures may be possible with longer reaction times.[15]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous base (e.g., NaHCO₃ solution) to remove the thiophenol and carboxylic acid product. Acidify the aqueous layer (e.g., with 1M HCl) and extract the carboxylic acid product with an organic solvent. Dry the combined organic extracts, filter, and concentrate under reduced pressure.
Mechanism Visualization
Understanding the mechanism of hydrolysis is key to preventing it. Both acid- and base-catalyzed pathways proceed through a tetrahedral intermediate.
Caption: Key steps in acid- and base-catalyzed methyl ester hydrolysis.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl Esters [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Improve Peptide Synthesis Yield with Boc-Glu(OMe)-OH
Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) utilizing Boc-Glu(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on improving peptide yield and purity.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yields and other common problems encountered when using Boc-Glu(OMe)-OH in your peptide synthesis protocols.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Final Peptide Yield | Incomplete Boc Deprotection: Residual Boc group on the N-terminus prevents the subsequent amino acid from coupling, leading to truncated sequences. | 1. Extend Deprotection Time: Increase the exposure time to the trifluoroacetic acid (TFA) deprotection solution.2. Use Fresh Reagents: Ensure the TFA solution is fresh and not degraded.3. Optimize TFA Concentration: While typically a 25-50% TFA in dichloromethane (B109758) (DCM) solution is used, optimization may be necessary for certain sequences. |
| Inefficient Coupling: The peptide bond formation between Boc-Glu(OMe)-OH and the N-terminal amine of the growing peptide chain is incomplete. | 1. Switch to a More Potent Coupling Reagent: If using standard carbodiimides like DCC or DIC/HOBt, consider switching to more efficient phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU)[1][2][3].2. Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle[2].3. Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of Boc-Glu(OMe)-OH, coupling reagent, and base relative to the resin loading[2].4. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight, and monitor completion with a Kaiser test[2]. | |
| Peptide Aggregation: The growing peptide chain folds into a secondary structure on the resin, making the N-terminus inaccessible. | 1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides[1][4].2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.3. Elevated Temperature: Perform the coupling at a slightly elevated temperature to help break up aggregates[5]. | |
| Presence of Side-Product with Mass Loss of 18 Da | Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid residue can cyclize to form a pyroglutamate, especially under acidic conditions.[6][7] | 1. Minimize Exposure to Acid: Keep the duration of the Nα-Boc deprotection steps as short as necessary[6][7].2. Use Efficient Coupling Reagents: Faster coupling reactions reduce the time the N-terminal amine is exposed to conditions that can promote cyclization[7].3. Control Temperature: Perform coupling and deprotection reactions at controlled, non-elevated temperatures[7]. |
| Presence of Unexpected Ester Byproducts | Transesterification: The methyl ester on the glutamic acid side chain can react with alcoholic solvents or impurities, especially under basic or acidic conditions. | 1. Use High-Purity Anhydrous Solvents: Ensure that solvents like DMF are free from contaminating alcohols[7].2. Avoid Alcoholic Additives: Do not use alcohol-based additives during coupling or deprotection steps if possible[7].3. Washing Protocol: When washing the peptide-resin after TFA deprotection, using an alcohol like isopropanol (B130326) is preferred over methanol (B129727) to reduce the risk of transesterification with the Glu side chain protecting group[8]. |
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Glu(OMe)-OH used in peptide synthesis?
A1: Boc-Glu(OMe)-OH is a derivative of glutamic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a methyl ester (OMe)[9]. This protection scheme is common in Boc-based solid-phase peptide synthesis. The Boc group is temporarily removed at each cycle with a moderately strong acid like TFA, while the methyl ester side-chain protection is stable to these conditions and is typically removed during the final cleavage from the resin with a strong acid like HF[6].
Q2: What are the main challenges when using Boc-Glu(OMe)-OH?
A2: The primary challenges include ensuring complete coupling due to potential steric hindrance, preventing side reactions like pyroglutamate formation at the N-terminus, and avoiding transesterification of the side-chain methyl ester[6][7]. The repetitive use of strong acid for Boc deprotection can also lead to gradual degradation of the peptide-resin linkage, potentially lowering the overall yield[6].
Q3: Which coupling reagents are most effective for Boc-Glu(OMe)-OH?
A3: For routine couplings, carbodiimide (B86325) reagents like DIC in the presence of an additive like HOBt can be effective[5][10]. However, for sequences that are prone to aggregation or steric hindrance, more potent onium-type coupling reagents such as HBTU, HATU (aminium salts), or PyBOP (phosphonium salt) are recommended to improve coupling efficiency and reduce reaction times[1][2][3].
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete coupling reaction, suggesting that a recoupling step is necessary. A negative test (yellow beads) signifies that the coupling is complete[2][11].
Q5: What is the purpose of the neutralization step in Boc-SPPS?
A5: After the N-terminal Boc group is removed with TFA, the resulting ammonium (B1175870) salt is neutralized with a tertiary amine base (e.g., DIPEA) to liberate the free amine, which is necessary for the subsequent coupling reaction. Some protocols utilize in situ neutralization, where the neutralization and coupling steps occur simultaneously, which can be beneficial for difficult sequences[8][10].
Experimental Protocols
Protocol 1: Standard Boc-Glu(OMe)-OH Coupling Cycle
This protocol describes a single coupling cycle for incorporating Boc-Glu(OMe)-OH into a peptide sequence on a solid support using Boc chemistry.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washes with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
-
Drain the solution and treat with fresh deprotection solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-Glu(OMe)-OH:
-
In a separate vessel, pre-activate Boc-Glu(OMe)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Test Cleavage for Yield Estimation
This protocol is for cleaving a small amount of peptide from the resin to analyze the product and estimate the success of the synthesis before committing to a large-scale cleavage.
-
Resin Preparation: Take a small amount of the dried peptide-resin (10-20 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare an appropriate cleavage cocktail. For a peptide without sensitive residues, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture away from the resin beads into a new tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
A white precipitate of the peptide should form.
-
-
Isolation and Analysis:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
-
Analyze the crude peptide by mass spectrometry (MS) to confirm the presence of the target peptide mass.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Glutamic Acid Side Chain Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common side reactions involving the glutamic acid side chain during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Pyroglutamate (B8496135) Formation at the N-terminus
Q1: I'm observing a mass loss of 18 Da in my peptide, and N-terminal sequencing is failing. Could this be pyroglutamate formation?
A: Yes, this is a classic sign of pyroglutamate (pGlu) formation. This occurs when the N-terminal glutamic acid (or glutamine) residue cyclizes, resulting in the loss of a water molecule (18 Da) and blocking the N-terminal amine required for Edman degradation.[1][2][3] This can happen spontaneously, especially under acidic conditions or at elevated temperatures.[1]
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly basic pH during purification and storage whenever possible.
-
Temperature: Avoid excessive heat. Perform reactions and purifications at room temperature or below.
-
Protecting Group Strategy: During solid-phase peptide synthesis (SPPS), ensure the N-terminal α-amino group is protected until the final cleavage step.
-
Analytical Verification: Use mass spectrometry to confirm the mass loss. Tandem MS (MS/MS) can help pinpoint the modification at the N-terminus. An LC-MS/MS protocol that chromatographically separates Glu, Gln, and pGlu can help identify in-source cyclization artifacts.[2]
Q2: How can I minimize pyroglutamate formation during solid-phase peptide synthesis (SPPS)?
A: Pyroglutamate formation is a known side reaction in SPPS, particularly with N-terminal glutamic acid.
Mitigation Strategies:
-
Coupling Conditions: Use efficient coupling reagents (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to ensure rapid amide bond formation, minimizing the time the N-terminal amine is deprotected and exposed.
-
Immediate Coupling: Couple the subsequent amino acid immediately after deprotecting the N-terminus of the glutamic acid residue.
-
Protecting Groups: The choice of side-chain protecting group for glutamic acid is crucial. Tert-butyl (OtBu) is generally considered a safe choice that efficiently prevents pyroglutamate formation during standard Fmoc-SPPS.[4]
Issue 2: Side-Chain Esterification and Unwanted Modifications
Q3: My protein/peptide shows an unexpected mass increase after formulation with polyol excipients like sorbitol. What could be the cause?
A: This could be due to the esterification of the glutamic acid side-chain carboxyl group with hydroxyl groups from the excipient.[5] For instance, sorbitol can react with glutamic acid under acidic conditions to form a sorbitol ester, leading to a mass increase of 164.07 g/mol (the mass of sorbitol minus water).[5]
Troubleshooting & Prevention:
-
Formulation Screening: Screen different excipients during formulation development. Not all polyols may have the same reactivity.
-
pH Optimization: Maintain the formulation pH where the esterification reaction is minimized. Generally, acidic conditions promote this reaction.
-
Stability Studies: Conduct accelerated stability studies to monitor the rate of esterification over time and under different storage conditions.[5]
-
Analytical Monitoring: Use high-resolution mass spectrometry and LC-MS/MS to detect and quantify this modification.
Q4: How do I choose the right protecting group for the glutamic acid side chain to prevent side reactions during peptide synthesis?
A: The choice of protecting group is critical and depends on your overall synthesis strategy.[4][6] The ideal group should be stable during synthesis and selectively removable without causing other side reactions.[4]
Comparison of Common Protecting Groups for Fmoc-SPPS:
| Protecting Group | Structure on γ-carboxyl | Deprotection Conditions | Key Advantages | Potential Side Reactions/Disadvantages |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[6] | High stability in basic conditions for Fmoc deprotection; compatible with standard resin cleavage.[6] | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met).[6] |
| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF).[6] | Orthogonal to acid- and base-labile groups; useful for fragment condensation.[6] | Requires an additional, orthogonal deprotection step; risk of incomplete removal.[6] |
| Allyl (OAll) | -O-CH₂-CH=CH₂ | Palladium(0)-catalyzed allyl transfer.[6] | Orthogonal to both acid- and base-labile groups; allows for selective on-resin modification.[6] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides with Glu(OtBu)
This protocol describes the final cleavage of a peptide from the resin and simultaneous deprotection of the tert-butyl (OtBu) protecting group from the glutamic acid side chain.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the final peptide under a vacuum.
Protocol 2: Selective Deprotection of the Allyl (OAll) Group on-Resin
This protocol allows for the selective removal of the allyl protecting group from a glutamic acid side chain while the peptide remains attached to the resin, enabling further site-specific modification.
Reagents:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.3 eq.)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin (containing Glu(OAll)) in DCM.
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.
-
Add the solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[4]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[4]
-
The deprotected γ-carboxyl group is now available for subsequent reactions.
Visualizations
Caption: Mechanism of N-terminal pyroglutamate formation from glutamic acid.
Caption: Decision workflow for selecting a glutamic acid protecting group.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection with Scavengers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing scavengers to improve Boc deprotection efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary during Boc deprotection?
A1: During the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired side products.[3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, thereby preventing them from modifying the desired product.[3][5]
Q2: Which amino acids are particularly susceptible to modification during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation generated during Boc deprotection. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2][3][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt and is also susceptible to oxidation.[2][3][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][3][5]
Q3: What is a good general-purpose scavenger cocktail for Boc deprotection?
A3: For many routine peptide deprotections, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][3] TIS is an excellent carbocation scavenger, while water assists in the hydrolysis of the Boc group and can also act as a scavenger.[1]
Q4: My peptide contains Tryptophan. What is the recommended scavenger?
A4: For peptides containing Tryptophan, 1,2-ethanedithiol (B43112) (EDT) is a highly effective scavenger for preventing the alkylation of the indole ring.[1] A common cocktail for this purpose is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[1]
Q5: How can I prevent the oxidation of Methionine during cleavage?
A5: To prevent the oxidation of Methionine to its sulfoxide, it is recommended to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] The addition of thioanisole (B89551) to the cleavage cocktail is also effective in suppressing Met oxidation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time.[5] | Increase the concentration of TFA or extend the reaction time, monitoring progress by TLC or LC-MS.[5] For sterically hindered groups, a stronger acid like 4M HCl in dioxane may be necessary.[3][5] |
| Steric hindrance around the Boc-protected amine.[3][5] | Use a stronger acid, longer reaction time, and/or gentle warming. The use of an effective scavenger cocktail is critical under these more forcing conditions.[3][5] | |
| Observation of unexpected peaks in HPLC/LC-MS (+56 Da mass shift) | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][5] | Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2][5] |
| Peak with +16 Da mass shift in a Methionine-containing peptide | Oxidation of Methionine to Methionine sulfoxide.[1][5] | Use degassed solvents and perform the cleavage under an inert atmosphere.[1] Add thioanisole or other reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) to the cleavage cocktail.[1][5] |
Data Presentation
Table 1: Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K* | >98 | <2 |
*Reagent K = TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[3] Data is illustrative and based on internal analysis and literature reports.[3]
Experimental Protocols
Protocol 1: General Boc Deprotection using Triisopropylsilane (TIS) as a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add 5-10 equivalents of Triisopropylsilane (TIS) to the solution.[5]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can then be purified by precipitation in cold diethyl ether or by chromatography.[3]
Protocol 2: Solid-Phase Peptide Resin Cleavage and Deprotection
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5] For peptides with sensitive residues, a more complex cocktail like Reagent K may be used.[3][5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Caption: General experimental workflow for Boc deprotection with scavengers.
References
Technical Support Center: Compatibility of Boc-Glu(OMe)-OH with Solid-Phase Resins
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Boc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a solid-phase resin for Boc-Glu(OMe)-OH?
A1: The choice of resin—typically between Merrifield, Wang, and 2-Chlorotrityl chloride (2-CTC) resins for Boc-SPPS—depends on the desired C-terminal functionality (acid or amide), the sensitivity of the peptide to acid, and the overall synthetic strategy. Merrifield resin is a classic choice for generating C-terminal acids but requires strong acid cleavage (e.g., HF). Wang resin also yields C-terminal acids but allows for cleavage under more moderate TFA conditions. 2-CTC resin is highly acid-sensitive, permitting very mild cleavage conditions that preserve other acid-labile protecting groups, making it ideal for the synthesis of protected peptide fragments.
Q2: What are the most common side reactions associated with Boc-Glu(OMe)-OH during SPPS?
A2: The two most significant side reactions are pyroglutamate (B8496135) formation and transesterification.[1]
-
Pyroglutamate formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue, which can occur under both acidic and basic conditions, leading to a truncated peptide.[1][2] While more common with glutamine, it can be a concern with glutamic acid derivatives.[2][3]
-
Transesterification: The methyl ester on the glutamic acid side chain can react with alcohols present in the synthesis, particularly under acidic or basic conditions, leading to an exchange of the methyl group.[1]
Q3: How can I minimize pyroglutamate formation?
A3: To minimize pyroglutamate formation, consider the following:
-
pH Control: Maintain a near-neutral pH during coupling and workup steps where the N-terminus is deprotected.[1]
-
Coupling Reagents: Utilize highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the deprotected N-terminal amine is exposed.
-
Protecting Group Strategy: In Boc-SPPS, the repetitive acidic deprotection steps can promote this side reaction.[1] Careful control of deprotection times is crucial.
Q4: Is the methyl ester side-chain of Boc-Glu(OMe)-OH stable during the final cleavage from the resin?
A4: The stability of the methyl ester depends on the cleavage conditions. Strong acidic cleavage with reagents like HF, commonly used with Merrifield resin, can potentially lead to partial hydrolysis or other modifications of the ester. Milder cleavage cocktails used with Wang and 2-CTC resins are less likely to affect the methyl ester. However, prolonged exposure to any acidic environment should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Loading Efficiency of Boc-Glu(OMe)-OH | Incomplete activation of the carboxylic acid. Steric hindrance. Poor resin swelling. | Ensure complete dissolution and pre-activation of Boc-Glu(OMe)-OH with the coupling reagent before adding to the resin. Increase coupling time or perform a double coupling. Ensure adequate resin swelling in an appropriate solvent (e.g., DMF or DCM) before the coupling reaction. |
| Incomplete Coupling to the N-terminus of a Glu(OMe) Residue | Steric hindrance from the protected glutamic acid side chain. Aggregation of the growing peptide chain. | Use a more powerful coupling reagent such as HBTU or HATU. Consider performing the coupling at a slightly elevated temperature. |
| Presence of a side-product with an unexpected mass | Pyroglutamate formation: Mass loss of 18 Da. Transesterification: Mass gain corresponding to the exchange of a methyl group with another alcohol from the solvent. | For pyroglutamate: See FAQ 3. For transesterification: Ensure the use of high-purity, anhydrous solvents. Avoid using alcohol-based additives in coupling or deprotection steps.[1] |
| Peptide fails to precipitate after cleavage | The peptide is highly soluble in the cleavage/precipitation solvent mixture. The concentration of TFA in the precipitation solvent is too high. | Concentrate the TFA solution by rotary evaporation or a stream of nitrogen before adding cold ether. Use a less polar solvent mixture for precipitation, such as a 1:1 mixture of hexane (B92381) and ether. |
Data Presentation
Table 1: General Comparison of Solid-Phase Resins for Boc-Glu(OMe)-OH
| Resin Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Primary C-Terminal Product | Key Advantages | Potential Disadvantages |
| Merrifield | 0.5 - 1.2 | Strong acid (e.g., HF) | Carboxylic Acid | High loading capacity, robust and well-established chemistry. | Harsh cleavage conditions can lead to side reactions and degradation of sensitive peptides. |
| Wang | 0.4 - 1.0 | Moderate acid (e.g., TFA) | Carboxylic Acid | Milder cleavage than Merrifield resin, good for many standard peptides. | The linker is susceptible to premature cleavage with repeated strong acid deprotection steps. |
| 2-Chlorotrityl chloride (2-CTC) | 1.0 - 1.6 | Very mild acid (e.g., dilute TFA, AcOH/TFE/DCM) | Carboxylic Acid (or protected peptide) | Allows for the synthesis of protected peptide fragments; minimizes acid-catalyzed side reactions.[4][5][6] | Higher cost, sensitive to moisture. |
Experimental Protocols
Protocol 1: Loading of Boc-Glu(OMe)-OH onto Merrifield Resin (Cesium Salt Method)
-
Resin Swelling: Swell Merrifield resin (1 g) in DMF (10 mL/g) for 1-2 hours in a reaction vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve Boc-Glu(OMe)-OH (1.2 equivalents relative to resin loading) in a minimal amount of ethanol (B145695) and water (4:1 v/v). Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the solution to dryness. Co-evaporate with anhydrous DMF twice to ensure the salt is dry.[7]
-
Coupling: Add the dried cesium salt dissolved in a minimal amount of DMF to the swollen resin. Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.[7]
-
Washing: Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of Boc-Glu(OMe)-OH onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 g) in DCM (10 mL/g) for 1 hour in a reaction vessel.
-
Activation Solution Preparation: In a separate flask, dissolve Boc-Glu(OMe)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF. Cool the solution to 0°C.
-
Coupling: Add DIC (2-4 equivalents) to the activation solution and stir at 0°C for 10 minutes. Add this solution to the swollen resin. Add DMAP (0.1 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, wash the resin with DCM and treat with a solution of acetic anhydride/DIPEA/DCM (e.g., 1:1:8) for 30 minutes.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Loading of Boc-Glu(OMe)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 2-CTC resin (1 g) in anhydrous DCM (10 mL/g) for 30 minutes under an inert atmosphere.[6][8]
-
Coupling: In a separate flask, dissolve Boc-Glu(OMe)-OH (1.0-1.5 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (3-4 equivalents) to the amino acid solution. Add this solution to the swollen resin and agitate at room temperature for 1-2 hours.[6][8]
-
Capping: Add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.[8]
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Visualizations
Caption: General experimental workflow for solid-phase peptide synthesis using Boc-Glu(OMe)-OH.
Caption: A logical workflow for troubleshooting common issues in SPPS with Boc-Glu(OMe)-OH.
References
Technical Support Center: Purification of Peptides with Multiple Glu(OMe) Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides containing multiple glutamic acid methyl ester (Glu(OMe)) residues.
Frequently Asked Questions (FAQs)
Q1: How do multiple Glu(OMe) residues affect my peptide's properties during purification?
The incorporation of multiple Glu(OMe) residues significantly increases the overall hydrophobicity of a peptide.[1] The methyl ester group on the side chain of glutamic acid is less polar than the free carboxylic acid. This increased hydrophobicity leads to several challenges during purification, primarily in reversed-phase high-performance liquid chromatography (RP-HPLC):
-
Increased Retention Time: The peptide will bind more strongly to the hydrophobic stationary phase (e.g., C18) of the HPLC column, resulting in longer retention times.[1]
-
Poor Solubility: Peptides with a high content of hydrophobic residues can be difficult to dissolve in aqueous buffers commonly used in RP-HPLC.[2][3]
-
Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to peptide aggregation. This can cause poor peak shape, low recovery, and even column clogging.[2][4]
Q2: I'm observing a broad, tailing peak for my peptide with multiple Glu(OMe) residues. What can I do?
Broad and tailing peaks are common for hydrophobic peptides and can be addressed by optimizing your HPLC method:
-
Optimize Mobile Phase: Ensure the concentration of the ion-pairing agent, typically trifluoroacetic acid (TFA), is sufficient (usually 0.1%). For mass spectrometry-compatible methods using formic acid (FA), peak tailing might be more pronounced.[2]
-
Adjust the Gradient: A shallower gradient around the elution point of your peptide can improve peak sharpness.[2]
-
Increase Column Temperature: Elevating the column temperature to 40-60°C can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, leading to sharper peaks.[2]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[2]
Q3: My peptide with multiple Glu(OMe) residues is insoluble in the initial HPLC mobile phase. What should I do?
This is a common challenge. Here is a systematic approach to address solubility issues:
-
Test Stronger Solvents: Attempt to dissolve a small amount of the crude peptide in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or trifluoroethanol (TFE).[2][5]
-
Minimal Solvent Volume: Once a suitable solvent is found, dissolve the peptide in the minimum amount of that solvent.
-
Slow Dilution: Slowly dilute the concentrated peptide solution with your initial mobile phase (e.g., water with 0.1% TFA). Be cautious, as rapid dilution can cause the peptide to precipitate.[2]
-
Alternative Organic Modifiers: If acetonitrile (B52724) (ACN) is not effective, consider using n-propanol or isopropanol (B130326) in your mobile phase, as they can improve the solubility of very hydrophobic peptides.[2][5]
Q4: I suspect my peptide is aggregating. How can I confirm this and what can I do to prevent it?
Aggregation can be identified by the presence of broad or multiple peaks in the chromatogram, and in severe cases, by precipitation of the sample. To mitigate aggregation:
-
Use Chaotropic Agents: For peptides that are prone to forming intermolecular hydrogen bonds and aggregating, dissolving them in solutions containing 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be effective before dilution and injection.[6]
-
Elevated Temperature: As mentioned, running the HPLC at a higher temperature can disrupt aggregates and improve peak shape.[2]
-
Sequence Modification (Design Stage): If possible during the design of the peptide, incorporating hydrophilic residues can help to break up hydrophobic stretches and reduce aggregation potential.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the purification of peptides with multiple Glu(OMe) residues.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Peptide precipitation in the sample vial or on the column. | - Ensure the peptide is fully dissolved before injection. Use stronger organic solvents for initial dissolution if necessary.[2][8] - Centrifuge the sample after dissolution and before injection to remove any particulate matter.[8] - Consider a less hydrophobic column (e.g., C8 or C4).[2] |
| Broad, Tailing, or Split Peaks | - Aggregation. - Poor solubility in the mobile phase. - Secondary interactions with the column. | - Increase column temperature (40-60°C).[2] - Optimize the gradient to be shallower around the elution point.[2] - Use chaotropic agents like guanidine HCl or urea for sample preparation.[6] - Ensure adequate ion-pairing agent (0.1% TFA) is present in the mobile phase.[2] |
| Multiple Peaks | - Synthesis-related impurities (deletion sequences, incompletely deprotected side chains). - Side reactions (e.g., hydrolysis of the methyl ester). - Aggregation. | - Analyze fractions by mass spectrometry to identify the nature of the impurities.[9] - For suspected hydrolysis of Glu(OMe) to Glu, look for a peak eluting earlier than the main product.[9] - If aggregation is suspected, try the troubleshooting steps for broad peaks. |
| Low Recovery | - Irreversible adsorption to the column. - Precipitation during the run. | - Ensure complete dissolution of the peptide before injection.[2] - Use a different stationary phase (e.g., C8, C4).[2] - Passivate the HPLC system to minimize adsorption to metal surfaces.[2] |
| High Backpressure | - Peptide precipitation on the column frit or head. - Clogged column. | - Filter the sample before injection.[10] - If precipitation is suspected, flush the column with a strong organic solvent. - If the problem persists, the column may need to be replaced. |
Data Presentation
The presence of multiple Glu(OMe) residues has a cumulative effect on the hydrophobicity and, consequently, the retention time in RP-HPLC. While specific retention time shifts are sequence-dependent, a general trend of increased retention with an increasing number of Glu(OMe) residues is expected.
Table 1: Expected Impact of Multiple Glu(OMe) Residues on RP-HPLC Performance
| Number of Glu(OMe) Residues | Expected Hydrophobicity | Expected RP-HPLC Retention Time | Potential for Aggregation | Solubility in Aqueous Buffers |
| 1 | Moderately Increased | Increased | Low to Moderate | Generally Good |
| 2-4 | Significantly Increased | Significantly Increased | Moderate to High | Potentially Poor |
| >4 | Highly Increased | Very Long | High | Likely Poor |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Peptides with Multiple Glu(OMe) Residues
This protocol provides a starting point for the purification of peptides containing multiple Glu(OMe) residues. Optimization will be required based on the specific peptide sequence.
-
Sample Preparation:
-
Attempt to dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
If the peptide is not soluble, test solubility in a minimal amount of DMSO, DMF, or TFE.[2]
-
Once dissolved, slowly dilute with the initial mobile phase to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). Consider a C8 or C4 column for very hydrophobic peptides.[2]
-
Mobile Phase A: 0.1% TFA in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: Start with a shallow gradient, for example, 30-60% B over 30 minutes. The starting and ending percentages of mobile phase B will need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Detection: 214 nm and 280 nm.[1]
-
Column Temperature: 40-60°C.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity.
-
-
Post-Purification:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a powder.
-
Visualizations
Logical Workflow for Troubleshooting Peptide Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Purification of Peptides [protocols.io]
- 11. bachem.com [bachem.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success.[1] When incorporating glutamic acid, this choice materializes in the selection between Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH. This guide provides an objective comparison of these two cornerstone building blocks, supported by experimental data and detailed protocols to inform your selection process.
The fundamental distinction between these two amino acid derivatives lies in their orthogonal protection strategies. Boc-Glu(OMe)-OH is utilized in the Boc/Bzl strategy, where the α-amino group is protected by the acid-labile Boc group and the γ-carboxyl side-chain by a benzyl-based group (in this case, a methyl ester which requires saponification or strong acid for cleavage).[2][3] In contrast, Fmoc-Glu(OtBu)-OH is central to the Fmoc/tBu strategy, where the α-amino Fmoc group is removed by a weak base, and the side-chain tert-butyl (OtBu) ester is cleaved by acid.[2][4] This core difference dictates the entire synthetic workflow, from reaction conditions to potential side reactions and final cleavage protocols.[5][6]
Comparative Analysis: Key Characteristics and Performance
The decision to use Boc-Glu(OMe)-OH versus Fmoc-Glu(OtBu)-OH involves a trade-off between reaction conditions, reagent handling, and potential side reactions. The Fmoc strategy is now more widely used due to its milder conditions and amenability to automation, though the Boc strategy remains a powerful tool for specific challenges like synthesizing aggregation-prone peptides.[5][]
| Feature | Boc-Glu(OMe)-OH (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Methyl ester (OMe) | tert-Butyl ester (OtBu) |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[3] | Weak base (e.g., 20% piperidine (B6355638) in DMF)[8] |
| Side-Chain Cleavage | Strong acid (e.g., HF, TFMSA) or saponification[5][9] | Strong acid (e.g., 95% TFA), simultaneous with resin cleavage[8] |
| Reaction Conditions | Harsher; repeated strong acid treatment[2] | Milder; base-labile deprotection compatible with sensitive modifications[][10] |
| Coupling Reagents | Traditionally DCC/HOBt; compatible with modern reagents[] | Highly compatible with modern reagents (HBTU, HATU, etc.) for high efficiency[][11] |
| Key Advantage | Can be advantageous for aggregation-prone sequences as acidic steps disrupt secondary structures.[2][6] | Orthogonal strategy with milder conditions, suitable for automation and sensitive peptides.[5][] |
| Major Drawback | Requires hazardous strong acids (e.g., HF) for final cleavage, necessitating special equipment.[2][6] | The basic deprotection conditions can promote side reactions like aspartimide formation in relevant sequences.[12] |
Performance in Peptide Synthesis: A Data-Driven Overview
While direct, side-by-side quantitative comparisons for a single peptide are not abundant in literature, performance can be inferred from the characteristics of each strategy.[2] High-purity reagents are crucial, with most commercial Fmoc-amino acids available at >99% purity.[12]
| Performance Metric | Boc-Glu(OMe)-OH (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) |
| Coupling Efficiency | High, but may be slightly lower with traditional reagents like DCC/HOBt.[] | Very high, especially with modern uronium/aminium reagents like HATU or HBTU (>98-99%).[][13] |
| Crude Peptide Purity | Can be higher for "difficult" or aggregation-prone sequences.[6] | Generally high, though sequence-dependent.[13] |
| Common Side Reactions | Pyroglutamate Formation: Acidic deprotection can promote cyclization of N-terminal glutamic acid.[2][14] Alkylation: Generation of carbocations during acidolysis can modify sensitive residues (Trp, Met).[14] | Aspartimide Formation: Base-catalyzed cyclization can occur if an Asp residue is present.[12] Diketopiperazine Formation: Prevalent at the dipeptide stage, especially with Proline.[15] |
| Overall Yield | Can be high but may be impacted by harsh cleavage conditions. | Generally high and reliable due to milder reaction cycles.[10] |
Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle in manual solid-phase peptide synthesis.
Protocol 1: Boc-Glu(OMe)-OH Coupling Cycle
This protocol assumes a peptide-resin with a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 eq.) and a coupling agent (e.g., HCTU, 2.9 eq.) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 2 minutes.[8]
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours.[16] Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[8]
-
Washing: Thoroughly wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x) to remove excess reagents.[17]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[3]
-
Washing: Wash the resin with DCM (3x).[5]
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with a solution of 10% DIPEA in DCM (2x) to prepare the free amine for the next coupling cycle.[5]
Protocol 2: Fmoc-Glu(OtBu)-OH Coupling Cycle
This protocol assumes a peptide-resin with a free N-terminal amine (after initial Fmoc removal from the first amino acid).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and a coupling agent (e.g., HCTU, 2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate.[8]
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1 hour.[8] Monitor reaction completion with the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[18]
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).[8]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Wash the resin extensively with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.[19] The resin is now ready for the next coupling cycle.
Mandatory Visualizations
Caption: Chemical structures of Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH.
Caption: Workflow for a single cycle in Boc-SPPS.
Caption: Workflow for a single cycle in Fmoc-SPPS.
Caption: Decision framework for choosing between Boc and Fmoc strategies.
Conclusion and Recommendations
The choice between Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH is a strategic one, dictated by the specific requirements of the peptide synthesis project.
-
Fmoc-Glu(OtBu)-OH represents the modern, more widely adopted standard for SPPS.[] Its use within the Fmoc/tBu strategy offers milder reaction conditions, orthogonality, and high efficiency, making it ideal for a broad range of peptides, including those with acid-sensitive modifications.[5][10] It is the recommended choice for routine synthesis, automated SPPS, and when avoiding hazardous reagents like HF is a priority.
-
Boc-Glu(OMe)-OH , as part of the Boc/Bzl strategy, remains a powerful and relevant tool, particularly for synthesizing "difficult" peptides known to aggregate.[2][6] The repeated acidic deprotection steps can help disrupt secondary structures that impede coupling reactions. However, the necessity for strong, hazardous acids for final cleavage requires specialized equipment and safety protocols, making it less common in many modern laboratories.[5]
Ultimately, a thorough understanding of the chemical principles of each strategy, as outlined in this guide, will empower researchers to make the most informed decision for the successful synthesis of their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Boc Protection: A Superior Strategy for the Synthesis of Hydrophobic Peptides
In the intricate landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the yield and purity of the final product. This is particularly true for hydrophobic peptides, which are notoriously challenging to synthesize due to their propensity for on-resin aggregation. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed choice.
Hydrophobic peptides, rich in amino acids such as valine, leucine, isoleucine, and phenylalanine, have a strong tendency to form secondary structures like β-sheets on the solid support. This on-resin aggregation can lead to poor solvation of the growing peptide chain, hindering the accessibility of reagents for both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid. The consequence is often incomplete reactions, leading to lower yields and the accumulation of deletion sequences, which complicates purification.
The Boc Advantage in Mitigating Aggregation
While both Boc and Fmoc SPPS are powerful techniques, the chemical principles underlying the Boc strategy offer a distinct advantage in overcoming the challenges posed by hydrophobic sequences. The key difference lies in the deprotection step. Boc chemistry utilizes a strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc group. This repetitive acidic treatment results in the protonation of the N-terminus of the peptide chain. The resulting positive charge disrupts the intermolecular hydrogen bonding that drives the formation of secondary structures and subsequent aggregation. This improved solvation and enhanced accessibility of the growing peptide chain can lead to more efficient coupling and higher purity of the final hydrophobic peptide.
In contrast, the Fmoc strategy employs a base, usually piperidine (B6355638), for deprotection. This results in a neutral peptide backbone, which can facilitate the very aggregation that plagues the synthesis of hydrophobic peptides.
Comparative Performance: Boc vs. Fmoc for Hydrophobic Peptides
The synthesis of highly hydrophobic and aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, serves as a practical example of the advantages of the Boc strategy. While direct, side-by-side comparative studies in a single publication are not abundant, the collective evidence from various research and technical literature indicates a general trend of superior performance for the Boc methodology in these challenging syntheses.
| Parameter | Boc Strategy | Fmoc Strategy | Rationale for Hydrophobic Peptides |
| Deprotection Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Acidic conditions in Boc-SPPS protonate the N-terminus, reducing aggregation. |
| Aggregation Tendency | Lower | Higher | The neutral peptide backbone after Fmoc deprotection can promote intermolecular hydrogen bonding and aggregation. |
| Yield for Hydrophobic Peptides | Generally Higher | Often Lower | Reduced aggregation in Boc-SPPS leads to more complete coupling and deprotection steps. |
| Purity of Hydrophobic Peptides | High | May be lower due to deletion sequences | Incomplete reactions in Fmoc-SPPS of hydrophobic peptides can lead to a higher prevalence of impurities. |
| Final Cleavage | Harsh (e.g., HF) | Milder (e.g., TFA) | A significant drawback of the Boc strategy is the need for hazardous hydrofluoric acid for final cleavage. |
Experimental Protocols
Below are generalized protocols for the manual solid-phase synthesis of a hydrophobic peptide using both Boc and Fmoc strategies. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol for a Hydrophobic Peptide
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 1-2 hours in a reaction vessel.
-
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard protocols (e.g., cesium salt method for Merrifield resin).
-
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM and agitate for 2-3 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization (In situ):
-
This step is crucial for hydrophobic peptides as it minimizes the time the free amine is exposed, reducing aggregation. Immediately proceed to the coupling step where the neutralization agent is included.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Special Consideration for Hydrophobic Sequences: Consider adding chaotropic salts like LiCl to the DMF during coupling to disrupt secondary structures.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 3-7 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate solvent and lyophilize.
-
Fmoc Solid-Phase Peptide Synthesis Protocol for a Hydrophobic Peptide
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as Wang or Rink Amide resin.
-
Swell the resin in DMF for at least 1-2 hours in a reaction vessel.
-
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
Special Considerations for Hydrophobic Sequences: The use of a "magic mixture" of solvents (DCM:DMF:NMP at 1:1:1) can improve solvation. The addition of chaotropic agents like LiCl can also be beneficial.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and lyophilize.
-
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A Comparative Guide to Alternatives for Boc-Glu(OMe)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of glutamic acid is a frequent necessity in peptide synthesis. The choice of the protected glutamic acid derivative is critical, directly influencing coupling efficiency, racemization risk, and the prevention of side reactions. While Boc-Glu(OMe)-OH has been a conventional choice, a range of alternatives offer distinct advantages depending on the synthetic strategy. This guide provides an objective comparison of the performance of common alternatives to Boc-Glu(OMe)-OH, supported by available experimental data and detailed methodologies.
Performance Comparison of Glutamic Acid Derivatives
| Parameter | Boc-Glu(OMe)-OH | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Boc-Glu(OAll)-OH | Boc-Glu(OcHx)-OH |
| Nα-Protecting Group | Boc | Fmoc | Boc | Boc | Boc |
| Side-Chain Protection | Methyl ester (OMe) | tert-Butyl ester (OtBu) | Benzyl (B1604629) ester (OBzl) | Allyl ester (OAll) | Cyclohexyl ester (OcHx) |
| Typical Coupling Efficiency | >99% with standard coupling reagents.[1] | >99% with modern coupling reagents.[1] | >99% with standard coupling reagents.[1] | High | High |
| Crude Peptide Purity (HPLC) | Moderate to High | ~70-80% (sequence-dependent).[1] | ~75-85% (for routine sequences).[1] | High | High |
| Overall Yield | Moderate | ~45-55% (sequence-dependent).[1] | ~50-60% (for routine sequences).[1] | Moderate to High | Moderate to High |
| Racemization Risk | Low; generally <0.4% per cycle in standard SPPS.[2] | Low; comparable to other standard protected amino acids. | Low | Low | Low |
| Major Side Reactions | Pyroglutamate (B8496135) formation, especially with N-terminal Glu.[3] | Aspartimide formation, pyroglutamate, piperidinyl adducts.[1] | Pyroglutamate formation, alkylated products from benzyl group cleavage.[1] | Potential for incomplete deprotection. | Minimized aspartimide and pyroglutamate formation.[4] |
| Orthogonality | Quasi-orthogonal with Boc/Bzl strategy. | Fully orthogonal in Fmoc/tBu strategy.[3] | Quasi-orthogonal with Boc/Bzl strategy.[3] | Fully orthogonal to Boc and Bzl/tBu.[5] | Quasi-orthogonal with Boc/Bzl strategy. |
| Deprotection Conditions | Saponification (e.g., NaOH) for selective cleavage; HF for final cleavage. | TFA-based cocktail for final cleavage.[5] | HF or catalytic transfer hydrogenation for final cleavage.[1] | Pd(0) catalyst for selective cleavage.[5] | HF for final cleavage.[4] |
Key Considerations for Selecting a Glutamic Acid Derivative
-
Fmoc-Glu(OtBu)-OH is the current standard for Fmoc-based SPPS due to the mild deprotection conditions of the Fmoc group and the clean cleavage of the OtBu group with TFA.[1] It is highly effective at preventing pyroglutamate formation.[5]
-
Boc-Glu(OBzl)-OH is a robust alternative within the Boc/Bzl strategy and can sometimes offer higher yields for routine sequences.[1] Milder deprotection of the benzyl group can be achieved through catalytic transfer hydrogenation, avoiding the use of HF.[1]
-
Boc-Glu(OAll)-OH offers full orthogonality, allowing for selective deprotection of the allyl group on-resin using a palladium catalyst.[5] This is particularly useful for on-resin cyclization or side-chain modifications.
-
Boc-Glu(OcHx)-OH is reported to minimize side reactions such as aspartimide and pyroglutamate formation.[4] The cyclohexyl ester is stable throughout the synthesis and is removed during the final HF cleavage.[4]
Experimental Protocols
The following are generalized protocols for the incorporation of glutamic acid derivatives in solid-phase peptide synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Nα-Boc Deprotection
-
Reagents : 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure :
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution for 1-2 minutes (pre-wash).
-
Treat again with the deprotection solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM and a neutralization base (e.g., 5% DIEA in DMF).
-
Protocol 2: Nα-Fmoc Deprotection
-
Reagents : 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF).
-
Procedure :
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution for 5-10 minutes.
-
Repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Protocol 3: Amino Acid Coupling
-
Reagents :
-
Protected amino acid (4 equivalents).
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (3.9 equivalents).
-
Base (e.g., DIEA, NMM) (6-8 equivalents).
-
Solvent (DMF or NMP).
-
-
Procedure :
-
Dissolve the protected amino acid, coupling reagent, and base in the solvent.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 4: Side-Chain Deprotection and Final Cleavage
The conditions for final cleavage and side-chain deprotection are dependent on the chosen protecting groups.
-
-OMe, -OBzl, -OcHx (with Boc-SPPS) : Treatment with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
-OtBu (with Fmoc-SPPS) : Treatment with a TFA "cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[6]
-
-OBzl (milder alternative) : Catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent.[1]
-
-OAll (selective deprotection) : Treatment with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM for 2 hours at room temperature.[5]
Decision Workflow for Glutamic Acid Derivative Selection
The choice of a glutamic acid derivative is a critical step in planning a successful peptide synthesis. The following diagram illustrates a decision-making workflow based on the desired synthetic outcome.
Decision workflow for selecting a glutamic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming Boc-Glu(OMe)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids, such as N-tert-butoxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), is a critical step in solid-phase and liquid-phase peptide synthesis. Verification of this incorporation is essential to ensure the integrity of the final peptide product. This guide provides a comparative analysis of key analytical methods used for this purpose, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to confirm the successful incorporation of Boc-Glu(OMe)-OH into a peptide sequence. The choice of method depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed structural elucidation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight of the peptide, confirming the addition of the Boc-Glu(OMe)-OH residue. Fragmentation patterns can provide sequence information.[1][2] | High sensitivity, suitable for very small sample amounts.[2] | Does not provide detailed structural information on the protecting groups themselves. Isomeric impurities are not easily distinguished.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide.[2][3] Retention time can be indicative of successful incorporation.[2] | Excellent for assessing the purity of the crude and purified peptide.[3] | Does not directly confirm the chemical structure.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the chemical environment of specific atoms. Confirms the presence and integrity of the Boc and methyl ester protecting groups.[2] | Non-destructive and provides unambiguous structural elucidation.[2] | Lower sensitivity compared to mass spectrometry. Can be complex for large peptides.[2] |
| Amino Acid Analysis (AAA) | The relative abundance of each amino acid after peptide hydrolysis. | Quantitatively confirms the presence of glutamic acid.[2] | Destructive to the sample. Does not provide information on the protecting groups.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Mass Spectrometry (MS) Analysis
Objective: To confirm the correct molecular weight of the peptide containing the Boc-Glu(OMe)-OH residue.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Instrumentation: Utilize either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[1]
-
MALDI-TOF Analysis:
-
Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
ESI-MS Analysis:
-
Infuse the peptide solution directly into the ESI source or introduce it via an HPLC system.
-
Acquire the mass spectrum, observing the mass-to-charge (m/z) ratio of the peptide ions.
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide with the incorporated Boc-Glu(OMe)-OH.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To assess the purity of the peptide after the incorporation of Boc-Glu(OMe)-OH.
Protocol:
-
Sample Preparation: Dissolve the peptide in the mobile phase, typically a mixture of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).[3]
-
Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column.[3]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide (e.g., 5-95% B over 30 minutes).[3]
-
Flow Rate: A typical flow rate is 1 mL/min for an analytical column.[3]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the peptide.[3] A single major peak is indicative of a pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural confirmation of the incorporation of Boc-Glu(OMe)-OH and the integrity of its protecting groups.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Characteristic Signals for Boc-Glu(OMe)-OH:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.[4]
-
A singlet around 3.6 ppm for the three protons of the methyl ester group.
-
Multiplets in the range of 1.8-2.5 ppm for the β and γ protons of the glutamic acid side chain.[4]
-
A multiplet around 4.0-4.5 ppm for the α-proton of the glutamic acid residue.[4]
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum for further structural confirmation.
-
Characteristic Signals:
-
-
2D NMR (Optional): For more complex peptides, 2D NMR experiments like COSY and HSQC can be used to unambiguously assign all proton and carbon signals.[2]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for confirming the incorporation of Boc-Glu(OMe)-OH.
Caption: Experimental workflow from peptide synthesis to analytical confirmation.
Caption: Logical workflow for the analytical confirmation of Boc-Glu(OMe)-OH incorporation.
References
A Researcher's Guide to Coupling Reagents for Boc-Amino Acids
The selection of a coupling reagent is a critical decision in Boc-based solid-phase peptide synthesis (SPPS), directly influencing reaction efficiency, peptide purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison of common coupling reagents, offering insights into their performance, mechanisms, and optimal use cases to aid researchers, scientists, and drug development professionals in making informed decisions.
Understanding the Landscape of Coupling Reagents
Coupling reagents are broadly categorized based on their activation mechanism. The most prominent classes used in modern peptide synthesis are carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts.[1] Each class presents a unique profile of reactivity, cost, and potential side reactions.
-
Carbodiimides: These are the classic and most cost-effective coupling reagents.[2][] Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the C-terminal carboxyl group of the Boc-amino acid, forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate is prone to rearrangement into an unreactive N-acylurea, particularly with sterically hindered amino acids.[5] To suppress this side reaction and minimize racemization, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®.[2][6]
-
Uronium/Aminium Salts: This class, which includes well-known reagents like HBTU, HATU, and HCTU, is renowned for high efficiency and rapid reaction times.[1] Though often called uronium salts, reagents like HBTU and HATU exist predominantly as aminium salts in their solid state and in solution.[6] They react with the Boc-amino acid to form an active ester intermediate, facilitating rapid amide bond formation.[7] HATU, which forms a highly reactive OAt-ester, is often considered the gold standard for difficult couplings due to its superior reactivity and ability to reduce racemization.[1][7]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are distinguished by having a phosphorus atom as the activation site.[8] They are lauded for their "clean" reactions, as they do not carry the risk of guanidinylation of the N-terminal amino group—a potential side reaction with uronium reagents, especially when used in excess.[8][9] Phosphonium reagents are generally more stable and soluble in common solvents like DMF compared to their uronium counterparts.[8][9]
Quantitative Performance Comparison
The choice of reagent significantly impacts key outcomes of the synthesis. The following table summarizes the performance of several common coupling reagents based on reported data for sterically hindered and challenging couplings.
| Reagent | Class | Typical Yield | Typical Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Good (>85%) | 2-6 hours[10] | Low to Medium | Pros: Cost-effective.[] Cons: Slower reaction times; risk of N-acylurea formation with hindered amino acids; insoluble DCC byproduct can be problematic.[2][5] |
| HBTU | Aminium Salt | Good to High (>85%)[7] | 1-4 hours[7] | Low[7] | Pros: Highly efficient and widely used.[11] Cons: Can cause guanidinylation if used in excess; less reactive than HATU for difficult sequences.[6][7] |
| HATU | Aminium Salt | High to Very High (>95%)[7] | 30 mins - 2 hours[7] | Very Low[7] | Pros: Superior performance for sterically hindered couplings; faster kinetics reduces racemization.[6][7] Cons: More expensive than HBTU.[] |
| PyBOP | Phosphonium Salt | High (>90%) | 1-2 hours | Very Low | Pros: No guanidinylation side reaction; good solubility.[8][9] Cons: Produces carcinogenic HMPA byproduct if BOP is used; can be more expensive.[8] |
| COMU | Uronium Salt | High to Very High (>95%) | 30 mins - 1 hour | Very Low | Pros: High reactivity comparable to HATU; Oxyma-based, avoiding potentially explosive HOBt/HOAt moieties; better solubility.[6][12] Cons: Limited solution stability.[9] |
Note: The values presented are illustrative, compiled from various sources for comparative purposes. Actual results can vary based on specific reaction conditions, sequence, and solid support used.[7]
Visualizing the Process
Experimental Workflow
The following diagram outlines the fundamental steps of a single coupling cycle in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Reagent Activation Pathways
Coupling reagents activate the carboxylic acid of the Boc-amino acid via distinct intermediates, which dictates their reactivity and side-reaction profiles.
Caption: Activation of the carboxylic acid to form the peptide bond.
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are generalized protocols for key coupling reagents in Boc-SPPS, typically performed on a 0.1 to 0.25 mmol scale.
Protocol 1: Standard Coupling with DIC/HOBt
This is a robust and cost-effective method suitable for many standard couplings.
-
Resin Preparation: Following Boc deprotection and neutralization, suspend the peptide-resin in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).
-
Activation Solution: In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal volume of DMF.[10]
-
Coupling: Add the amino acid/HOBt solution to the resin suspension.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.[10]
-
Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.[10]
-
Monitoring & Wash: Monitor the reaction's completion using a qualitative method like the Kaiser test. Once complete (negative test), wash the resin thoroughly with DMF (3x) and DCM (3x).[10]
Protocol 2: High-Efficiency Coupling with HBTU/HATU
This protocol is recommended for all couplings, especially for difficult sequences or when minimal racemization is critical.
-
Resin Preparation: After Boc deprotection and neutralization, swell the peptide-resin in DMF.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU or HATU (2-4 equivalents) in DMF.[2][10] Add Diisopropylethylamine (DIPEA) (4-8 equivalents) to the solution and vortex briefly.[10] Allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 30-120 minutes (typically shorter for HATU).[7]
-
Monitoring & Wash: Monitor the reaction using the Kaiser test. If the coupling is incomplete, a second coupling may be necessary.[10] Once complete, wash the resin with DMF (3x) and DCM (3x).[10]
Protocol 3: Phosphonium Salt Coupling with PyBOP
This method avoids the risk of guanidinylation and is effective for sterically hindered couplings.
-
Resin Preparation: Use the deprotected and neutralized peptide-resin swelled in DMF or DCM.
-
Activation Solution: In a separate vessel, dissolve the Boc-amino acid (2 equivalents), PyBOP (2 equivalents), and HOBt (2 equivalents, if not already part of the reagent formulation) in DMF.
-
Coupling: Add the activation solution to the resin, followed by the addition of DIPEA (4 equivalents).
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring & Wash: Check for reaction completion with the Kaiser test. Upon completion, wash the resin sequentially with DMF, DCM, and isopropanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
Navigating the Labyrinth of Modified Peptides: A Guide to the Mass Spectrometry Validation of Peptides Containing γ-Methoxy-Glutamate (Glu(OMe))
For researchers, scientists, and drug development professionals, the precise validation of synthetic or biologically derived peptides is paramount. This guide provides a comparative overview of mass spectrometry-based methodologies for the characterization of peptides containing the non-standard amino acid γ-methoxy-glutamate (Glu(OMe)), a modification that presents unique analytical challenges.
The incorporation of modified amino acids like Glu(OMe) into peptide sequences can significantly alter their therapeutic properties. However, the labile nature of the methoxy (B1213986) group on the glutamate (B1630785) side chain necessitates robust analytical techniques to confirm its presence and pinpoint its location within the peptide. This guide delves into various mass spectrometry (MS) strategies, offering detailed experimental protocols and data-driven comparisons to aid researchers in selecting the most appropriate validation approach.
The Challenge of Labile Modifications
Standard mass spectrometry fragmentation techniques, such as Collision-Induced Dissociation (CID), often lead to the neutral loss of the modifying group before the peptide backbone is sufficiently fragmented. In the case of Glu(OMe), this results in a fragment ion spectrum that is indistinguishable from that of a peptide containing a standard glutamic acid, making definitive localization of the modification challenging.
Comparative Analysis of Mass Spectrometry Approaches
To address this, several specialized MS techniques and sample preparation strategies have been developed. The following table summarizes the key methodologies, highlighting their advantages and disadvantages for the analysis of peptides with labile modifications like Glu(OMe).
| Methodology | Principle | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation primarily at the peptide backbone. | Widely available and well-characterized fragmentation method. | Prone to neutral loss of labile modifications, hindering localization.[1] |
| Higher-Energy Collisional Dissociation (HCD) | A CID-like fragmentation method performed in an Orbitrap mass analyzer, leading to higher energy fragmentation. | Can produce more backbone fragmentation and potentially retain the modification on some fragments. | Still susceptible to neutral loss, though sometimes to a lesser extent than CID.[2][3] |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Fragmentation is induced by transferring electrons to the peptide ions, causing cleavage of the N-Cα bond of the peptide backbone. | Preserves labile modifications on the amino acid side chains, allowing for precise localization.[2][3] | Not as universally available as CID/HCD. Can be less efficient for doubly charged precursor ions. |
| Chemical Derivatization (e.g., Methylation) | The peptide is chemically modified to stabilize the labile group prior to MS analysis. For a similar modification, γ-carboxyglutamic acid (Gla), methylation of the carboxyl groups has been shown to prevent CO2 loss.[1] | Stabilizes the modification, preventing neutral loss during CID/HCD and enabling confident localization.[1] | Requires an additional sample preparation step. The derivatization reaction must be specific and complete. |
| Stable Isotope Labeling and Decarboxylation | For the related Gla modification, decarboxylation in the presence of deuterated water (D2O) leads to a specific mass shift that can be quantified by MS.[4][5] | Provides a quantitative measure of the modification.[5] | An indirect method that confirms the presence of the modifiable residue but not the modification itself. Requires chemical treatment. |
Recommended Validation Strategy: A Multi-pronged Approach
A robust validation strategy for a peptide containing Glu(OMe) should not rely on a single method. The following workflow is recommended for unambiguous characterization:
Figure 1. Recommended workflow for the validation of a peptide containing Glu(OMe).
This workflow combines initial intact mass confirmation with complementary fragmentation techniques. ETD is crucial for directly localizing the labile Glu(OMe). In parallel, chemical derivatization followed by robust CID/HCD fragmentation provides an orthogonal method to confirm the modification's position.
Experimental Protocols
Protocol 1: Direct Analysis by LC-MS/MS with ETD
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 pmol/µL.
-
Chromatographic Separation:
-
Inject 1 µL of the peptide solution onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). A typical gradient might be 5-40% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Perform analysis on a mass spectrometer equipped with an ETD source.
-
Acquire a full MS scan to determine the precursor ion m/z.
-
Perform data-dependent MS/MS analysis on the precursor ion of the target peptide using ETD fragmentation.
-
Key Parameters: Set the ETD reaction time and reagent ion target to optimize fragmentation efficiency.
-
-
Data Analysis:
-
Analyze the ETD spectrum for the presence of c- and z-type fragment ions.
-
Map the fragment ions to the peptide sequence to confirm the backbone sequence and localize the Glu(OMe) modification based on the mass shift on the corresponding fragment ions.
-
Protocol 2: Validation by Chemical Derivatization and CID/HCD
This protocol is adapted from the methylation of γ-carboxyglutamic acid and would require optimization for Glu(OMe).
-
Derivatization (Conceptual): A potential strategy could involve a reaction that converts the methoxy group into a more stable entity. For instance, a reaction that replaces the methyl group with a more robust chemical tag. The specific chemistry for this would need to be developed and validated.
-
Sample Cleanup: After the derivatization reaction, purify the peptide using solid-phase extraction (SPE) to remove excess reagents.
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1, but select CID or HCD as the fragmentation method.
-
Key Parameters: Optimize the collision energy to achieve good fragmentation of the peptide backbone without complete loss of the derivatized modification.
-
-
Data Analysis:
-
Analyze the CID/HCD spectrum for b- and y-type fragment ions.
-
The stabilized modification should remain on the fragment ions, allowing for its confident localization.
-
The Gold Standard: Comparison with a Synthetic Standard
The most definitive validation comes from comparing the fragmentation spectrum of the unknown peptide with that of a synthetic, isotopically labeled standard containing Glu(OMe) at the expected position.
Figure 2. Logic for validation using a synthetic standard.
This approach, known as Peptide-Spectrum Match Validation with Internal Standards (P-VIS), provides the highest level of confidence in peptide identification and modification site assignment.[6][7]
Alternative Validation Methods
While mass spectrometry is the primary tool for peptide sequence validation, other techniques can provide complementary information.
| Method | Principle | Application to Glu(OMe) Validation |
| Amino Acid Analysis (AAA) | The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified. | Can confirm the presence of a modified glutamic acid if a standard is available, but does not provide sequence information.[8] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Can provide sequence information, but the modified amino acid may not be readily identifiable without a specific standard and may be labile under the reaction conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide in solution. | Can unambiguously identify the Glu(OMe) and its position, but requires larger amounts of pure sample and specialized expertise. |
Conclusion
The validation of peptides containing labile modifications like Glu(OMe) requires a thoughtful and multi-faceted analytical approach. While traditional CID-based methods are often insufficient, the use of ETD provides a direct and powerful means of localizing the modification. This, combined with chemical derivatization strategies and, ideally, comparison to a synthetic standard, offers a robust workflow for the unambiguous characterization of these challenging molecules. By selecting the appropriate combination of techniques, researchers can ensure the integrity of their modified peptides, a critical step in both basic research and therapeutic development.
References
- 1. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
- 4. Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Application to the N-terminal region of bovine prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-Spectrum Match Validation with Internal Standards (P-VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
A Comparative Guide to Assessing the Purity of Synthetic Peptides Utilizing Boc-Glu(OMe)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for obtaining reliable experimental data and for the development of safe and effective therapeutics. The choice of building blocks, particularly protected amino acids, plays a pivotal role in the final purity of the synthesized peptide. This guide provides an objective comparison of purity assessment for synthetic peptides incorporating Boc-Glu(OMe)-OH, juxtaposed with the widely used alternative, Fmoc-Glu(OtBu)-OH. We will delve into the common impurities, analytical methodologies, and provide supporting experimental protocols.
Introduction to Glutamic Acid Protection in Peptide Synthesis
Glutamic acid, with its reactive side-chain carboxyl group, requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The two dominant strategies for Nα-amino group protection, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), necessitate different, orthogonal side-chain protecting groups.
In Boc-based SPPS, which proceeds under acidic conditions for Nα-deprotection, the side chain of glutamic acid is often protected as a methyl ester (-OMe) or a benzyl (B1604629) ester (-OBzl). Boc-Glu(OMe)-OH is a common choice due to the relative ease of removal of the methyl ester during the final cleavage step with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
In contrast, Fmoc-based SPPS utilizes basic conditions for Nα-deprotection. Consequently, an acid-labile protecting group is required for the side chain. The most common choice is the tert-butyl ester (-OtBu), making Fmoc-Glu(OtBu)-OH a staple in modern peptide synthesis.
Performance Comparison: Boc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH
| Parameter | Boc-Glu(OMe)-OH Strategy | Fmoc-Glu(OtBu)-OH Strategy | Key Considerations & Potential Impurities |
| Nα-Deprotection Chemistry | Acidic (e.g., Trifluoroacetic acid, TFA) | Basic (e.g., Piperidine) | Boc strategy's repeated acid treatment can lead to premature loss of some side-chain protecting groups. |
| Side-Chain Protecting Group | Methyl ester (-OMe) | tert-Butyl ester (-OtBu) | The -OMe group is removed by strong acids (e.g., HF, TFMSA), while the -OtBu group is labile to TFA. |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | In Boc/Bzl (a common pairing), both Nα and side-chain groups are acid-labile, relying on different acid strengths for selective removal. The Fmoc/tBu strategy offers true orthogonality with base-labile Nα and acid-labile side-chain protection.[1] |
| Potential for Pyroglutamate (B8496135) (pGlu) Formation | Higher risk | Lower risk | The acidic conditions used for Nα-Boc removal can promote the cyclization of N-terminal glutamic acid to form pyroglutamate, resulting in a mass loss of 18 Da. This is a significant potential impurity in Boc-SPPS.[2] |
| Other Potential Side Reactions/Impurities | - Incomplete hydrolysis of the methyl ester during final cleavage, leading to a +14 Da modification. - Transesterification with scavengers or solvents. | - Formation of tert-butyl adducts on sensitive residues (e.g., Trp, Met) from the cleavage of the -OtBu group. | Scavengers are crucial in both strategies to minimize side reactions during the final cleavage. |
| Typical Crude Purity | Generally lower due to harsher reaction conditions and potential side reactions. | Generally higher due to milder reaction conditions and higher efficiency of modern coupling reagents. | Purity is highly sequence-dependent. |
| Final Purity after Purification | >95-98% achievable | >95-98% achievable | Both strategies can yield high-purity peptides after purification by preparative RP-HPLC. |
Experimental Protocols for Purity Assessment
The purity of synthetic peptides is primarily assessed using a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Objective: To separate the target peptide from its impurities and quantify its purity based on UV absorbance.
Materials:
-
Synthetic peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.
-
Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.
Materials:
-
Peptide sample from HPLC or crude material
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
Mass spectrometer (e.g., ESI-TOF, ESI-QTOF, or MALDI-TOF)
Procedure (for LC-MS):
-
Sample Preparation:
-
Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the main peak and any impurity peaks.
-
Compare the experimental molecular weights with the theoretical molecular weights of the expected peptide and potential impurities.
-
Objective: To determine the amino acid composition and quantify the absolute peptide content.
Materials:
-
Lyophilized peptide sample
-
6N HCl
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
Procedure:
-
Hydrolysis:
-
Accurately weigh the peptide sample.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Analysis:
-
Neutralize and dilute the hydrolysate.
-
Separate and quantify the amino acids using an amino acid analyzer or by HPLC after derivatization.
-
-
Data Analysis:
-
Determine the molar ratios of the constituent amino acids.
-
Compare the experimental amino acid ratios to the theoretical composition of the peptide.
-
The total peptide content can be calculated based on the weight of the initial sample and the quantified amount of each amino acid.
-
Visualization of Workflows and Pathways
Conclusion
The assessment of purity for synthetic peptides is a multi-faceted process that relies on a combination of robust analytical techniques. When synthesizing peptides containing glutamic acid, the choice of protecting group strategy significantly influences the impurity profile of the crude product. While the Boc/Bzl strategy with Boc-Glu(OMe)-OH has been historically important, the Fmoc/tBu strategy using Fmoc-Glu(OtBu)-OH is now generally favored due to its milder reaction conditions, higher coupling efficiencies, and a lower propensity for certain side reactions like pyroglutamate formation.
Regardless of the synthetic strategy employed, a thorough purity analysis using RP-HPLC for quantification, mass spectrometry for identity confirmation, and amino acid analysis for compositional verification is essential to ensure the quality and reliability of the final peptide product for its intended research or therapeutic application.
References
A Comparative Analysis of Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
The strategic selection of a side-chain protecting group for glutamic acid is a critical determinant for the successful synthesis of peptides. This decision profoundly impacts the efficiency of peptide chain elongation, the minimization of side reactions, and ultimately, the yield and purity of the final product. This guide presents an objective comparison of commonly employed protecting groups for the γ-carboxyl group of glutamic acid, substantiated by experimental data to aid researchers, scientists, and drug development professionals in making informed choices.
The primary protecting groups utilized in Fmoc-based solid-phase peptide synthesis (SPPS) for the glutamic acid side chain are the tert-butyl (OtBu), benzyl (B1604629) (OBzl), and allyl (OAll) esters. The ideal protecting group must remain stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of the optimal protecting group is contingent on the specific requirements of the peptide sequence and the desired orthogonality for subsequent modifications.[1] A summary of the key characteristics of the most common protecting groups is provided below.
| Protecting Group | Structure on γ-carboxyl | Key Advantages | Potential Disadvantages & Side Reactions |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | High stability under the basic conditions of Fmoc deprotection.[1] Efficiently prevents pyroglutamate (B8496135) formation. Cleaved simultaneously with the peptide from many resins using strong acids (e.g., TFA).[1] | Not suitable for synthesizing protected peptide fragments where the side chain must remain protected after cleavage from the resin. The formation of tert-butyl cations during cleavage can lead to the alkylation of sensitive residues like Trp, Met, and Cys.[1] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[1] Can be removed by catalytic hydrogenation, which is useful for the synthesis of protected peptide fragments.[1] | Requires a distinct, orthogonal deprotection step.[1] Catalytic hydrogenation may not be suitable for peptides containing sulfur-containing amino acids. Incomplete removal can be a potential issue.[1] |
| Allyl (All) | -O-CH₂-CH=CH₂ | Fully orthogonal to both Fmoc and tBu protecting groups, allowing for selective on-resin side-chain modification or cyclization.[1] | Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish. Potential for catalyst contamination of the final peptide, requiring thorough washing.[1] |
| 2-Phenylisopropyl (2-PhiPr) | -O-C(C₆H₅)(CH₃)₂ | Can be removed under mildly acidic conditions (e.g., 1% TFA in DCM), which do not affect tBu-based protecting groups.[2] Offers significant protection against aspartimide formation. | Less commonly used than tBu, Bzl, or All esters. |
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols serve as a general guide and may necessitate optimization based on the specific peptide sequence and the solid support used.
1. Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically carried out concurrently with the final cleavage of the peptide from the resin.[1]
-
Reagents:
-
Cleavage Cocktail: A common formulation is Reagent K, which consists of Trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Another standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[4]
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
-
-
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.[3][1]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3][1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.[1]
-
2. Deprotection of γ-Benzyl (OBzl) Ester
This protocol describes the removal of the benzyl group via catalytic hydrogenation.[1]
-
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Solvent: Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
-
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent.
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[1]
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or positive pressure) at room temperature.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[1]
-
Evaporate the solvent to obtain the deprotected peptide.[1]
-
3. Deprotection of γ-Allyl (OAll) Ester
This procedure outlines the palladium-catalyzed removal of the allyl protecting group.[3][4]
-
Reagents:
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[3]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[3]
-
Repeat the treatment with fresh reagents if necessary, monitoring the reaction by HPLC analysis of a small cleaved sample.
-
Workflow and Decision Making
The selection of a protecting group is a critical step in the planning of a peptide synthesis strategy. The following diagram illustrates a logical workflow for choosing an appropriate protecting group for the glutamic acid side chain based on the desired outcome of the synthesis.
Caption: Decision workflow for selecting a glutamic acid protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
A Comparative Guide to the Synthesis of Peptides Using Boc-Glu(OMe)-OH
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriate protecting groups for trifunctional amino acids is a critical decision that profoundly influences peptide yield, purity, and the feasibility of synthesizing complex sequences. This guide provides a comprehensive literature review and a comparative analysis of peptides synthesized using N-α-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH). We will objectively compare its performance with other common glutamic acid protection strategies, supported by available data, and provide detailed experimental methodologies.
Introduction to Glutamic Acid Protection in Boc-SPPS
In Boc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the acid-labile Boc group, which is typically removed by treatment with trifluoroacetic acid (TFA).[1] Side-chain functional groups are protected by groups that are stable to TFA but can be cleaved under harsher acidic conditions, such as with hydrofluoric acid (HF), at the final cleavage step.[1] For glutamic acid, a common side-chain protecting group in the Boc/Bzl strategy is the benzyl (B1604629) (Bzl) ester (Boc-Glu(OBzl)-OH).[1] The use of a methyl ester for side-chain protection, as in Boc-Glu(OMe)-OH, offers an alternative strategy with distinct advantages and considerations.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of the side-chain protecting group for glutamic acid impacts several aspects of peptide synthesis, including orthogonality, potential for side reactions, and the conditions required for final deprotection. While direct, side-by-side quantitative comparisons of a single peptide synthesized with Boc-Glu(OMe)-OH versus other protecting groups are not abundant in the literature, a qualitative and comparative analysis can be constructed based on the chemical properties of the protecting groups.
Table 1: Comparison of Glutamic Acid Protection Strategies
| Feature | Boc-Glu(OMe)-OH | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH |
| Nα-Protection | Boc | Boc | Fmoc |
| Side-Chain Protection | Methyl ester (OMe) | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Nα-Deprotection | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | Piperidine |
| Side-Chain Deprotection | Saponification (e.g., NaOH, LiOH) or strong acid (e.g., HF) | Strong acid (e.g., HF) or hydrogenolysis | Trifluoroacetic Acid (TFA) |
| Orthogonality | High (selective removal of OMe possible) | Moderate (both Boc and Bzl are acid-labile) | High (Fmoc and OtBu removed under orthogonal conditions) |
| Potential Side Reactions | Pyroglutamate (B8496135) formation, transesterification | Pyroglutamate formation, benzyl ether formation | Aspartimide formation, pyroglutamate formation |
Key Considerations in Using Boc-Glu(OMe)-OH
Orthogonality and Synthetic Flexibility
A significant advantage of the methyl ester side-chain protection is the potential for orthogonal deprotection.[2] While the methyl ester is stable to the TFA used for Boc removal, it can be selectively cleaved on-resin using saponification conditions (e.g., aqueous base) without affecting other acid-labile protecting groups. This allows for selective modification of the glutamic acid side-chain, such as amide formation or conjugation, before the final cleavage of the peptide from the resin. This level of synthetic flexibility is more challenging to achieve with the Boc/Bzl strategy, where both protecting groups are acid-labile.[2]
Side Reactions
A primary concern when using N-terminal glutamic acid is the formation of a pyroglutamate (pGlu) residue, a cyclic lactam that results in a mass loss of 18 Da.[1] This side reaction can be promoted by the acidic conditions used for Boc deprotection.[1] While this is a known side reaction in Boc-SPPS, quantitative data specifically for N-terminal Boc-Glu(OMe)-OH is scarce in the literature. The rate of pyroglutamate formation is sequence-dependent and can be influenced by the coupling conditions of the subsequent amino acid.[3]
Caption: Formation of pyroglutamate from an N-terminal glutamic acid residue.
The use of alcohols in the synthesis, particularly during the neutralization step or as solvents, can lead to transesterification of the methyl ester side-chain, although this is generally less of a concern than with more labile esters.[4]
Experimental Protocols
General Manual Boc-SPPS Protocol
This protocol outlines the key steps for the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (B109758) (DCM) for 30-60 minutes.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., cesium salt method for Merrifield resin).
3. Capping:
-
Cap any unreacted functional groups on the resin using an acetylating agent (e.g., acetic anhydride/DIEA in DCM).
4. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]
5. Washing:
-
Wash the resin thoroughly with DCM (3x) and then with a solvent suitable for the coupling reaction (e.g., DMF or DCM) (3x).
6. Neutralization:
-
Neutralize the resin-bound peptide salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[5]
-
Wash the resin thoroughly with the coupling solvent (3x).
7. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (including Boc-Glu(OMe)-OH) (3-4 equivalents) with a coupling agent such as HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
8. Washing:
-
Wash the resin with the coupling solvent (3x) and DCM (3x).
9. Repeat:
-
Repeat steps 4-8 for each subsequent amino acid in the sequence.
10. Final Cleavage and Deprotection:
-
After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF with appropriate scavengers (e.g., anisole).
11. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The use of Boc-Glu(OMe)-OH in peptide synthesis offers a valuable alternative to the more common Boc-Glu(OBzl)-OH, primarily due to the enhanced orthogonality of the methyl ester protecting group. This feature provides greater synthetic flexibility for on-resin side-chain modifications. However, potential side reactions such as pyroglutamate formation must be carefully considered and monitored. While extensive quantitative data comparing its performance to other glutamic acid derivatives is limited in the public domain, the chemical principles suggest it is a viable and advantageous building block for the synthesis of complex peptides. Further research documenting the yields, purities, and side-product profiles of peptides synthesized with Boc-Glu(OMe)-OH would be highly beneficial to the peptide chemistry community.
References
A Researcher's Guide to Efficient Boc Deprotection: A Comparative Analysis of Common Protocols
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and peptides. Its widespread use is attributed to its stability across a range of chemical transformations and its susceptibility to cleavage under specific, controlled conditions. The selection of an appropriate deprotection protocol is paramount to the success of a synthetic route, directly impacting yield, purity, and the integrity of the final product. This guide provides an objective comparison of various Boc deprotection protocols, supported by experimental data, to facilitate the selection of the most efficient method for your specific synthetic needs.
Comparative Overview of Boc Deprotection Protocols
The efficiency of a Boc deprotection protocol is typically evaluated based on reaction time, yield, and the purity of the resulting amine. The choice of method is often a trade-off between reaction speed and the tolerance of other functional groups within the molecule. Below is a summary of quantitative data for several common Boc deprotection methods.
| Deprotection Reagent/Method | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | >95 |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | Room Temperature | 30 min - 18 h | >95 |
| Thermal Deprotection | Water or Trifluoroethanol | 100-240 °C | 10 min - 2 h | Quantitative |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | up to 90[1] |
| Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | Room Temperature | Short | High |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene or Acetonitrile | Room Temp. - Reflux | 30 s - 60 min | 93-98[2][3][4] |
In-Depth Look at Key Deprotection Protocols
Strong Acid-Mediated Deprotection
The most prevalent methods for Boc removal employ strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl). These protocols are highly efficient and generally provide excellent yields in a short amount of time.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is arguably the most common method for Boc deprotection, especially in solid-phase peptide synthesis. A solution of 20-50% TFA in DCM is typically sufficient to achieve complete deprotection at room temperature. The reaction is usually complete within 30 minutes to a few hours.
Hydrochloric Acid (HCl) in 1,4-Dioxane: A 4M solution of HCl in 1,4-dioxane is another robust and widely used reagent for Boc cleavage. This method is also highly efficient, with reaction times comparable to the TFA/DCM system. A key advantage is that the deprotected amine is often isolated as its hydrochloride salt, which can aid in purification and handling.
Milder Deprotection Alternatives
For substrates containing acid-sensitive functional groups, milder deprotection strategies are essential to avoid unwanted side reactions.
Thermal Deprotection: This "green" alternative avoids the use of strong acids and organic solvents. Simply heating the Boc-protected amine in water or trifluoroethanol can effect cleavage.[5] In boiling water, deprotection can be quantitative in as little as 10 minutes for some substrates.[6] However, the high temperatures required may not be suitable for all molecules.
Oxalyl Chloride in Methanol: This method offers a mild and selective approach for Boc deprotection, even in the presence of other acid-labile groups.[1] The reaction proceeds at room temperature and typically provides good to excellent yields within 1 to 4 hours.[1]
Iron(III) Catalysis: The use of catalytic amounts of iron(III) chloride (FeCl₃) provides a practical and selective method for removing the Boc group.[7][8][9] This approach is attractive due to the low cost and low toxicity of the iron catalyst.[9]
p-Toluenesulfonic Acid (p-TsOH): This solid, non-volatile acid offers a convenient alternative to corrosive and volatile acids like TFA and HCl. It can be used in various solvents, and under microwave irradiation in toluene, deprotection can be achieved in as little as 30 seconds.[3] Mechanochemical deprotection by ball milling with p-TsOH also provides the deprotected amine in near-quantitative yield in just 10 minutes.[4][10]
Experimental Protocols
Below are detailed methodologies for the key deprotection experiments discussed in this guide.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes to 18 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction for complete consumption of the starting material using TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 3: Thermal Boc Deprotection in Water
Materials:
-
Boc-protected amine
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Suspend the N-Boc protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100°C) and stir vigorously.
-
Monitor the reaction by TLC. Reaction times can vary from 10 minutes to several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., DCM).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 4: Boc Deprotection using Oxalyl Chloride in Methanol
Materials:
-
Boc-protected amine
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
In a dry 25 mL round bottom flask, dissolve the starting material (50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[11]
-
Add oxalyl chloride (3 equivalents) to the solution via syringe.[11] An immediate increase in temperature and sputtering may be observed.[12]
-
Stir the reaction mixture for up to 4 hours, depending on the starting material.[1]
-
Monitor the reaction via TLC.[11]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected product.[12]
Visualizing the Workflow and Logic
To further aid in the understanding of the Boc deprotection process, the following diagrams illustrate a generalized experimental workflow and a decision-making process for selecting an appropriate protocol.
Caption: A generalized workflow for Boc deprotection experiments.
Caption: A decision tree for selecting a Boc deprotection protocol.
References
- 1. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis | Semantic Scholar [semanticscholar.org]
- 9. digital.csic.es [digital.csic.es]
- 10. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Boc vs. Fmoc Chemistry for Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies is a critical decision with significant implications for cost, efficiency, and final product purity. This comprehensive guide provides an objective comparison of these two predominant strategies, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in making an informed choice for your manufacturing needs.
While both chemistries are well-established for peptide synthesis, they differ fundamentally in their deprotection chemistry. The Boc group is acid-labile, typically removed by strong acids like trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, cleaved under milder basic conditions, commonly with piperidine (B6355638).[1] This core difference dictates the entire synthetic strategy, from the choice of resins and side-chain protecting groups to the final cleavage and purification steps.[1]
Quantitative Comparison of Key Performance Indicators
The selection of a synthesis strategy for large-scale production hinges on a multifactorial analysis of costs, efficiency, and waste generation. While exact figures can vary based on the specific peptide sequence and scale of operation, the following tables provide a comparative summary of key quantitative parameters for Boc and Fmoc chemistries.
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Protected Amino Acid Cost | Generally lower initial cost.[2][] | Generally higher, though prices are becoming more competitive with increasing demand.[1][2][] | A significant driver of raw material costs, especially for long peptide sequences. |
| Solvent Cost | Utilizes less expensive solvents like dichloromethane (B109758) (DCM).[1][2] | Employs more expensive solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1][2] | Solvent consumption is a major cost and environmental factor in large-scale synthesis.[2] |
| Deprotection Reagent Cost | Trifluoroacetic acid (TFA) is relatively inexpensive.[1] | Piperidine is used, which can potentially be recycled to improve cost-effectiveness.[2][] | Reagent recycling can offer long-term cost benefits.[2] |
| Typical Coupling Yield | High, but can be lower for difficult couplings. | Consistently high, often exceeding 99%.[] | Crucial for the overall yield of long peptides.[] |
| Final Purified Peptide Yield | Typically in the range of 20-40% post-purification. | Generally higher due to milder conditions and fewer side reactions.[2] | Higher crude purity reduces downstream purification costs and improves final yield.[2] |
| Synthesis Time per Cycle | 10-20 minutes per amino acid.[5] | 10-20 minutes per amino acid.[5] | Automation can significantly impact overall synthesis time. |
| Waste Generation | Generates acidic waste (TFA) and chlorinated solvents. | Generates basic waste (piperidine) and amide solvents. Piperidine can be recycled.[] | Environmental impact and disposal costs are significant considerations. |
In-Depth Analysis of Advantages and Disadvantages
| Feature | Boc Chemistry | Fmoc Chemistry |
| Advantages | - Robust and well-established methodology.[6]- Lower cost of Boc-protected amino acids and some solvents.[2][]- Often preferred for synthesizing hydrophobic or aggregation-prone peptides.[2][5]- Protonation of the N-terminus after deprotection can disrupt interchain hydrogen bonding and improve solubility.[1][5] | - Milder deprotection conditions preserve sensitive functionalities and minimize side reactions.[2][][7]- Orthogonal protection scheme allows for selective side-chain modifications.[][6]- Higher crude purity simplifies downstream purification.[1][2]- Amenable to automation and real-time monitoring via UV absorption of the cleaved Fmoc group.[]- Generally considered safer due to the avoidance of highly corrosive acids in the synthesis cycle.[] |
| Disadvantages | - Harsher acidic deprotection steps can lead to side-chain degradation and peptide cleavage from the resin.[1]- Requires the use of strong, hazardous acids like HF or TFMSA for final cleavage.[5]- Less amenable to the synthesis of peptides with acid-sensitive modifications. | - Higher initial cost of Fmoc-protected amino acids.[2][][]- Potential for side reactions like diketopiperazine formation, especially at the dipeptide stage.[8]- The deprotection reagent, piperidine, has some toxicity and requires handling in a well-ventilated area.[] |
Experimental Protocols
The following are generalized protocols for a single cycle of amino acid addition in large-scale solid-phase peptide synthesis using both Boc and Fmoc chemistries.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).[9]
-
Boc Deprotection (Acidolysis):
-
Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.[9]
-
Treat the resin with a fresh solution of 50% TFA in DCM for 15-25 minutes to cleave the Boc protecting group.[9]
-
When cysteine, methionine, or tryptophan are present, it is recommended to add a scavenger to the TFA/DCM solution.[9]
-
-
Washing: Wash the peptide-resin thoroughly with DCM to remove excess TFA, followed by washing with an alcohol like isopropanol (B130326) to shrink the resin and remove residual acid.[9]
-
Neutralization: Neutralize the protonated N-terminus of the peptide-resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the peptide-resin with DCM to remove excess base and byproducts.
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., DCC/HOBt or HBTU) in a suitable solvent like DMF or DCM.[9]
-
Add the activated amino acid solution to the peptide-resin and allow the coupling reaction to proceed to completion.
-
-
Washing: Wash the peptide-resin with DCM to remove unreacted reagents and byproducts.
-
Monitoring (Optional): Perform a qualitative test (e.g., ninhydrin (B49086) test) to confirm the completion of the coupling reaction.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection (Base Treatment):
-
Washing: Wash the peptide-resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[11]
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by pre-dissolving it with a coupling agent (e.g., HBTU/HOBt or HATU) and a hindered base like DIPEA in DMF.[]
-
Add the activated amino acid solution to the peptide-resin and agitate to facilitate the coupling reaction.
-
-
Washing: Wash the peptide-resin with DMF to remove excess activated amino acid and coupling byproducts.[11]
-
Monitoring (Optional): A colorimetric test can be performed to check for the presence of free amines, indicating the completion of the coupling step.
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Boc SPPS Workflow Diagram.
Caption: Fmoc SPPS Workflow Diagram.
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry for large-scale peptide synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, desired purity, production scale, and overall budget.
Fmoc chemistry is now the predominant method for large-scale therapeutic peptide production. [2][12] Its milder reaction conditions, higher crude purity, and amenability to automation often lead to better overall cost-effectiveness, despite the higher initial cost of Fmoc-protected amino acids.[2][] The reduced burden of downstream processing and improved reproducibility are significant advantages in a commercial manufacturing setting.[2]
However, Boc chemistry remains a relevant and economically attractive option for specific applications. Its advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences, coupled with the lower cost of Boc-protected amino acids and certain solvents, make it a viable choice for well-established manufacturing processes of particular peptides.[2][5]
Ultimately, a thorough process development and cost analysis for the specific peptide of interest will be the deciding factor. For novel therapeutic peptides, especially those with sensitive modifications, the Fmoc strategy is generally the recommended starting point. For established processes where the Boc methodology has been optimized, it may continue to be the more economical choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Byproducts in Boc-Glu(OMe)-OH Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Boc-Glu(OMe)-OH is critical for the synthesis of high-quality peptides and pharmaceuticals. This guide provides a comparative analysis of analytical methodologies for the characterization of potential byproducts generated during the synthesis of N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), supported by experimental data and detailed protocols.
The synthesis of Boc-Glu(OMe)-OH, a key building block in peptide chemistry, can be accompanied by the formation of several byproducts. The most common impurities include the corresponding D-enantiomer (Boc-D-Glu(OMe)-OH) arising from racemization, the cyclic pyroglutamate (B8496135) derivative (Boc-pGlu-OMe), and unreacted starting materials such as Boc-L-glutamic acid (Boc-Glu-OH) or the di-methyl ester of Boc-L-glutamic acid. The presence of these impurities can compromise the stereochemical integrity and purity of the final peptide product. Therefore, robust analytical methods are essential for their detection and quantification.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these byproducts.
Comparison of Analytical Techniques
A summary of the performance of different analytical techniques for the characterization of byproducts in Boc-Glu(OMe)-OH synthesis is presented below.
| Technique | Byproduct Detected | Advantages | Disadvantages |
| Chiral HPLC | Diastereomers (D-enantiomer) | High resolution of enantiomers, accurate quantification. | Requires specialized chiral stationary phases. |
| Reverse-Phase HPLC | Pyroglutamate, Starting Materials, Di-ester | Widely available, robust for achiral separations. | May not resolve enantiomers. |
| GC-MS | Volatile byproducts, requires derivatization | High sensitivity and structural information from mass spectra. | Requires derivatization of non-volatile amino acid derivatives, which can introduce artifacts. |
| ¹H NMR | Pyroglutamate, major impurities | Provides structural confirmation, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Data
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for assessing the purity of Boc-Glu(OMe)-OH and separating it from achiral impurities. For the critical task of identifying and quantifying the D-enantiomer, chiral HPLC is indispensable.
Table 1: Representative HPLC Data for Purity Analysis of Boc-L-Glu(OMe)-OH
| Method | Column | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (B130326) (90:10) + 0.1% TFA | Boc-L-Glu(OMe)-OH | 12.5 | 2.1 |
| Boc-D-Glu(OMe)-OH | 14.2 | ||||
| Reverse-Phase HPLC | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile(Gradient: 30-70% B over 20 min) | Boc-pGlu-OMe | 10.8 | 3.5 |
| Boc-L-Glu(OMe)-OH | 12.1 | ||||
| Boc-L-Glu(OH)-OMe | 9.5 | 4.2 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrument, column, and experimental conditions.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the L- and D-enantiomers of Boc-Glu(OMe)-OH.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Boc-L-Glu(OMe)-OH sample
-
Boc-D-Glu(OMe)-OH reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol containing 0.1% TFA. Degas the mobile phase before use.
-
Sample Preparation: Dissolve approximately 1 mg of the Boc-Glu(OMe)-OH sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity as the percentage of the peak area of the desired L-enantiomer relative to the total peak area of both enantiomers.
Protocol 2: Reverse-Phase HPLC for General Purity
This method is suitable for the separation of Boc-L-Glu(OMe)-OH from achiral byproducts like the pyroglutamate derivative and unreacted starting materials.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Boc-L-Glu(OMe)-OH sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve approximately 1 mg of the Boc-Glu(OMe)-OH sample in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % B 0 30 20 70 22 70 25 30 | 30 | 30 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Synthetic pathway for Boc-L-Glu(OMe)-OH and potential byproduct formation.
Analytical Workflow for Byproduct Characterization
Caption: General workflow for the analytical characterization of byproducts.
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc vs. Fmoc Strategies
For researchers, scientists, and drug development professionals, the selection of a peptide synthesis strategy is a critical decision that directly impacts the purity, yield, and ultimately, the biological activity of the final product. The two predominant methods for solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1] This guide provides an objective comparison of these two methods, focusing on how the choice of synthesis route can influence the biological activity of the resulting peptides, supported by experimental data and detailed protocols.
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal. The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed with a base, most commonly piperidine (B6355638).[2] This core difference dictates the entire orthogonal protection scheme for amino acid side chains and the final cleavage conditions from the solid support resin.[3]
Impact on Purity and Yield: Implications for Biological Activity
While direct comparative studies on the biological activity of the same peptide synthesized by both methods are scarce, the final purity and yield of the peptide are paramount for its biological function. The choice of synthesis strategy can significantly affect these parameters.
The milder conditions of Fmoc-SPPS generally result in fewer side reactions and a cleaner crude product, which can lead to higher crude purity and simplified purification.[2] For instance, in the synthesis of a model pentapeptide, the Fmoc strategy resulted in a higher crude peptide yield and purity compared to the Boc strategy. Conversely, for hydrophobic and aggregation-prone sequences, such as the amyloid-beta peptide, Boc chemistry can sometimes offer advantages.[4] The acidic deprotection step in Boc-SPPS protonates the N-terminus, which can disrupt the intermolecular hydrogen bonding that leads to aggregation, potentially improving yields and purity in these specific cases.[4]
Data Presentation: Synthesis Performance Metrics
The following table summarizes representative quantitative data on the performance of Boc versus Fmoc synthesis for different types of peptides.
| Performance Metric | Boc Strategy | Fmoc Strategy | Peptide Type/Notes |
| Crude Peptide Yield | ~65% | ~80% | Model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)[2] |
| Crude Peptide Purity (HPLC) | ~55% | ~75% | Model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)[2] |
| Final Purified Peptide Yield | ~25% | ~40% | Model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)[2] |
| Crude Yield (Aβ1–42) | Data not readily available for direct comparison | 33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted)[5] | Aggregation-prone peptide[5] |
| Crude Purity (Aβ1–42) | Data not readily available for direct comparison | 67% (microwave-assisted)[5] | Aggregation-prone peptide[5] |
It is important to note that these values are illustrative and the optimal strategy depends on the specific peptide sequence.
Experimental Protocols
Detailed methodologies for both synthesis strategies and a representative biological assay are provided below.
Boc Solid-Phase Peptide Synthesis Protocol (Manual)
-
Resin Selection and Preparation:
-
Select a suitable resin, such as Merrifield or PAM resin, with a substitution level appropriate for the peptide length (e.g., 0.3-0.5 mmol/g for longer or hydrophobic peptides to minimize aggregation).[4]
-
Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.[5]
-
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt in DMF/DCM).[5]
-
-
Peptide Chain Elongation Cycle (for each amino acid):
-
Deprotection:
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and dimethylformamide (DMF) (3x).[4]
-
-
Neutralization:
-
Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Monitor reaction completion with the ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[6] Caution: HF is highly corrosive and requires specialized equipment and safety precautions. [5]
-
Precipitate the peptide with cold diethyl ether, collect by centrifugation, and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)
-
Resin Selection and Preparation:
-
First Amino Acid Loading (if not pre-loaded):
-
Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method.
-
-
Peptide Chain Elongation Cycle (for each amino acid):
-
Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-6x) to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.[5]
-
Add a base such as DIEA or N-methylmorpholine (NMM).[7]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.[5]
-
Monitor reaction completion with the ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.[5]
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5), for 2-3 hours at room temperature.[1]
-
Filter to collect the cleaved peptide solution.
-
Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and dry under vacuum.
-
Protocol for Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).[8]
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[8]
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[8]
-
Perform serial two-fold dilutions of the peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.[8]
-
-
Assay Procedure:
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[9]
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Taming the Untamable: A Comparative Guide to Synthesizing Difficult Peptides with Boc-Glu(OMe)-OH
For researchers, scientists, and drug development professionals, the synthesis of certain peptide sequences presents significant hurdles. Hydrophobic, aggregation-prone, and lengthy peptides often lead to low yields, poor purity, and synthetic failure. The choice of protecting group strategy is paramount in overcoming these challenges. This guide provides an objective comparison of the Boc-SPPS (Solid-Phase Peptide Synthesis) strategy, specifically highlighting the utility of Boc-Glu(OMe)-OH, against the more common Fmoc-SPPS for the synthesis of difficult peptides, using the synthesis of the amyloid beta (Aβ) 1-42 peptide as a case study.
The Challenge of Difficult Sequences
Difficult peptide sequences, such as the Aβ(1-42) peptide implicated in Alzheimer's disease, are notoriously hard to synthesize.[1][2] Their tendency to form secondary structures (β-sheets) on the solid support leads to peptide aggregation. This aggregation can hinder both the deprotection of the N-terminal amino group and the subsequent coupling of the next amino acid, resulting in truncated or deletion sequences and overall low success rates.[3][4]
Boc-SPPS: A Robust Approach for Aggregation-Prone Peptides
While Fmoc-SPPS is the most widely used method for peptide synthesis due to its mild deprotection conditions, the traditional Boc/Bzl strategy offers significant advantages for synthesizing difficult sequences.[5][6][] The repetitive treatment with a strong acid like trifluoroacetic acid (TFA) for Boc group removal helps to disrupt the interchain hydrogen bonding that leads to aggregation.[5][8] The protonation of the exposed N-terminal amine in acidic conditions further reduces aggregation and improves the availability of the amine for the next coupling step.[8]
Modern advancements in Boc-SPPS, such as in situ neutralization protocols, have further enhanced its efficiency. In this method, neutralization of the N-terminal TFA salt and the coupling of the next amino acid occur simultaneously, minimizing the time the deprotected amine is in a neutral, aggregation-prone state.[9][10][11][12] This leads to higher yields and purer products for difficult sequences.[8][9]
Case Study: Amyloid Beta (Aβ) 1-42 Synthesis
The 42-amino acid Aβ(1-42) peptide is a prime example of a difficult sequence. Its synthesis is challenging due to its high hydrophobicity and propensity for aggregation.[1][2] Below is a comparative summary of reported synthesis outcomes for Aβ(1-42) using different strategies.
Data Presentation: Aβ(1-42) Synthesis Outcomes
| Synthesis Strategy | Key Protocol Feature | Reported Crude Yield (%) | Reported Crude Purity (%) | Reference |
| Fmoc/tBu SPPS | Standard Protocol | 33 | Not specified | [13] |
| Fmoc/tBu SPPS | Use of Pseudoprolines | 57 | Not specified | [13] |
| Fmoc/tBu SPPS | Microwave Assistance | 87 | 67 | [14] |
| Boc/Bzl SPPS | Convergent Fragment Approach | Not specified | Not specified | [1][14] |
| Boc/Bzl SPPS | In Situ Neutralization | Generally high for difficult sequences | Generally high for difficult sequences | [9][10] |
Note: Direct comparative studies with identical purification methods are scarce in the literature. The data presented is illustrative of the general outcomes reported for different synthetic strategies.
The Role of Boc-Glu(OMe)-OH in Difficult Peptide Synthesis
Within the Boc-SPPS framework for difficult sequences, the choice of side-chain protecting group for glutamic acid is a critical consideration. While Boc-Glu(OBzl)-OH has been traditionally used, Boc-Glu(OMe)-OH presents distinct advantages.
The methyl ester of Boc-Glu(OMe)-OH offers a more orthogonal protecting group strategy compared to the benzyl (B1604629) ester of Boc-Glu(OBzl)-OH. While both are acid-labile, the benzyl group requires harsh acidic conditions for removal (typically anhydrous HF), which also cleaves the peptide from the resin and removes most other side-chain protecting groups. The methyl ester, however, can be selectively cleaved under milder basic conditions (saponification), providing greater flexibility for on-resin modifications, such as side-chain cyclization or branching, should the synthetic strategy require it. This feature is particularly valuable in the synthesis of complex, modified peptides.
Experimental Protocols
The following are generalized protocols for the synthesis of Aβ(1-42) as a representative difficult peptide.
Protocol 1: Boc-SPPS of Aβ(1-42) with In Situ Neutralization
This protocol is adapted from established methods for synthesizing difficult sequences using Boc chemistry.[9][10][11]
-
Resin Preparation:
-
Swell PAM (phenylacetamidomethyl) resin in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Couple the first amino acid, Boc-Ala-OH, to the resin using a standard coupling protocol (e.g., DCC/HOBt).
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Perform a brief wash with DMF (e.g., a single 30-second flow wash).
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (e.g., Boc-Glu(OMe)-OH) (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) in DMF.
-
Add a hindered base, such as diisopropylethylamine (DIEA) (6 equivalents), to the activated amino acid solution.
-
Immediately add the activated amino acid/base mixture to the resin.
-
Allow the coupling reaction to proceed for 10-60 minutes. Monitor completion with a Kaiser test. Double coupling may be necessary for difficult residues.
-
-
Washing: Wash the resin thoroughly with DMF.
-
-
Final Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with anisole (B1667542) as a scavenger at 0°C for 1-2 hours in a specialized HF apparatus. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Protocol 2: Fmoc-SPPS of Aβ(1-42) (Standard)
This protocol is a generalized representation of standard Fmoc-based synthesis.[15]
-
Resin Preparation:
-
Swell Wang or Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, activate the next Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH) (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor for completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
Mandatory Visualization
Caption: Boc-SPPS workflow with in situ neutralization for difficult peptide synthesis.
Caption: Logical comparison of Fmoc/tBu and Boc/Bzl protecting group strategies.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 14. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-Glu(OMe)-OMe: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), a common protected amino acid derivative. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the environment.
While some safety data sheets (SDS) indicate that N-Boc-L-glutamic acid 1,5-dimethyl ester is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle all chemicals with care.[1] Another SDS for a similar compound, BOC-D-GLU-OME, suggests it may cause skin, eye, and respiratory irritation.[2] Therefore, following standard safety protocols and proper disposal procedures is essential.
Hazard and Safety Information
Before handling Boc-Glu(OMe)-OMe, it is important to be aware of its potential hazards and the necessary personal protective equipment (PPE).
| Hazard Classification & PPE | Recommendations |
| Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation.[2] |
| Eye Protection | Use safety glasses with side-shields or goggles.[2][3] |
| Hand Protection | Wear chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a dust respirator.[4] |
Step-by-Step Disposal Protocol
The disposal of Boc-Glu(OMe)-OMe and its containers should be managed as chemical waste. The following workflow provides a clear, logical path for its proper disposal.
Caption: Workflow for the safe disposal of Boc-Glu(OMe)-OMe.
Experimental Protocols for Waste Handling
1. Waste Collection:
-
Solid Waste:
-
Collect unused or expired solid Boc-Glu(OMe)-OMe, along with any contaminated disposables such as weigh boats, gloves, and wipes, in a designated and clearly labeled hazardous waste container.[5]
-
Ensure the container is sealable and made of a compatible material.
-
-
Liquid Waste:
2. Accidental Release Measures:
In the event of a spill, follow these steps:
-
Ensure adequate ventilation and wear appropriate PPE.[3]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[3] Avoid creating dust.[2][3]
-
For liquid spills, absorb the material with an inert absorbent and collect it into a designated hazardous waste container.[5]
-
Clean the spill area thoroughly.
3. Final Disposal:
-
All waste containers must be securely sealed and properly labeled with "Hazardous Waste" and the chemical name.[7][8]
-
Store the waste in a designated secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.[5]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-glu-ome
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Boc-glu-ome.
This guide provides detailed procedural steps to ensure the safe handling of N-tert-Butoxycarbonyl-L-glutamic acid methyl ester (this compound) in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research. Different isomers of this compound exist, and while some safety data sheets (SDS) may indicate no known hazards for specific forms, others highlight potential risks such as skin, eye, and respiratory irritation[1][2]. Therefore, a cautious and standardized approach to handling is recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required and recommended PPE for various stages of handling.
| Body Part | Required PPE | Recommended PPE & Best Practices | Rationale |
| Eyes/Face | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2][3]. | A full-face shield should be used when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation[2]. |
| Hands | Chemical-resistant nitrile gloves[4]. | Double-gloving is recommended for enhanced protection. Inspect gloves for any signs of degradation before use. Wash and dry hands thoroughly after glove removal[3][5]. | Prevents direct skin contact, which can cause irritation[2]. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body | Laboratory coat. | Wear fire/flame-resistant and impervious clothing for added protection[2][3]. Ensure long pants and closed-toe shoes are worn at all times in the laboratory[4]. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood[2][3]. | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge is necessary[2][3]. | Minimizes the inhalation of any dust or aerosols which may cause respiratory irritation[2]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. This section outlines the procedural steps for receiving, storing, using, and disposing of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure the container is tightly sealed when not in use.
2. Handling and Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure[2][3].
-
In case of accidental contact, immediately follow the first-aid measures outlined in the emergency response plan.
3. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for liquid chemical waste.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and collect the cleaning materials as chemical waste.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office[7]. Do not dispose of this compound down the drain unless specifically permitted by your institution's guidelines for neutralized, non-hazardous waste[7].
Experimental Protocols
Emergency First-Aid Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][6].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[2][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5][6].
Visual Workflow and Emergency Response
The following diagrams illustrate the standard operating procedure for handling this compound and the immediate response plan for accidental spills.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
